molecular formula C9H19O4PS2 B13891279 Prothion CAS No. 5969-94-8

Prothion

Cat. No.: B13891279
CAS No.: 5969-94-8
M. Wt: 286.4 g/mol
InChI Key: OOMMKEMDOOWEHJ-UHFFFAOYSA-N
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Description

Prothion is a useful research compound. Its molecular formula is C9H19O4PS2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5969-94-8

Molecular Formula

C9H19O4PS2

Molecular Weight

286.4 g/mol

IUPAC Name

ethyl 3-diethoxyphosphinothioylsulfanylpropanoate

InChI

InChI=1S/C9H19O4PS2/c1-4-11-9(10)7-8-16-14(15,12-5-2)13-6-3/h4-8H2,1-3H3

InChI Key

OOMMKEMDOOWEHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCSP(=S)(OCC)OCC

Origin of Product

United States

Foundational & Exploratory

Prothion's Mechanism of Action on Insect Acetylcholinesterase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion, an organophosphate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This guide delineates the molecular mechanism of this compound's action, from its metabolic activation to the subsequent phosphorylation of acetylcholinesterase. It provides a comprehensive overview of the cholinergic signaling pathway in insects, detailed experimental protocols for assessing acetylcholinesterase inhibition, and a summary of relevant quantitative data for related organophosphate compounds. The logical and biological pathways are further elucidated through detailed diagrams.

Introduction: The Cholinergic Synapse as a Target

The central nervous system of insects relies heavily on cholinergic signaling, where acetylcholine (B1216132) (ACh) acts as a primary excitatory neurotransmitter. The precise control of acetylcholine levels within the synaptic cleft is crucial for proper nerve function. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of acetylcholine into choline (B1196258) and acetic acid, terminating the nerve signal.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of postsynaptic receptors, which causes hyperexcitation, paralysis, and ultimately, the death of the insect.[3] Organophosphate insecticides, like this compound, are potent inhibitors of this vital enzyme.

The Core Mechanism: From Pro-insecticide to Potent Inhibitor

This compound in its original form is a relatively weak inhibitor of acetylcholinesterase. Its potent insecticidal activity is a result of metabolic bioactivation within the insect's body.[4][5]

Metabolic Bioactivation: The Lethal Transformation

This compound is a phosphorothioate, characterized by a sulfur atom double-bonded to the phosphorus atom (P=S). In insects, cytochrome P450 monooxygenases, a diverse family of enzymes primarily involved in detoxification and metabolism, catalyze the oxidative desulfuration of this compound.[4][5][6] This process replaces the sulfur atom with an oxygen atom, converting this compound into its oxygen analog, prothioxon (P=O). This transformation dramatically increases the electrophilicity of the phosphorus atom, rendering prothioxon a significantly more potent inhibitor of acetylcholinesterase.[4]

Acetylcholinesterase Inhibition: The Irreversible Binding

The activated prothioxon then targets the active site of acetylcholinesterase. The enzyme's active site contains a catalytic triad (B1167595) of amino acids, including a critical serine residue. The electrophilic phosphorus atom of prothioxon readily reacts with the hydroxyl group of this serine residue, leading to the formation of a stable, covalent phosphate-enzyme complex.[3] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine. This binding is considered practically irreversible, leading to the accumulation of acetylcholine in the synapse and the subsequent neurotoxic effects.[3]

Quantitative Analysis of Acetylcholinesterase Inhibition

InsecticideInsect SpeciesIC50 ValueReference
MalaoxonMusca domestica (housefly)(4.7 ± 0.8) × 10⁻⁷ mol/l[7] (from another study)
IsomalathionMusca domestica (housefly)(6.0 ± 0.5) × 10⁻⁷ mol/l[7] (from another study)
MalathionMusca domestica (housefly)(3.2 ± 0.1) × 10⁻⁵ mol/l[7] (from another study)
Chlorpyrifos-oxonTuta absoluta (tomato leafminer) - Sensitive Strain~10⁻⁸ M[7]
Chlorpyrifos-oxonTuta absoluta (tomato leafminer) - Resistant Strain~3 x 10⁻⁸ M[7]

Experimental Protocols: Measuring Acetylcholinesterase Inhibition

The most widely used method for determining acetylcholinesterase activity and its inhibition is the spectrophotometric method developed by Ellman.[6][8][9]

Principle of the Ellman Assay

The Ellman assay is a colorimetric method that relies on the reaction of the product of acetylcholine hydrolysis with a chromogenic reagent. Acetylthiocholine (ATCI), a synthetic analog of acetylcholine, is used as the substrate. AChE hydrolyzes ATCI to thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to the acetylcholinesterase activity.

Materials and Reagents
  • Phosphate (B84403) Buffer: 0.1 M, pH 8.0.

  • DTNB Solution (Ellman's Reagent): 10 mM in phosphate buffer.

  • ATCI Solution (Substrate): 14-15 mM in deionized water (prepare fresh).

  • Acetylcholinesterase (AChE): Sourced from the insect species of interest (e.g., from head homogenates).

  • This compound/Prothioxon Solutions: A series of dilutions in an appropriate solvent (e.g., DMSO), with the final solvent concentration in the assay kept below 1%.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Blank wells: Contain all reagents except the enzyme.

    • Control wells (100% activity): Contain all reagents and the solvent vehicle for the inhibitor.

    • Test wells: Contain all reagents and the inhibitor at various concentrations.

  • Reagent Addition:

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the AChE solution to the control and test wells. For blank wells, add 10 µL of phosphate buffer.

    • Add 10 µL of the appropriate inhibitor dilution (or solvent vehicle for control wells) to the respective wells.

    • Add 10 µL of the DTNB solution to all wells.

  • Pre-incubation: Gently mix the contents of the plate and incubate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the reaction. The final volume in each well will be 180 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells from the rates of the control and test wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations of Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle triggers release AChE Acetylcholinesterase (AChE) ACh_released->AChE is hydrolyzed by ACh_Receptor ACh Receptor ACh_released->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate producing Postsynaptic_Signal Postsynaptic Signal (Excitation) ACh_Receptor->Postsynaptic_Signal generates

Caption: Cholinergic signaling pathway at an insect synapse.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - AChE Solution - DTNB Solution - Inhibitor Dilutions Plate Prepare 96-well Plate: - Blank Wells - Control Wells - Test Wells Reagents->Plate Add_Reagents Add Buffer, AChE, DTNB, and Inhibitor Plate->Add_Reagents Pre_incubation Pre-incubate (10 min) Add_Reagents->Pre_incubation Add_Substrate Add ATCI (Substrate) to initiate reaction Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rate (ΔAbs/min) Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the AChE inhibition assay.

Prothion_Mechanism_of_Action This compound This compound (P=S) (Pro-insecticide) CytochromeP450 Insect Cytochrome P450 This compound->CytochromeP450 is metabolized by Prothioxon Prothioxon (P=O) (Active Metabolite) CytochromeP450->Prothioxon producing AChE Acetylcholinesterase (AChE) Prothioxon->AChE binds to active site Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE leading to ACh_Accumulation Acetylcholine Accumulation Phosphorylated_AChE->ACh_Accumulation results in Neurotoxicity Neurotoxicity & Insect Death ACh_Accumulation->Neurotoxicity causes

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound's efficacy as an insecticide is rooted in its bioactivation to the potent acetylcholinesterase inhibitor, prothioxon. This irreversible inhibition disrupts the delicate balance of cholinergic neurotransmission in insects, leading to fatal consequences. Understanding this core mechanism, along with standardized protocols for its evaluation, is fundamental for the development of novel and more selective insect control agents. Future research should aim to obtain specific kinetic data for this compound and prothioxon against a range of insect acetylcholinesterases to better predict their efficacy and potential for resistance development.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Prothion Insecticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion is an organophosphate insecticide belonging to the thioate class of pesticides. Like other members of this class, it functions as a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the target pest. This compound itself is a prodrug, requiring metabolic activation to its more potent oxygen analog, this compound-oxon, to exert its full insecticidal effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for an audience of researchers and professionals in the fields of agricultural science, toxicology, and drug development.

Chemical Identity and Structure

This compound, with the CAS Registry Number 5969-94-8 , is chemically known as ethyl 3-((diethoxyphosphorothioyl)thio)propanoate.[1][2] Its structure features a central phosphorus atom double-bonded to a sulfur atom (a thione group) and single-bonded to two ethoxy groups and a sulfur atom which in turn is linked to a propanoate ester chain.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate[2]
Synonyms O,O-Diethyl S-(carboethoxy)ethyl phosphorodithioate, this compound[1]
CAS Number 5969-94-8[1][2]
Chemical Formula C₉H₁₉O₄PS₂[3]
Molecular Weight 286.34 g/mol [3]
InChI Key OOMMKEMDOOWEHJ-UHFFFAOYSA-N[2]
SMILES CCOC(=O)CCSP(=S)(OCC)OCC[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and formulation. While some specific experimental values for properties like melting and boiling points are not well-documented in publicly available literature, its general characteristics are consistent with other organothiophosphate insecticides.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point Not well-documented[2]
Boiling Point Not well-documented
Vapor Pressure Not well-documented
Water Solubility Low[2]
Solubility in Organic Solvents Soluble in acetone (B3395972) and xylene[2]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system of insects.[2] This process, however, is not direct. This compound, a phosphorothioate (B77711) (P=S), is a pro-insecticide that requires metabolic activation to its oxygen analog (P=O), known as this compound-oxon.[2] This bioactivation is a critical step for its toxicity.

Metabolic Activation Pathway

The conversion of this compound to its active oxon form is primarily catalyzed by cytochrome P450 monooxygenases, predominantly in the insect's fat body and midgut. This enzymatic reaction involves an oxidative desulfuration, where the sulfur atom double-bonded to the phosphorus is replaced by an oxygen atom.

G Figure 1: Metabolic Activation of this compound This compound This compound (P=S) (Inactive Pro-insecticide) P450 Cytochrome P450 Monooxygenases (Oxidative Desulfuration) This compound->P450 Prothion_oxon This compound-oxon (P=O) (Active Insecticide) P450->Prothion_oxon G Figure 2: this compound's Mechanism of AChE Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_receptor Acetylcholine Receptor ACh->ACh_receptor Binds Normal_transmission Normal Nerve Transmission (Signal Termination) AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Continuous_stimulation Continuous Nerve Stimulation Nerve_impulse Nerve Impulse ACh_receptor->Nerve_impulse Signal Propagation ACh_receptor->Continuous_stimulation Prothion_oxon This compound-oxon Prothion_oxon->AChE Irreversibly Inhibits Nerve_impulse->ACh Paralysis_Death Paralysis and Death Continuous_stimulation->Paralysis_Death G Figure 3: Conceptual Synthesis Workflow for this compound start Starting Materials: - O,O-Diethyl dithiophosphoric acid - Ethyl 3-halopropanoate - Base (e.g., K2CO3) reaction Reaction: Nucleophilic substitution in a suitable solvent (e.g., acetone, acetonitrile) start->reaction workup Work-up: - Filtration of salt by-product - Removal of solvent reaction->workup purification Purification: - Liquid-liquid extraction - Column chromatography workup->purification product Final Product: This compound purification->product G Figure 4: General Workflow for GC-based this compound Analysis sample Sample Collection (e.g., soil, water, produce) extraction Solvent Extraction sample->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup concentration Concentration cleanup->concentration analysis GC-FPD/MS Analysis concentration->analysis quantification Quantification against Calibration Curve analysis->quantification

References

Prothion: A Technical Guide to its Synthesis and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothion, an organophosphorus pesticide, has a significant history rooted in the broader development of synthetic insecticides. This document provides a comprehensive overview of this compound, including its chemical properties, a detailed, albeit representative, synthesis protocol, and its mechanism of action as an acetylcholinesterase inhibitor. The historical context of organophosphate discovery and development is explored, providing a backdrop for the emergence of compounds like this compound. Experimental methodologies for key assays are detailed, and logical workflows are visualized to offer a complete technical guide for the scientific community.

Introduction

This compound, chemically known as O,O-diethyl S-(carboethoxy)ethyl phosphorodithioate (B1214789), is an organophosphate insecticide.[1] Organophosphorus compounds represent a large class of chemicals primarily used for pest control since the mid-20th century. Their mode of action, the inhibition of acetylcholinesterase, leads to rapid paralysis and death in insects. This document serves as an in-depth technical guide on the synthesis, chemical properties, and historical development of this compound, aimed at researchers and professionals in drug development and related scientific fields.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate, toxicology, and for the development of analytical methods.

PropertyValue
IUPAC Name ethyl 3-[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanylpropanoate[2]
CAS Number 5969-94-8[1][2]
Molecular Formula C₉H₁₉O₄PS₂[1][2]
Molecular Weight 286.34 g/mol [2]
Melting Point Not well-documented[2]
Boiling Point Not available
Water Solubility Low[2]
Density Not available
Vapor Pressure Not available
logP (Octanol-Water Partition Coefficient) Not available

Synthesis of this compound

Representative Synthesis of a Phosphorodithioate Intermediate

A common method for preparing O,O-dialkyl phosphorodithioic acids, key precursors to many organophosphate pesticides, involves the reaction of phosphorus pentasulfide (P₂S₅) with an alcohol, in this case, ethanol.

Reaction:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂P(S)SH + H₂S

This reaction is typically carried out in an inert solvent and at a controlled temperature to manage the exothermic reaction and the evolution of hydrogen sulfide (B99878) gas.

Synthesis of this compound

The subsequent step would involve the reaction of the O,O-diethyl phosphorodithioic acid with an appropriate ethyl ester of a halopropionic acid, such as ethyl 3-bromopropanoate, in the presence of a base to neutralize the hydrogen bromide byproduct.

Reaction:

(C₂H₅O)₂P(S)SH + BrCH₂CH₂COOC₂H₅ + Base → (C₂H₅O)₂P(S)SCH₂CH₂COOC₂H₅ + Base·HBr

This step would yield the final product, this compound. The product would then be purified through techniques such as distillation or chromatography.

A logical workflow for this synthesis is presented below:

Synthesis_Workflow P2S5 Phosphorus Pentasulfide (P₂S₅) Intermediate O,O-diethyl phosphorodithioic acid P2S5->Intermediate Ethanol Ethanol (C₂H₅OH) Ethanol->Intermediate This compound This compound Intermediate->this compound Byproduct1 Hydrogen Sulfide (H₂S) Intermediate->Byproduct1 Halopropanoate Ethyl 3-halopropanoate Halopropanoate->this compound Base Base Base->this compound Byproduct2 Salt This compound->Byproduct2

A representative synthesis workflow for this compound.

Historical Development of Organophosphate Insecticides

The development of organophosphorus compounds has its roots in the early 19th century, with significant advancements occurring in the 1930s and 1940s. Initially explored for their potential as chemical warfare agents, their insecticidal properties were soon recognized and developed for agricultural use.

  • Early 19th Century: The first synthesis of an organophosphorus compound is attributed to Lassaigne, who reacted alcohol with phosphoric acid.

  • 1854: Philip de Clermount synthesized tetraethyl pyrophosphate.

  • 1930s-1940s: German chemist Gerhard Schrader and his team at IG Farbenindustrie systematically investigated organophosphates as insecticides, leading to the discovery of highly toxic compounds like parathion.

  • Post-World War II: Following the war, the use of organophosphate insecticides became widespread in agriculture, offering an alternative to the persistent organochlorine pesticides like DDT.

The development of phosphorodithioates, the subclass to which this compound belongs, was a significant step in creating a wide range of insecticides with varying levels of toxicity and persistence.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound and other organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).

The Cholinergic Synapse

In a normal functioning cholinergic synapse, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. Acetylcholine then binds to its receptors on the postsynaptic membrane, propagating the nerve signal. To terminate the signal, acetylcholinesterase rapidly breaks down acetylcholine into choline (B1196258) and acetic acid.

Inhibition by this compound

This compound, like other organophosphates, acts as an irreversible inhibitor of acetylcholinesterase. It phosphorylates the serine hydroxyl group at the active site of the enzyme, rendering it inactive. This inactivation leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic receptors. The overstimulation of the nervous system results in tremors, convulsions, paralysis, and ultimately, death of the insect.

The signaling pathway of acetylcholinesterase inhibition is depicted below:

AChE_Inhibition cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptor ACh->AChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Propagation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits

Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound (or other inhibitor) solution of varying concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well microplate, add a specific volume of the phosphate buffer to each well.

  • Add the this compound solution at different concentrations to the test wells and a control solvent to the control wells.

  • Add the AChE solution to all wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately start measuring the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

A workflow for this experimental protocol is illustrated below:

Ellman_Assay_Workflow start Start prep Prepare Reagents (AChE, ATCI, DTNB, Buffer, this compound) start->prep plate_setup Pipette Buffer and this compound/Control into 96-well plate prep->plate_setup add_ache Add AChE Solution plate_setup->add_ache incubate Incubate add_ache->incubate add_dtnb Add DTNB Solution incubate->add_dtnb add_atci Add ATCI Substrate add_dtnb->add_atci measure Measure Absorbance at 412 nm add_atci->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

Conclusion

This compound serves as a classic example of an organophosphorus insecticide, with a clear mechanism of action and a place within the broader history of synthetic pesticide development. While specific data on its synthesis and some physicochemical properties are not extensively documented in readily accessible literature, its fundamental chemistry and biological activity align with those of other well-studied phosphorodithioates. The provided technical information, including a representative synthesis, mechanism of action, and detailed experimental protocols, offers a valuable resource for researchers and professionals in the fields of pesticide science, toxicology, and environmental chemistry. Further research into the specific historical development and industrial synthesis of this compound could provide a more complete picture of this particular compound.

References

An In-depth Technical Guide to the Degradation Pathways of Parathion in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Subject Compound: Initial literature searches for "Prothion" did not yield sufficient specific data for a comprehensive technical guide. Due to the structural and functional similarities within the organophosphate pesticide class, this guide will focus on Parathion (B1678463), a well-documented organophosphate, as a representative compound to illustrate the core degradation pathways.

Abstract

Parathion, a broad-spectrum organophosphate insecticide, undergoes a series of degradation processes in soil and aquatic environments that determine its persistence, toxicity, and ultimate environmental fate. The transformation of parathion is governed by a combination of abiotic and biotic mechanisms, including chemical hydrolysis, photolysis, and microbial metabolism. These pathways lead to the formation of various intermediate metabolites, some of which, like paraoxon, exhibit higher toxicity than the parent compound. This technical guide provides a detailed examination of the degradation pathways of parathion in soil and water, presenting quantitative data in structured tables, outlining detailed experimental protocols for studying its degradation, and visualizing the transformation pathways using diagrams. This document is intended for researchers, scientists, and environmental professionals working on the environmental fate of pesticides.

Core Degradation Pathways of Parathion

The environmental degradation of parathion is a multifaceted process influenced by environmental conditions such as pH, temperature, sunlight exposure, and microbial activity. The primary degradation pathways are hydrolysis, photolysis, and microbial degradation.[1]

Abiotic Degradation

1.1.1 Hydrolysis: Hydrolysis is a significant abiotic pathway for parathion degradation, particularly in aqueous environments. It involves the cleavage of the ester bond, leading to the formation of p-nitrophenol and diethyl thiophosphoric acid.[2] The rate of hydrolysis is highly dependent on pH and temperature. Parathion is relatively stable in acidic to neutral conditions but hydrolyzes rapidly in alkaline environments.[1] An increase in temperature also accelerates the rate of hydrolysis.[1]

1.1.2 Photolysis: On soil surfaces and in the upper layers of water bodies, parathion can be degraded by sunlight through photolysis.[1] This process can lead to the oxidation of parathion to its more toxic metabolite, paraoxon.[3] The presence of photosensitizing agents in water can enhance the rate of photodegradation.[1]

Biotic Degradation

Microbial degradation is the most significant pathway for the dissipation of parathion in both soil and water.[1] A diverse range of microorganisms, including bacteria and fungi, can metabolize parathion under both aerobic and anaerobic conditions.

1.2.1 Aerobic Degradation: Under aerobic conditions, the primary microbial degradation pathway involves the hydrolysis of parathion to p-nitrophenol.[4] Some microorganisms can further metabolize p-nitrophenol. Another aerobic pathway involves the oxidative conversion of parathion to paraoxon, which is subsequently hydrolyzed.[4]

1.2.2 Anaerobic Degradation: In anaerobic environments, such as flooded soils, the degradation pathway of parathion shifts. The primary mechanism is the reduction of the nitro group on the aromatic ring to form aminoparathion.[4] This can be followed by hydrolysis to yield p-aminophenol.[5] Degradation is generally faster under anaerobic (flooded) conditions compared to aerobic conditions.[6]

Quantitative Data on Parathion Degradation

The persistence of parathion in the environment is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

Table 1: Half-life of Parathion in Water
ConditionpHTemperature (°C)Half-lifeReference(s)
Sterile Aqueous Buffer4.5Not Specified39 weeks[1]
Sterile Aqueous Buffer5.0Not Specified43 weeks[1]
Sterile Aqueous Buffer6.0Not Specified33 weeks[1]
Dilute Solution6.32062 days[1]
Sterile Aqueous Buffer7.0Not Specified24 weeks[1]
Aqueous System7.420130 days[1]
Aqueous System7.437.527 days[1]
Sterile Aqueous Buffer8.0Not Specified15 weeks[1]
Aqueous Solution9.1Not Specified54 days[3]
River Water7.2Not Specified60 days[1]
Acclimated Natural WaterNot SpecifiedNot Specified< 2 weeks[1]
Seawater (non-sterile)Not Specified3045-56 days[1]
Seawater (sterile)Not SpecifiedNot Specified~1 year[1]
Table 2: Half-life of Parathion in Soil
Soil ConditionSoil TypeOrganic Matter (%)Half-lifeReference(s)
AerobicNot SpecifiedNot Specified< 2% remaining after 8 weeks[1]
Anaerobic (flooded)Not SpecifiedNot Specified35-68% degradation in 30 mins[1]
PhotodegradationSandy Clay Loam0.9021.3 days[1]
PhotodegradationClay Loam1.9415.6 days[1]
PhotodegradationSandy Loam3.5220.8 days[1]

Degradation Pathway Diagrams

The following diagrams illustrate the major degradation pathways of parathion in soil and water.

Parathion_Degradation Parathion Parathion Paraoxon Paraoxon Parathion->Paraoxon Oxidation (Photolysis, Aerobic microbes) p_Nitrophenol p-Nitrophenol Parathion->p_Nitrophenol Hydrolysis (Abiotic, Microbial) Aminoparathion Aminoparathion Parathion->Aminoparathion Reduction (Anaerobic microbes) DETP Diethyl thiophosphoric acid Parathion->DETP Hydrolysis (Abiotic, Microbial) Paraoxon->p_Nitrophenol Hydrolysis DEP Diethyl phosphoric acid Paraoxon->DEP Hydrolysis Further_Degradation Further Degradation (e.g., CO2) p_Nitrophenol->Further_Degradation p_Aminophenol p-Aminophenol Aminoparathion->p_Aminophenol Hydrolysis Aminoparathion->DETP Hydrolysis p_Aminophenol->Further_Degradation

Figure 1: Major degradation pathways of Parathion.

Experimental Protocols for Parathion Degradation Studies

This section outlines a general methodology for conducting a laboratory-based study on the degradation of parathion in a soil matrix.

Materials and Reagents
  • Soil: Characterized soil (e.g., texture, pH, organic matter content, microbial biomass).

  • Parathion: Analytical grade standard.

  • 14C-labeled Parathion: For mineralization and mass balance studies.

  • Solvents: Acetone, hexane, dichloromethane (B109758) (pesticide residue grade).

  • Reagents: Anhydrous sodium sulfate, silica (B1680970) gel for cleanup.

  • Sterilizing agent: Autoclave or gamma irradiation source for sterile controls.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization (pH, OM, texture) Soil_Collection->Soil_Characterization Soil_Sterilization Soil Sterilization (for controls) Soil_Collection->Soil_Sterilization Soil_Spiking Spike Soil Samples Soil_Characterization->Soil_Spiking Soil_Sterilization->Soil_Spiking Spiking_Solution Prepare Parathion Spiking Solution Spiking_Solution->Soil_Spiking Incubation Incubate at Controlled Temperature & Moisture Soil_Spiking->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis GC or HPLC Analysis Cleanup->Analysis Data_Processing Data Processing & Kinetics Analysis->Data_Processing

Figure 2: Workflow for a soil degradation study.
Detailed Methodology

  • Soil Preparation:

    • Collect a representative soil sample and sieve it to remove large debris.

    • Characterize the soil for key physicochemical properties.

    • For sterile controls, sterilize a portion of the soil by autoclaving or gamma irradiation.[7]

  • Spiking and Incubation:

    • Prepare a stock solution of parathion in a suitable solvent like acetone.

    • Apply the spiking solution to the soil samples to achieve the desired initial concentration. Allow the solvent to evaporate.

    • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

    • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C). For mineralization studies using 14C-parathion, use biometer flasks to trap evolved 14CO2.

  • Sampling and Extraction:

    • At predetermined time intervals, collect triplicate soil samples for analysis.

    • Extract parathion and its metabolites from the soil using an appropriate solvent system (e.g., acetone/hexane mixture) through methods like sonication or shaking.

    • Concentrate the extract after drying with anhydrous sodium sulfate.

  • Cleanup and Analysis:

    • Clean up the concentrated extract to remove interfering co-extractives using techniques like solid-phase extraction (SPE) with silica gel or Florisil cartridges.

    • Analyze the final extract for parathion and its metabolites using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]

      • GC: Often equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometry (MS) detector for selective and sensitive detection of organophosphorus compounds.[8][9]

      • HPLC: Can be used with a UV or MS detector.[9]

  • Data Analysis:

    • Quantify the concentration of parathion and its metabolites at each time point.

    • Calculate the dissipation kinetics of parathion, typically using first-order kinetics to determine the half-life (DT50).

Conclusion

The degradation of parathion in soil and water is a complex process involving multiple pathways. Microbial degradation is the primary mechanism for its dissipation, with hydrolysis and photolysis also playing significant roles, particularly in aquatic systems. The rate of degradation is highly influenced by environmental factors, leading to a wide range of reported half-lives. Understanding these degradation pathways and the factors that influence them is crucial for assessing the environmental risk associated with parathion use and for developing effective remediation strategies. The experimental protocols outlined in this guide provide a framework for further research into the environmental fate of parathion and other organophosphate pesticides.

References

Metabolic Fate and Biotransformation of Prothiofos in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothiofos (B128851), an organophosphate insecticide also known by the less common name Prothion, has been utilized in agriculture for its efficacy against a range of insect pests. Understanding its metabolic fate and biotransformation in mammals is crucial for assessing its toxicological risk and for the development of safety guidelines. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of prothiofos in mammalian systems, with a focus on quantitative data, experimental methodologies, and the elucidation of its metabolic pathways.

Absorption, Distribution, and Excretion

Prothiofos is readily absorbed in mammals following oral administration and is subject to rapid metabolism and excretion.[1] Studies in rats have demonstrated that approximately 98% of an administered dose is excreted within 72 hours, indicating efficient clearance from the body.[1]

Quantitative Excretion Data

Biotransformation of Prothiofos

The biotransformation of prothiofos in mammals occurs primarily in the liver and involves a series of Phase I and Phase II metabolic reactions. These enzymatic processes transform the lipophilic prothiofos molecule into more water-soluble metabolites that can be readily excreted.[1]

Phase I Metabolism: Activation and Detoxification

Phase I reactions involve oxidation and hydrolysis of the prothiofos molecule.

  • Oxidative Desulfuration (Activation): The initial and critical step in the metabolism of prothiofos is the oxidative desulfuration of the P=S bond to a P=O bond, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This transformation results in the formation of prothiofos oxon, a highly toxic metabolite that is a potent inhibitor of acetylcholinesterase (AChE).

  • Hydrolysis (Detoxification): The ester linkages in both prothiofos and its highly toxic oxon metabolite are susceptible to hydrolysis by esterases, such as A-esterases (paraoxonases) and carboxylesterases. This hydrolytic cleavage is a major detoxification pathway, leading to the formation of less toxic, more polar compounds. The primary hydrolytic metabolite is 2,4-dichlorophenol (B122985).

Phase II Metabolism: Conjugation and Excretion

The metabolites formed during Phase I, particularly the phenolic metabolite 2,4-dichlorophenol, undergo Phase II conjugation reactions to further increase their water solubility and facilitate their excretion.

  • Glucuronidation: 2,4-dichlorophenol can be conjugated with glucuronic acid.

  • Sulfation: Conjugation with sulfate (B86663) is another pathway for the detoxification of 2,4-dichlorophenol, leading to the formation of (2,4-dichlorophenyl) hydrogen sulfate.[2]

  • Other Conjugations: Other potential conjugation pathways may also be involved. A study in mice identified 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy)oxane-2-carboxylic acid as a urinary metabolite, suggesting conjugation with a sugar acid.[2]

The following diagram illustrates the key metabolic pathways of prothiofos in mammals.

Prothiofos_Metabolism Prothiofos Prothiofos Prothiofos_Oxon Prothiofos Oxon (Active Metabolite) Prothiofos->Prothiofos_Oxon Oxidation (CYP450) Metabolite_1 2,4-Dichlorophenol Prothiofos->Metabolite_1 Hydrolysis (Esterases) Prothiofos_Oxon->Metabolite_1 Hydrolysis (Esterases) Metabolite_2 (2,4-Dichlorophenyl) hydrogen sulfate Metabolite_1->Metabolite_2 Sulfation Metabolite_3 3,4,5-trihydroxy-6-(2,4-dichlorophenoxy) oxane-2-carboxylic acid Metabolite_1->Metabolite_3 Conjugation Excretion Excretion (Urine, Feces) Metabolite_2->Excretion Metabolite_3->Excretion

Metabolic pathways of prothiofos.

Experimental Protocols

Detailed experimental protocols for the study of prothiofos metabolism are essential for reproducible and reliable results. Below are generalized methodologies for in vivo and analytical studies based on available literature.

In Vivo Metabolism Study in Rodents (Mouse Model)

This protocol is adapted from a study investigating prothiofos metabolites in mouse urine.[2]

1. Animal Model and Dosing:

  • Species: Male mice.

  • Acclimation: Animals should be acclimated to laboratory conditions before the study.

  • Dosing: Prothiofos is dissolved in a suitable vehicle, such as corn oil, and administered orally via gavage. Doses can be selected based on the LD50 value. For example, a study used a quarter and half of the LD50 (940 mg/kg for prothiofos in rats) administered on different days.[2]

2. Sample Collection:

  • Housing: Following administration, mice are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Urine and Feces Collection: Samples are collected at specified time intervals (e.g., 24 hours post-dose) and stored frozen (e.g., at -80°C) until analysis.

3. Sample Preparation for Analysis:

  • Urine: A common method involves a "dilute-and-shoot" approach. Urine samples are diluted with a solvent like acetonitrile, which may contain an internal standard. The mixture is then centrifuged to precipitate proteins, and the supernatant is filtered before analysis.

4. Analytical Methodology:

  • Technique: High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful tool for the identification and quantification of metabolites.

  • Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

  • Mass Spectrometry: A high-resolution mass spectrometer, such as an Orbitrap, equipped with an electrospray ionization (ESI) source is used for detection. Data is acquired in both positive and negative ionization modes to detect a wider range of metabolites.

The following diagram outlines the general workflow for an in vivo metabolism study of prothiofos.

InVivo_Workflow Animal_Dosing Animal Dosing (e.g., Oral Gavage in Rats) Sample_Collection Sample Collection (Urine and Feces in Metabolic Cages) Animal_Dosing->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis (Metabolite Identification and Quantification) Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis (Metabolic Pathway Elucidation) LC_MS_Analysis->Data_Analysis

Workflow for an in vivo metabolism study.

Conclusion

The metabolic fate of prothiofos in mammals is characterized by rapid absorption, extensive metabolism, and efficient excretion. The primary metabolic pathways involve oxidative activation to the toxic oxon metabolite, followed by hydrolytic detoxification and subsequent conjugation of the resulting phenolic metabolite, 2,4-dichlorophenol. While the qualitative aspects of prothiofos metabolism are relatively understood, there is a need for more comprehensive quantitative ADME studies in various mammalian species to provide a more complete toxicological profile. The experimental methodologies outlined in this guide provide a framework for conducting such studies, which are essential for accurate risk assessment and ensuring human and environmental safety.

References

Prothion: A Technical Guide to its Chemical Identity, Analysis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of the organophosphate compound Prothion, intended for researchers, scientists, and professionals in drug development. This document details its chemical properties, analytical methodologies for its detection, and its biological mechanism of action, with a focus on its metabolic fate and cellular impact.

Core Chemical Identifiers

This compound, an organothiophosphate insecticide, is chemically identified as ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate. Its unique chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 5969-94-8[1][2]
IUPAC Name ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate
Molecular Formula C₉H₁₉O₄PS₂
Molecular Weight 286.34 g/mol

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a thiol-containing propanoate ester with a dialkoxyphosphinothioyl chloride in the presence of a base. A generalized synthetic scheme is presented below.

G Thiol Propanoate Ester Thiol Propanoate Ester Reaction Reaction Thiol Propanoate Ester->Reaction Dialkoxyphosphinothioyl Chloride Dialkoxyphosphinothioyl Chloride Dialkoxyphosphinothioyl Chloride->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound Salt Byproduct Salt Byproduct Reaction->Salt Byproduct

Figure 1: Generalized Synthesis of this compound.

Purification of the crude this compound product is critical to remove unreacted starting materials, byproducts, and other impurities. A multi-step purification protocol is often employed, as outlined in the following workflow.

G cluster_0 Purification Workflow Crude this compound Crude this compound Solvent Extraction Solvent Extraction Crude this compound->Solvent Extraction Dissolve in organic solvent Washing Washing Solvent Extraction->Washing Remove water-soluble impurities Chromatography Chromatography Drying Drying Chromatography->Drying Remove residual solvent Washing->Chromatography Separate based on polarity Pure this compound Pure this compound Drying->Pure this compound

Figure 2: this compound Purification Workflow.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a gold standard for the identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Sample Preparation: The sample is extracted with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane). The extract is then concentrated and may be derivatized to improve volatility and thermal stability.

  • GC Separation: A capillary column with a non-polar stationary phase is typically used. The oven temperature is programmed to ramp from a low to a high temperature to ensure the separation of this compound from other components in the mixture.

  • MS Detection: As this compound elutes from the GC column, it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, is used for identification by comparison to a spectral library.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for the analysis of less volatile or thermally labile compounds.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase. Filtration is often necessary to remove particulate matter.

  • HPLC Separation: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution to optimize separation.

  • Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance is a common choice. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).

Biological Mechanism of Action and Metabolism

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system.

The metabolic fate of this compound in biological systems is a critical area of study for understanding its toxicity and persistence. Biotransformation of this compound in mammals, such as rats, generally proceeds through two main phases. Phase I reactions, primarily oxidation, are followed by Phase II conjugation reactions to facilitate excretion.

G cluster_0 This compound Metabolism This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism Oxidative Desulfuration Oxidative Desulfuration Phase I Metabolism->Oxidative Desulfuration CYP450 Hydrolysis Hydrolysis Phase I Metabolism->Hydrolysis This compound Oxon This compound Oxon Oxidative Desulfuration->this compound Oxon More potent AChE inhibitor Metabolites Metabolites Hydrolysis->Metabolites Phase II Metabolism Phase II Metabolism This compound Oxon->Phase II Metabolism Metabolites->Phase II Metabolism Conjugation Conjugation Phase II Metabolism->Conjugation Excretion Excretion Conjugation->Excretion

Figure 3: Generalized Metabolic Pathway of this compound.

Cellular Impact: MAPK Signaling Pathway

Recent research has indicated that beyond direct enzyme inhibition, organophosphates can induce cellular stress and apoptosis through the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Exposure to compounds like this compound can lead to the phosphorylation and activation of key kinases in these pathways, such as JNK and p38, ultimately culminating in programmed cell death.

G This compound Exposure This compound Exposure Cellular Stress Cellular Stress This compound Exposure->Cellular Stress MAPK Activation MAPK Activation Cellular Stress->MAPK Activation JNK/p38 Phosphorylation JNK/p38 Phosphorylation MAPK Activation->JNK/p38 Phosphorylation Caspase Activation Caspase Activation JNK/p38 Phosphorylation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 4: this compound-Induced Apoptosis via MAPK Signaling.

This technical guide serves as a foundational resource for professionals engaged in the study and development of organophosphate compounds. The provided information on the chemical properties, analytical methods, and biological interactions of this compound is intended to support further research and innovation in this field.

References

Prothion: A Toxicological Profile Based on Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Publicly available toxicological data for the organophosphate insecticide Prothion (CAS No. 5969-94-8) is extremely limited and presents conflicting information. Consequently, this guide cannot be considered a comprehensive toxicological profile. The information provided herein is based on the sparse data available and general knowledge of organophosphate pesticides. Standardized experimental protocols are described in place of study-specific methodologies, which were not found in the public domain.

Executive Summary

This compound is an organophosphate insecticide. Like other compounds in this class, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent systemic effects.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including this compound, act as irreversible inhibitors of acetylcholinesterase (AChE). The process involves the phosphorylation of a serine hydroxyl group at the active site of the AChE enzyme. This forms a stable, covalent bond, rendering the enzyme inactive.

The inactivation of AChE prevents the breakdown of acetylcholine (ACh) in the synaptic cleft. The resulting accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, causing a range of symptoms from salivation and muscle fasciculations to respiratory failure and death.[1][2][3]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds & Activates Accumulated_ACh ACh Accumulation ACh->Accumulated_ACh No Hydrolysis AChE->ACh Terminates Signal Inactive_AChE Inactive AChE (Phosphorylated) AChE->Inactive_AChE Overstimulation Receptor Overstimulation Receptor->Overstimulation Postsynaptic Postsynaptic Neuron This compound This compound This compound->AChE Inhibits Accumulated_ACh->Receptor Continuous Binding Toxic_Effects Toxic Effects Overstimulation->Toxic_Effects

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Data

Acute Toxicity

Information on the acute oral toxicity of this compound is conflicting. One source indicates a median lethal dose (LD50) in rats of 254 mg/kg, which would classify it as moderately toxic. Another Material Safety Data Sheet suggests an LD50 of >5000 mg/kg, indicating low acute toxicity. This significant discrepancy underscores the uncertainty surrounding this compound's toxicological profile.

SpeciesRouteEndpointValueReference
RatOralLD50254 mg/kg[Vulcanchem]
RatOralLD50>5000 mg/kg[Greenbook.net]
Sub-chronic, Chronic, and Carcinogenicity

No publicly available studies on the sub-chronic, chronic, or carcinogenic effects of this compound were identified. Long-term exposure to other organophosphates has been associated with neurological and neurobehavioral effects.[4][5] Some organophosphates, such as malathion (B1675926) and diazinon, have been classified by the International Agency for Research on Cancer (IARC) as probably carcinogenic to humans (Group 2A).[6][7] However, the carcinogenic potential of this compound itself has not been evaluated.

Genotoxicity

No specific genotoxicity studies for this compound, such as the Ames test, were found. Organophosphate pesticides as a class have shown mixed results in genotoxicity assays.[8][9] A standard battery of tests is required to determine the mutagenic potential of a substance.

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of this compound. Studies on other organophosphates suggest that exposure during critical developmental windows can lead to adverse neurodevelopmental outcomes.[10]

Experimental Protocols (Generalized)

Due to the absence of specific experimental details for this compound, this section describes generalized protocols for key toxicological studies based on Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These are provided for illustrative purposes.

Acute Oral Toxicity (Representative Protocol: OECD 423)

The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.

  • Test System: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

  • Procedure: A stepwise procedure is used where a group of three animals is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg). The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The outcome (number of animals surviving or dying) at one dose level determines the next step: dosing at a higher or lower level, or concluding the test. The method allows for classification of the substance into a GHS toxicity category.[11][12]

Sub-chronic Oral Toxicity (Representative Protocol: OECD 408)

This 90-day study provides information on adverse effects from repeated oral exposure.

  • Test System: Typically rats, with at least 10 males and 10 females per group.

  • Procedure: The test substance is administered daily in graduated doses to several groups for 90 days. Administration is typically via the diet, drinking water, or gavage. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at termination.

  • Endpoint: At the end of the study, all animals are subjected to a full necropsy, and organ weights are recorded. Histopathological examination of organs and tissues is performed to identify target organ toxicity, and a NOAEL is determined.[13][14][15][16][17]

Genotoxicity (Representative Protocol: OECD 471 - Bacterial Reverse Mutation Test)

The Ames test evaluates the mutagenic potential of a substance.

  • Test System: Multiple strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for an amino acid (histidine or tryptophan, respectively) are used.

  • Procedure: Bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (bacteria that have mutated back to a prototrophic state) compared to the negative control.[2][18][19][20][21]

Developmental Toxicity (Representative Protocol: OECD 414)

This study is designed to assess adverse effects on the pregnant female and the developing embryo and fetus.

  • Test System: Pregnant rodents (typically rats) or non-rodents (rabbits) are used, with approximately 20 pregnant females per group.

  • Procedure: The test substance is administered daily to several dose groups, typically from the time of implantation to the day before cesarean section.

  • Observations: Maternal animals are observed for clinical signs, body weight, and food consumption.

  • Endpoint: Shortly before the expected day of delivery, females are euthanized. The uterus and its contents are examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[1][22][23][24][25]

Toxicology_Workflow cluster_planning Study Planning cluster_inlife In-Life Phase cluster_terminal Terminal Phase cluster_analysis Data Analysis & Reporting DoseRange Dose-Range Finding (Pilot Study) Protocol Final Protocol Design (e.g., OECD Guideline) DoseRange->Protocol Acclimatization Animal Acclimatization & Randomization Protocol->Acclimatization Dosing Daily Dosing (e.g., 90 days) Acclimatization->Dosing Observations Clinical Observations Body Weight Food Consumption Dosing->Observations Blood Blood Collection (Hematology, Clinical Chem) Necropsy Gross Necropsy & Organ Weights Blood->Necropsy Histo Histopathology Necropsy->Histo Stats Statistical Analysis Histo->Stats NOAEL Determine NOAEL/LOAEL Stats->NOAEL Report Final Study Report NOAEL->Report

Figure 2: Generalized Workflow for a 90-Day Sub-chronic Toxicity Study.

Conclusion

The available public data is insufficient to construct a comprehensive toxicological profile for this compound. The conflicting acute toxicity values and the complete lack of data for other critical endpoints make a reliable risk assessment impossible at this time. For any regulatory or safety evaluation, it would be necessary to conduct a full suite of toxicological studies according to current international guidelines. Researchers should exercise extreme caution and rely on the general toxicological properties of organophosphate insecticides when handling this compound until more specific data becomes available.

References

Prothion: An In-depth Technical Guide on Environmental Impact and Ecotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature, regulatory databases, and other technical resources, there is a significant lack of publicly available data regarding the specific environmental impact and ecotoxicity of the organophosphate insecticide Prothion (CAS No. 5969-94-8). The information that is accessible is largely limited to its basic chemical identity and its general mode of action as a cholinesterase inhibitor, a characteristic it shares with other organophosphorus compounds.

Due to this critical data gap, it is not possible to provide a detailed technical guide with extensive quantitative data, experimental protocols, and the requested visualizations for this compound at this time. The following summary presents the limited information that could be retrieved.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name ethyl 3-(diethoxyphosphinothioylsulfanyl)propanoatePubChem
CAS Number 5969-94-8PubChem
Molecular Formula C9H19O4PS2PubChem
Molecular Weight 286.4 g/mol PubChem

Mode of Action

As an organophosphate insecticide, this compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the nerve synapse, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

Environmental Fate and Transport

Detailed information on the environmental fate and transport of this compound is not available in the public domain. To understand its potential behavior in the environment, general principles of organophosphate pesticide fate can be considered, although these are not specific to this compound.

Organophosphate pesticides can undergo various degradation processes in the environment, including microbial degradation, hydrolysis, and photolysis.[3][4] Their persistence in soil and water is highly variable and depends on factors such as soil type, pH, temperature, and microbial activity.[3][4] The mobility of these compounds in soil, which determines their potential to leach into groundwater, is influenced by their adsorption to soil particles.[3]

Ecotoxicity

Quantitative ecotoxicity data for this compound, such as LC50 (lethal concentration for 50% of a test population) values for aquatic and terrestrial organisms, are not available in the reviewed scientific literature. General information suggests that organophosphate pesticides can be toxic to a wide range of non-target organisms, including birds, fish, aquatic invertebrates, and bees.[5] The toxicity of organophosphates to aquatic life is a significant concern, as runoff from agricultural areas can contaminate surface waters.[5]

Bioaccumulation

There is no specific data available on the bioaccumulation potential of this compound. Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, food, and sediment.[6] The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), a measure of its lipophilicity.[7] Without a reliable Kow value for this compound, its bioaccumulation potential cannot be accurately predicted.

Experimental Protocols

Due to the absence of specific studies on the environmental impact and ecotoxicity of this compound, no detailed experimental protocols can be provided. Standardized methods for assessing the environmental fate and toxicity of pesticides are established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols typically involve laboratory and field studies to determine a pesticide's degradation rates in soil and water, its mobility, and its toxicity to various representative organisms.

Signaling Pathways and Experimental Workflows

The request for diagrams of signaling pathways and experimental workflows cannot be fulfilled due to the lack of specific data for this compound. A generalized diagram for the mode of action of organophosphates is provided below.

Figure 1: Generalized signaling pathway for the mode of action of organophosphate insecticides like this compound.

Conclusion

The lack of comprehensive and publicly accessible data on the environmental fate, ecotoxicity, and bioaccumulation potential of this compound is a significant concern. This data gap prevents a thorough assessment of its environmental risks. For researchers, scientists, and drug development professionals, it is crucial to be aware of this lack of information when considering the use or potential environmental presence of this compound. Further research is urgently needed to characterize the environmental profile of this compound to ensure its safe and responsible management.

References

Solubility of Prothion in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Prothion, an organophosphate pesticide. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents the available qualitative information, supplemented with solubility data of analogous organophosphate compounds to provide a comparative context. Furthermore, detailed experimental protocols for determining solubility are provided, adhering to internationally recognized guidelines.

Quantitative Solubility Data

To offer a comparative perspective on the solubility of organophosphate pesticides, the following tables summarize the solubility of other compounds from the same class.

Table 1: Solubility of this compound (Qualitative)

SolventSolubility
WaterLow[1]
Acetone (B3395972)Soluble[1]
XyleneSoluble[1]

Table 2: Solubility of Other Organophosphate Pesticides

CompoundSolventSolubilityTemperature (°C)
TetrachlorvinphosWater11 mg/L20
Acetone< 200 g/kg20
Xylene< 150 g/kg20
FenthionWater4.2 mg/L20
Hexane100,000 mg/L20
Toluene250,000 mg/L20
Dichloromethane250,000 mg/L20
DiazinonWater60 mg/L20
AcetoneMiscibleNot Specified

Note: The data for Tetrachlorvinphos, Fenthion, and Diazinon are provided for comparative purposes and are sourced from various public databases and scientific literature[2][3][4].

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods ensure reproducibility and comparability of data. The following protocols are widely accepted for determining the solubility of chemical substances in aqueous and organic solvents.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, No. 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. The choice of method depends on the expected solubility of the substance.

Column Elution Method (for solubilities below 10-2 g/L):

  • Preparation of the Column: A microcolumn is packed with an inert support material (e.g., glass wool, silica (B1680970) gel) and coated with the test substance.

  • Elution: Water is passed through the column at a slow, constant flow rate.

  • Equilibration: The system is allowed to equilibrate to ensure that the water is saturated with the test substance.

  • Sample Collection: Fractions of the eluate are collected.

  • Analysis: The concentration of the test substance in each fraction is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

  • Determination of Solubility: The solubility is calculated from the plateau concentration reached in the collected fractions.

Flask Method (for solubilities above 10-2 g/L):

  • Sample Preparation: An excess amount of the test substance is added to a flask containing a known volume of water.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Analysis: The concentration of the test substance in the clear supernatant or filtrate is determined by a suitable analytical method.

  • Determination of Solubility: The measured concentration represents the water solubility at the given temperature.

A preliminary test is often conducted to estimate the approximate solubility and to determine the appropriate method and experimental conditions.

Organic Solvent Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the solubility of a substance in organic solvents[5][6][7][8].

  • Solvent Selection: A range of organic solvents with varying polarities should be chosen.

  • Sample Preparation: An excess amount of the test substance is added to a series of vials, each containing a known volume of a specific organic solvent.

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath until equilibrium is reached. The time required for equilibration can vary depending on the substance and solvent and should be determined experimentally.

  • Phase Separation: After equilibration, the vials are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate separation.

  • Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

  • Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., g/L or mg/mL).

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility.

Experimental_Workflow_Water_Solubility cluster_preliminary Preliminary Test cluster_column Column Elution Method (< 0.01 g/L) cluster_flask Flask Method (> 0.01 g/L) prelim_start Start prelim_add Add excess this compound to water prelim_start->prelim_add prelim_shake Shake vigorously prelim_add->prelim_shake prelim_observe Observe for undissolved solid prelim_shake->prelim_observe prelim_end Estimate solubility range prelim_observe->prelim_end col_start Prepare coated column prelim_end->col_start Low solubility flask_start Add excess this compound to flask prelim_end->flask_start High solubility col_elute Elute with water col_start->col_elute col_collect Collect fractions col_elute->col_collect col_analyze Analyze concentration col_collect->col_analyze col_end Determine solubility col_analyze->col_end flask_agitate Agitate at constant temperature flask_start->flask_agitate flask_separate Separate solid and liquid phases flask_agitate->flask_separate flask_analyze Analyze supernatant concentration flask_separate->flask_analyze flask_end Determine solubility flask_analyze->flask_end

Caption: Workflow for Aqueous Solubility Determination.

Experimental_Workflow_Organic_Solubility start Start prep_vials Prepare vials with excess this compound and organic solvents start->prep_vials agitate Agitate in a constant temperature shaker bath to reach equilibrium prep_vials->agitate separate Separate solid and liquid phases (centrifugation) agitate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze end Determine solubility in each solvent analyze->end

Caption: Workflow for Organic Solvent Solubility.

References

An In-depth Technical Guide to the History of Agricultural Use and Regulation of Fenthion

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Prothion" as a widely used insecticide is not extensively documented in scientific and regulatory literature. It is highly probable that this is a misspelling of Fenthion (B1672539) , a well-known organophosphate insecticide with a significant history of agricultural application and subsequent regulation. This guide will focus on Fenthion, while also acknowledging the existence of a less common fungicide named this compound (CAS 5969-94-8).[1][2][3][4]

Introduction to Fenthion

Fenthion (O,O-Dimethyl O-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate) is a broad-spectrum organophosphate insecticide, avicide, and acaricide.[1] Developed in the mid-20th century, it has been utilized globally to control a wide array of pests in agricultural and public health settings. Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in both insects and mammals.[1][5] While effective, its use has been progressively restricted and banned in many countries due to concerns about its toxicity to non-target organisms and potential risks to human health.

History of Agricultural Use

Fenthion was employed as a contact and stomach insecticide against a multitude of biting and sucking insects.[1][6] Its versatility made it a valuable tool for farmers dealing with infestations that threatened crop yields.[7]

Crops and Applications

Fenthion was widely applied to a variety of crops, including:

  • Fruits and Vegetables: It was used for pre- and post-harvest treatment of fruits like citrus, pome and stone fruits, olives, and grapes, as well as vegetables.[1][8] In Australia, it was registered for the control of fruit flies in tropical and sub-tropical fruits, capsicums, and tomatoes.[9]

  • Field Crops: Fenthion found use in sugar cane, rice, field corn, and cotton.[1]

  • Other Crops: It was also applied to beets, pistachio, coffee, and cocoa.[1]

  • Animal Health: Fenthion was used to control external parasites like lice, fleas, and ticks on cattle and dogs.[1]

Targeted Pests

Fenthion was particularly effective against:

  • Fruit flies[1]

  • Leafhoppers[1]

  • Cereal bugs[1]

  • Stem borers[1]

  • Mosquitoes (both adult and larval stages)[1][6]

  • Mites[1]

  • Aphids[1]

  • Codling moths[1]

Regulation and Restriction of Fenthion

The regulation of Fenthion has evolved significantly over time, with many countries moving from widespread use to stringent restrictions and outright bans. These regulatory actions have been driven by growing evidence of its adverse effects on the environment and human health.

Regulatory Status in Key Regions
Region/Country Regulatory Action Year of Action Reason for Action
United States Classified as a Restricted Use Pesticide (RUP).[6] Food uses voluntarily canceled by the registrant.[10]2001 (IRED)High toxicity to birds and aquatic invertebrates, and dietary risks to the human population.[10][11]
Australia All active approvals and product registrations canceled.[12]2014Undue risks to human health (dietary and occupational exposure) and the environment.[12] The ban caused concern among producers for the lack of viable alternatives for fruit fly control.[13]
European Union Not approved for use as a pesticide.-Concerns over human health and environmental safety.
India Banned-High toxicity and environmental concerns.[14]
Key Toxicological and Environmental Concerns
  • Avian Toxicity: Fenthion is very highly toxic to birds. Incidents of bird kills have been directly linked to its use for mosquito control.[11][15][16]

  • Aquatic Toxicity: It is highly toxic to fish and aquatic invertebrates.[1]

  • Human Health: Fenthion is a cholinesterase inhibitor and can cause overstimulation of the nervous system, leading to symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death.[10] The U.S. EPA identified dietary exposures from food crops to be above the level of concern for the entire U.S. population, including infants and children.[10]

  • Metabolite Toxicity: Fenthion metabolizes into several degradation products, some of which are more toxic than the parent compound. These include fenthion oxon, fenthion sulfoxide, and their sulfone derivatives.[14]

Experimental Protocols

Residue Analysis in Agricultural and Environmental Samples

The determination of Fenthion and its metabolites in various matrices is crucial for monitoring compliance with regulations and assessing exposure risks. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of Fenthion and its metabolites from crop samples.[17]

  • Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. For the AOAC method, 15 mL of acetonitrile with 1% acetic acid is used.[18]

  • Salting Out: Add the appropriate QuEChERS extraction salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.[18]

  • Centrifugation: Centrifuge the sample at 4000-5000 rpm for 5 minutes.[18]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant to a dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

GC-MS is a robust technique for the analysis of volatile and semi-volatile pesticides like Fenthion.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (single or tandem).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).[19]

  • Injection: Pulsed splitless injection is commonly used.[19]

  • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes. For example: start at 60°C, ramp to 220°C, then to 280°C.[19]

  • Detection: Mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[19]

HPLC-MS/MS is particularly suitable for the simultaneous analysis of Fenthion and its more polar metabolites.[17]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[17]

  • Ionization: Positive electrospray ionization (ESI+) is typically used.[17]

  • Detection: Multiple reaction monitoring (MRM) mode for the quantification of the parent compound and its metabolites.[17]

Toxicological Studies

This type of study is conducted to determine the acute toxic effects of a substance after a single dose.

  • Test Animals: Typically, rats or mice of a specific strain are used.[14]

  • Administration: Fenthion is administered via the intended route of exposure (e.g., oral gavage, dermal application, or intraperitoneal injection) at various dose levels.[14]

  • Observation: Animals are observed for a set period (e.g., 7 days) for signs of toxicity and mortality.[14]

  • Data Collection: Parameters such as body weight, clinical signs of toxicity, and mortality are recorded. At the end of the study, blood and tissue samples may be collected for biochemical and histopathological analysis.[14]

  • Endpoint: The primary endpoint is the determination of the LD50 (lethal dose for 50% of the animals).

This assay is used to determine the inhibitory effect of Fenthion and its metabolites on the activity of acetylcholinesterase.[20]

  • Enzyme Source: Acetylcholinesterase from either human or rat erythrocytes or recombinant human AChE can be used.[20]

  • Substrate: A suitable substrate for the enzyme, such as acetylthiocholine, is used.

  • Procedure: a. The enzyme is pre-incubated with different concentrations of Fenthion or its active metabolites (e.g., Fenthion oxon). b. The enzymatic reaction is initiated by the addition of the substrate. c. The rate of the reaction is measured by monitoring the formation of the product (e.g., thiocholine, which can react with a chromogen like DTNB to produce a colored product measured spectrophotometrically).

  • Endpoint: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.[20]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of Fenthion is the inhibition of acetylcholinesterase (AChE).

Fenthion_Mechanism_of_Action cluster_Organism Organism (Insect/Mammal) Fenthion Fenthion (P=S) Metabolic_Activation Metabolic Activation (Oxidation) Fenthion->Metabolic_Activation Cytochrome P450 Fenthion_Oxon Fenthion Oxon (P=O) Metabolic_Activation->Fenthion_Oxon AChE Acetylcholinesterase (AChE) Fenthion_Oxon->AChE Inhibition Acetylcholine (B1216132) Acetylcholine (ACh) AChE->Acetylcholine Degradation (Blocked) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Acetylcholine->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binding Nerve_Impulse Continuous Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Toxicity Toxicity (Paralysis, Death) Nerve_Impulse->Toxicity

Caption: Mechanism of action of Fenthion.

Fenthion itself is a poor inhibitor of AChE. It undergoes metabolic activation (oxidation) in the organism to its oxygen analog, Fenthion oxon, which is a much more potent inhibitor.[2] This active metabolite then binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of acetylcholine receptors, causing neuromuscular paralysis and ultimately, death of the insect.

Experimental and Analytical Workflows

Residue_Analysis_Workflow cluster_Workflow Fenthion Residue Analysis Workflow cluster_Analysis Analysis Techniques Sample_Collection Sample Collection (Crops, Soil, Water) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation Extraction Extraction (e.g., QuEChERS) Sample_Preparation->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_MS GC-MS/MS LC_MS LC-MS/MS Data_Processing Data Processing and Quantification Reporting Reporting Data_Processing->Reporting GC_MS->Data_Processing LC_MS->Data_Processing

Caption: General workflow for Fenthion residue analysis.

Toxicity_Testing_Workflow cluster_Workflow In Vivo Toxicity Testing Workflow Dose_Preparation Dose Preparation Dosing Dosing (e.g., Oral Gavage) Dose_Preparation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Observation Clinical Observation Dosing->Observation Data_Collection Data Collection (Body Weight, Clinical Signs) Observation->Data_Collection Necropsy Necropsy and Tissue Collection Data_Collection->Necropsy Analysis Analysis (Biochemistry, Histopathology) Necropsy->Analysis Reporting Reporting (e.g., LD50 determination) Analysis->Reporting

Caption: Workflow for in vivo toxicity testing of Fenthion.

Conclusion

Fenthion has a long history as an effective and versatile insecticide in agriculture and public health. However, its high toxicity to non-target organisms, particularly birds, and potential risks to human health have led to its widespread restriction and prohibition in many parts of the world. The development of sensitive and specific analytical methods has been crucial in monitoring its residues in food and the environment, and in understanding its toxicological profile. The case of Fenthion serves as a significant example of the evolving regulatory landscape for pesticides, where the benefits of pest control are weighed against the broader impacts on ecosystems and human well-being.

References

Methodological & Application

Analytical Methods for Detecting Prothion Residues in Food: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of Prothion residues in various food matrices. The methodologies described herein are based on established and validated techniques, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by chromatographic analysis.

Introduction

This compound is an organophosphate insecticide and acaricide used to control a range of pests on various agricultural crops. Due to its potential toxicity, monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document outlines the necessary procedures for the accurate and reliable quantification of this compound residues.

Analytical Workflow Overview

The general workflow for the analysis of this compound residues in food samples involves sample preparation, extraction, cleanup, and instrumental analysis. The QuEChERS method is a widely adopted technique for the initial extraction and cleanup of pesticide residues from a variety of food matrices.[1][2] Subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for their high sensitivity and selectivity.[3][4]

Analytical_Workflow cluster_prep Sample Preparation cluster_quechers QuEChERS Method cluster_analysis Instrumental Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Extraction Extraction (Acetonitrile & Salts) Weighing->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, GCB) Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS LCMS LC-MS/MS Cleanup->LCMS

Caption: General workflow for this compound residue analysis.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of analytical methods for this compound residues. These values can vary depending on the specific food matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Data for this compound Analysis

ParameterGC-MS/MSLC-MS/MSReference
Limit of Detection (LOD)0.001 - 0.005 mg/kg0.0001 - 0.0059 mg/kg[5][6]
Limit of Quantification (LOQ)0.005 - 0.01 mg/kg0.0003 - 0.0197 mg/kg[5][6]
Recovery (%)70 - 120%70 - 125%[5][6]
Repeatability (RSDr)≤ 20%≤ 20%[5][7]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined approach for sample preparation that significantly reduces time and solvent usage compared to traditional methods.[1][2]

Materials:

  • Homogenized food sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive solid-phase extraction (d-SPE) tubes containing:

    • Primary secondary amine (PSA) for removal of sugars and organic acids

    • C18 for removal of fats and nonpolar interferences

    • Graphitized carbon black (GCB) for removal of pigments and sterols (use with caution as it may adsorb planar pesticides)

  • 50 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Extraction:

    • Weigh 10 g (for high water content samples) or 5 g (for low water content samples, with 10 mL of water added) of the homogenized sample into a 50 mL centrifuge tube.[8]

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbents for the matrix (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 for fatty matrices).

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥ 3000 rcf for 5 minutes.

    • The resulting supernatant is ready for instrumental analysis.

QuEChERS_Workflow Start Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Add_Salts Add QuEChERS Extraction Salts Add_ACN->Add_Salts Shake1 Vortex 1 min Add_Salts->Shake1 Centrifuge1 Centrifuge 5 min Shake1->Centrifuge1 Transfer Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer Add_dSPE d-SPE Cleanup (PSA, C18, etc.) Transfer->Add_dSPE Shake2 Vortex 30 sec Add_dSPE->Shake2 Centrifuge2 Centrifuge 5 min Shake2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: Detailed QuEChERS sample preparation workflow.
Instrumental Analysis: GC-MS/MS

Gas Chromatography-Tandem Mass Spectrometry is a robust technique for the analysis of thermally stable and volatile pesticides like this compound.

Typical GC-MS/MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Oven Program70 °C (2 min hold), ramp at 25 °C/min to 150 °C, ramp at 5 °C/min to 200 °C, ramp at 10 °C/min to 300 °C (5 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

This compound MRM Transitions (Hypothetical Example - must be determined empirically):

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
384.0125.02097.030

Note: The specific MRM transitions and collision energies for this compound must be optimized in the laboratory by infusing a standard solution.

Instrumental Analysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is highly effective for a wide range of pesticides, including those that may be thermally labile.

Typical LC-MS/MS Parameters:

ParameterValue
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm, 1.8 µm or equivalent
Mobile Phase AWater + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase BMethanol + 0.1% Formic Acid + 5mM Ammonium Formate
Gradient5% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500 °C
IonSpray Voltage5500 V
Acquisition ModeMultiple Reaction Monitoring (MRM)

This compound MRM Transitions (Hypothetical Example - must be determined empirically):

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
385.0 [M+H]⁺153.025125.035

Note: The specific MRM transitions and collision energies for this compound must be optimized in the laboratory by infusing a standard solution.

Method Validation

Method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of calibration standards over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of blank measurements.[2]

  • Accuracy (Recovery): Evaluated by analyzing spiked blank matrix samples at different concentration levels. Acceptable recovery is typically within 70-120%.[7]

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should generally be ≤ 20%.[7]

  • Matrix Effects: Evaluated by comparing the response of a standard in solvent to that in a matrix extract to assess signal suppression or enhancement.

Validation_Parameters Validation Method Validation Linearity Linearity (Calibration Curve) Validation->Linearity Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Accuracy Accuracy (Recovery %) Validation->Accuracy Precision Precision (RSD %) Validation->Precision Specificity Specificity (Matrix Effects) Validation->Specificity

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods described provide a robust framework for the detection and quantification of this compound residues in food. The combination of the QuEChERS sample preparation method with either GC-MS/MS or LC-MS/MS offers the necessary sensitivity and selectivity to meet regulatory requirements and ensure food safety. Proper method validation is critical to guarantee the accuracy and reliability of the results.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Prothion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prothion is an organophosphorus pesticide characterized by the molecular formula C₉H₁₉O₄PS₂ and a molecular weight of 286.34 g/mol .[1][2] Its systematic IUPAC name is ethyl 3-{[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate.[1] Like other organophosphorus compounds, this compound acts by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which can result in paralysis and death in insects.[1] Given its use in agriculture and potential environmental impact, sensitive and reliable analytical methods are crucial for the detection and quantification of this compound residues in various matrices. High-Performance Liquid Chromatography (HPLC) offers a robust and precise method for this purpose.

This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis, providing a framework for method implementation and validation.

Principle of the Method

The analytical method is based on reverse-phase chromatography, where this compound is separated on a non-polar stationary phase (C18 column) using a polar mobile phase. The separation is achieved based on the differential partitioning of this compound between the stationary and mobile phases. Detection is performed using a UV detector, which provides a response proportional to the concentration of the analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC grade acetonitrile (B52724)

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm membrane filters for solvent and sample filtration

2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • Vortex mixer

  • Sonication bath

  • pH meter

3. Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for liquid samples is outlined below.

  • For aqueous samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to extract and concentrate this compound.

  • Filter the final sample extract through a 0.22 µm syringe filter into an HPLC vial before injection.[3]

  • For solid samples, an initial extraction with a suitable organic solvent (e.g., acetonitrile or methanol) followed by cleanup steps may be required.

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[4][5][6] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[4]

  • Accuracy: The accuracy is determined by recovery studies, where a known amount of this compound is spiked into a blank matrix and analyzed. The percentage recovery is then calculated.

  • Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5] It is expressed as the relative standard deviation (%RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[7]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the validated HPLC method for this compound analysis.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.998> 0.999
Range 80-120% of test conc.0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 2.0%< 2.0%
LOD -~0.1 µg/mL
LOQ -~0.4 µg/mL
Retention Time -Approximately 5.2 min

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Stock Prepare Stock Solution Standard->Stock Sample Matrix Sample Extraction Sample Extraction/Cleanup Sample->Extraction Working Prepare Working Standards Stock->Working Injection Inject into HPLC Working->Injection Filtration Filter Sample Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_precision Precision Components Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Caption: Key parameters for HPLC method validation.

References

Prothion Toxicity Assessment in Non-Target Organisms: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive experimental protocol for assessing the toxicity of prothion, a triazole fungicide, on a range of non-target organisms. This compound, and its active metabolite prothioconazole-desthio, are effective against a broad spectrum of fungal pathogens in agriculture. However, their potential impact on non-target species necessitates thorough ecotoxicological evaluation. This protocol outlines standardized laboratory procedures for determining the acute and chronic toxicity of this compound to representative aquatic and terrestrial invertebrates, as well as providing an overview of its primary mechanism of action and effects on key physiological pathways. The methodologies described herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability. This guide is intended for researchers, scientists, and professionals in the fields of ecotoxicology, environmental science, and pesticide development.

Quantitative Toxicity Data Summary

The following tables summarize the acute and chronic toxicity of this compound (prothioconazole) and its major metabolite, prothioconazole-desthio, to various non-target organisms. This data is essential for preliminary risk assessment and for designing definitive toxicity studies.

Table 1: Acute Toxicity of this compound and Prothioconazole-desthio to Non-Target Organisms

OrganismSpeciesEndpointValue (mg/L or µ g/bee )Reference
Aquatic Invertebrate Daphnia magna48h EC50 (this compound)2.82[1]
Daphnia magna48h EC50 (Prothioconazole-desthio)5.19[1]
Fish Danio rerio (Zebrafish)96h LC50 (this compound)1.70[1]
Terrestrial Invertebrate Apis mellifera (Honeybee)Acute Oral LD50 (this compound)> 71[2]
Apis mellifera (Honeybee)Acute Contact LD50 (this compound)> 200[2]
Apis mellifera (Honeybee)Acute Oral LD50 (Prothioconazole-desthio)> 106.5[3]
Apis mellifera (Honeybee)Acute Contact LD50 (Prothioconazole-desthio)> 100.0[3]
Soil Organism Eisenia fetida (Earthworm)14d LC50 (this compound)Not specified in available data

Table 2: Chronic Toxicity of this compound and Prothioconazole-desthio to Non-Target Organisms

OrganismSpeciesEndpointValue (mg/L)Reference
Aquatic Invertebrate Daphnia magna21-day EC50 (this compound)0.0807[1]
Daphnia magna21-day EC50 (Prothioconazole-desthio)0.132[1]

Experimental Protocols

The following protocols are detailed methodologies for conducting key experiments to assess this compound toxicity. These protocols are based on OECD guidelines to ensure data quality and international acceptance.

Aquatic Invertebrate Acute Immobilisation Test (following OECD Guideline 202)

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Test Organism: Daphnia magna, neonates (<24 hours old).

Materials:

  • This compound (analytical grade)

  • Reconstituted water (as per OECD 202)

  • Daphnia magna culture

  • Glass test vessels (e.g., 50 mL beakers)

  • Incubator with controlled temperature (20 ± 1°C) and photoperiod (16h light: 8h dark)

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) if necessary, due to low water solubility. A series of nominal test concentrations are prepared by diluting the stock solution in reconstituted water. A control (reconstituted water only) and a solvent control (if applicable) must be included.

  • Test Setup: Add 20 mL of each test solution or control to replicate glass vessels. Introduce 5 daphnids to each vessel, resulting in at least 20 daphnids per concentration.

  • Incubation: Incubate the test vessels for 48 hours under the specified conditions. Daphnids are not fed during the test.

  • Observation: At 24 and 48 hours, count the number of immobile daphnids in each vessel. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: Calculate the percentage of immobilisation for each concentration at each time point. Determine the 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).

Fish Acute Toxicity Test (following OECD Guideline 203)

Objective: To determine the acute toxicity of this compound to zebrafish (Danio rerio).

Test Organism: Juvenile zebrafish.

Materials:

  • This compound (analytical grade)

  • Dechlorinated tap water or reconstituted water

  • Juvenile zebrafish (of similar size and age)

  • Glass aquaria

  • Aeration system

  • Water quality monitoring equipment (pH, dissolved oxygen, temperature)

Procedure:

  • Acclimation: Acclimate the fish to the test conditions for at least 7 days prior to the test.

  • Preparation of Test Solutions: Prepare a range of this compound concentrations in the test water. A control group is maintained in clean water.

  • Test Setup: Place a group of fish (e.g., 10) into each aquarium containing the test solution or control water. The loading rate should not exceed 1.0 g of fish per liter of water.

  • Test Conditions: Maintain the test aquaria at a constant temperature (e.g., 23 ± 1°C) with a 16h light: 8h dark photoperiod. Gentle aeration should be provided. The test duration is 96 hours.

  • Observation: Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the cumulative mortality at each observation time for each concentration. Determine the 96-hour LC50 (the concentration that is lethal to 50% of the fish) using statistical methods like probit analysis.

Honeybee Acute Toxicity Test (following OECD Guidelines 213 & 214)

Objective: To determine the acute oral and contact toxicity of this compound to adult honeybees (Apis mellifera).

Test Organism: Young adult worker honeybees.

Materials:

  • This compound (analytical grade)

  • Sucrose (B13894) solution (50% w/v)

  • Acetone (B3395972) (for contact test)

  • Microsyringe or micro-applicator

  • Cages for holding bees

  • Feeder tubes

Procedure (Oral Toxicity - OECD 213):

  • Preparation of Dosing Solutions: Prepare a series of this compound concentrations in the sucrose solution.

  • Dosing: Individually dose bees with a known volume of the test solution. Alternatively, provide the solution in feeder tubes for a defined period.

  • Observation: After dosing, house the bees in cages with untreated sucrose solution available. Record mortality at 4, 24, and 48 hours.

  • Data Analysis: Calculate the LD50 (the dose that is lethal to 50% of the bees) in µg of active substance per bee.

Procedure (Contact Toxicity - OECD 214):

  • Preparation of Dosing Solutions: Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.

  • Dosing: Apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each bee using a micro-applicator. Control bees are treated with the solvent only.

  • Observation: After dosing, keep the bees in cages with food and water available. Record mortality at 4, 24, and 48 hours.

  • Data Analysis: Determine the LD50 in µg of active substance per bee.

Earthworm Acute Toxicity Test (following OECD Guideline 207)

Objective: To determine the acute toxicity of this compound to the earthworm Eisenia fetida.

Test Organism: Adult Eisenia fetida with a clitellum.

Materials:

  • This compound (analytical grade)

  • Artificial soil (as per OECD 207)

  • Glass containers with perforated lids

  • Standard laboratory equipment

Procedure:

  • Preparation of Test Substrate: Thoroughly mix this compound into the artificial soil to achieve a range of nominal concentrations. A control with untreated soil is also prepared.

  • Test Setup: Place a defined weight of the treated or control soil into each test container. Introduce 10 adult earthworms into each container.

  • Incubation: Incubate the containers at 20 ± 2°C with continuous light for 14 days. The soil moisture is maintained throughout the test.

  • Observation: At 7 and 14 days, assess the mortality of the earthworms. Sublethal effects like changes in behavior or body weight can also be recorded.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the 14-day LC50 using appropriate statistical models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary mechanism of action of this compound, its impact on key signaling pathways, and the general experimental workflow for toxicity assessment.

cluster_0 This compound Mechanism of Action This compound This compound (Pro-fungicide) Metabolism Metabolism (in fungus/organism) This compound->Metabolism Prothioconazole_desthio Prothioconazole-desthio (Active Metabolite) Metabolism->Prothioconazole_desthio CYP51 Lanosterol 14α-demethylase (CYP51) Prothioconazole_desthio->CYP51 Inhibition Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->CYP51 Cell_Membrane Fungal Cell Membrane (Impaired Integrity & Function) Ergosterol->Cell_Membrane Component of

Caption: this compound's primary mechanism of action.

cluster_1 This compound-Induced Oxidative Stress Pathway This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Antioxidant_Enzymes Antioxidant Enzymes (e.g., Catalase, SOD) ROS->Antioxidant_Enzymes Altered Activity p53 p53 Upregulation ROS->p53 Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: this compound-induced oxidative stress pathway.

cluster_2 This compound's Effect on Lipid Metabolism This compound This compound Exposure Gene_Expression Altered Gene Expression (Lipid Metabolism Genes) This compound->Gene_Expression Enzyme_Activity Altered Enzyme Activity Gene_Expression->Enzyme_Activity Cholesterol Decreased Total Cholesterol Enzyme_Activity->Cholesterol Lipase Decreased Lipoprotein Lipase Enzyme_Activity->Lipase FASN Decreased Fatty Acid Synthase Enzyme_Activity->FASN Metabolic_Disruption Disruption of Lipid Metabolism Cholesterol->Metabolic_Disruption Lipase->Metabolic_Disruption FASN->Metabolic_Disruption

Caption: this compound's impact on lipid metabolism.

cluster_3 General Experimental Workflow Test_Substance Test Substance Preparation (this compound Stock & Dilutions) Exposure Exposure to Test Concentrations (Acute or Chronic) Test_Substance->Exposure Organism_Selection Selection & Acclimation of Non-Target Organisms Organism_Selection->Exposure Data_Collection Data Collection (Mortality, Sublethal Effects) Exposure->Data_Collection Statistical_Analysis Statistical Analysis (LC50/EC50, NOEC) Data_Collection->Statistical_Analysis Risk_Assessment Ecotoxicological Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: General workflow for toxicity testing.

References

In Vitro Assays for Studying Prion Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prion diseases, also known as transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders affecting humans and other mammals.[1] These diseases are characterized by the conversion of the cellular prion protein (PrPC) into a misfolded, pathological isoform known as PrPSc. While the accumulation of large PrPSc aggregates is a hallmark of prion disease, mounting evidence suggests that smaller, soluble oligomers of the prion protein are the primary neurotoxic species, rather than large, insoluble fibrils.[2][3][4] These oligomers can induce synaptic dysfunction, neuronal loss, and astrogliosis, leading to the progressive neurological decline seen in affected individuals.

Understanding the mechanisms of prion-induced neurotoxicity is crucial for the development of effective therapeutic interventions. In vitro assays provide powerful tools to dissect the molecular and cellular events underlying neuronal damage in a controlled environment.[5][6] These models allow for the screening of potential neuroprotective compounds and the detailed investigation of specific pathogenic pathways.[7]

This document provides detailed application notes and protocols for a panel of in vitro assays designed to study the neurotoxic effects of prion protein oligomers on neuronal cells. The assays cover key aspects of neurodegeneration, including apoptosis, oxidative stress, calcium homeostasis, and synaptic dysfunction.

In Vitro Models for Prion Neurotoxicity Studies

The choice of an appropriate in vitro model is critical for obtaining relevant and reproducible data. Several models are commonly used to study prion neurotoxicity:

  • Primary Neuronal Cultures: These cultures, typically derived from the cortex or hippocampus of embryonic rodents, provide a model system that closely mimics the in vivo environment.[8] They are highly sensitive to the toxic effects of PrP oligomers.[2][9]

  • Organotypic Slice Cultures: These are thin slices of brain tissue, often from the cerebellum or hippocampus, that can be maintained in culture for several weeks.[7][10] They preserve the complex three-dimensional architecture of the brain and allow for the study of interactions between different cell types.[10]

  • Immortalized Neuronal Cell Lines: Cell lines such as mouse neuroblastoma N2a cells or rat pheochromocytoma PC12 cells are also used in prion research.[1] While they offer advantages in terms of ease of culture and scalability, they may not fully recapitulate the physiology of primary neurons.[5]

  • Human iPSC-derived Neurons and Cerebral Organoids: The advent of induced pluripotent stem cell (iPSC) technology has enabled the generation of human neurons and three-dimensional cerebral organoids for studying prion diseases in a human-specific context.[11]

Key Neurotoxic Endpoints and Assays

A multi-parametric approach is recommended to comprehensively assess prion-induced neurotoxicity. Key endpoints and the corresponding assays are detailed below.

Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in prion diseases. It is a multi-stage process that can be monitored using various assays.

  • DNA Fragmentation (Late-Stage Apoptosis): A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is widely used to detect these DNA strand breaks in situ.[12][13]

  • Caspase Activation (Mid-Stage Apoptosis): Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase, and its activity can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate.[14][15][16]

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is implicated in the pathogenesis of many neurodegenerative diseases, including prion diseases.

  • Measurement of Reactive Oxygen Species (ROS): The intracellular accumulation of ROS can be quantified using fluorescent probes. Dihydroethidium (DHE) is used to specifically detect superoxide, while 2',7'-dichlorofluorescin diacetate (DCF-DA) is a general indicator for various ROS, including hydrogen peroxide.[17][18]

Calcium Homeostasis

Disruption of intracellular calcium (Ca2+) homeostasis is an early event in many forms of neurotoxicity. Prion peptides have been shown to alter Ca2+ levels in neuronal cells.[19]

  • Intracellular Calcium Imaging: Dynamic changes in intracellular Ca2+ concentrations can be monitored in real-time using fluorescent calcium indicators like Fluo-4 AM.[19][20] This allows for the assessment of both acute and chronic effects of prion oligomers on neuronal calcium signaling.

Synaptic Integrity and Function

Synaptic dysfunction and loss are early features of prion diseases. One of the key enzymes involved in cholinergic neurotransmission is acetylcholinesterase (AChE).

  • Acetylcholinesterase (AChE) Activity Assay: The activity of AChE can be measured using the Ellman method, a colorimetric assay that quantifies the hydrolysis of acetylthiocholine (B1193921).[21][22][23] Changes in AChE activity can reflect alterations in synaptic function.

Data Presentation

The following tables provide examples of how quantitative data from the described assays can be structured for clear comparison.

Table 1: Effect of Prion Oligomers on Neuronal Viability and Apoptosis

Treatment GroupNeuronal Viability (% of Control)TUNEL-Positive Cells (%)Caspase-3 Activity (Fold Change)
Vehicle Control100 ± 5.22.1 ± 0.81.0 ± 0.1
Monomeric PrP (3 µM)98.5 ± 4.82.5 ± 1.11.1 ± 0.2
Oligomeric PrP (3 µM)52.3 ± 6.145.8 ± 5.54.2 ± 0.5

Table 2: Assessment of Oxidative Stress, Calcium Dysregulation, and AChE Activity

Treatment GroupIntracellular ROS (Fold Change)Peak [Ca2+]i (nM)AChE Activity (% of Control)
Vehicle Control1.0 ± 0.2110 ± 15100 ± 7.8
Monomeric PrP (3 µM)1.2 ± 0.3115 ± 1897.4 ± 8.1
Oligomeric PrP (3 µM)3.8 ± 0.6350 ± 4565.2 ± 6.9

Experimental Protocols

Protocol 1: Preparation and Application of Prion Protein Oligomers

This protocol describes the general procedure for treating primary neuronal cultures with pre-formed prion protein oligomers.

Principle: Soluble, low molecular weight oligomers of the prion protein are considered the primary neurotoxic species.[2][24] This protocol involves the application of these oligomers to neuronal cultures to induce neurotoxic effects.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Recombinant prion protein (full-length)

  • Vehicle solution (e.g., sterile PBS or appropriate buffer)

  • Culture medium

Procedure:

  • Preparation of Prion Oligomers: Prepare soluble prion protein oligomers from recombinant monomeric PrP according to established protocols.[2][9] Characterize the oligomeric state using techniques like size-exclusion chromatography or dynamic light scattering.

  • Cell Culture: Plate primary neurons at a suitable density on coated coverslips or multi-well plates. Allow the neurons to mature for at least 5 days in culture before treatment.[2]

  • Treatment: a. Dilute the prion oligomers and monomeric PrP (as a control) to the desired final concentration in pre-warmed culture medium. A typical concentration for oligomeric PrP to induce toxicity is around 3 µM.[9] b. Prepare a vehicle control using the same dilution of the buffer in which the PrP is stored. c. Carefully remove half of the existing medium from the neuronal cultures and replace it with an equal volume of the prepared treatment media. d. Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.[2]

Protocol 2: TUNEL Assay for Apoptosis Detection (Fluorescent)

Principle: The TUNEL assay detects DNA fragmentation by enzymatically labeling the free 3'-hydroxyl ends of DNA with fluorescently labeled dUTPs.[25][26]

Materials:

  • Treated neuronal cultures on coverslips or in 96-well plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Commercial TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: a. Carefully remove the culture medium and wash the cells once with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature.[25] c. Wash the cells twice with PBS.

  • Permeabilization: a. Incubate the cells with the permeabilization solution for 20 minutes at room temperature to allow the enzyme to access the nucleus.[25] b. Wash the cells twice with PBS.

  • TUNEL Reaction: a. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. This typically involves mixing the TdT enzyme with the labeled dUTPs in the reaction buffer. b. Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[13][27]

  • Staining and Imaging: a. Wash the cells twice with PBS. b. Counterstain the nuclei with DAPI or Hoechst for 10-15 minutes.[12] c. Wash the cells again with PBS. d. Mount the coverslips onto glass slides using an appropriate mounting medium. e. Image the cells using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.

Data Analysis: Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei relative to the total number of DAPI-stained nuclei in several random fields of view.

Protocol 3: Caspase-3 Activity Assay (Fluorometric)

Principle: This assay measures the activity of activated caspase-3, which cleaves a specific peptide substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent reporter molecule (AMC).[14][15] The fluorescence intensity is directly proportional to the caspase-3 activity.

Materials:

  • Treated neuronal cultures in a multi-well plate

  • Cell lysis buffer

  • Fluorometric caspase-3 assay kit (containing Ac-DEVD-AMC substrate, reaction buffer, and DTT)

  • Fluorometric plate reader

Procedure:

  • Cell Lysis: a. After treatment, place the culture plate on ice. b. Remove the culture medium and wash the cells with ice-cold PBS. c. Add cold lysis buffer to each well (e.g., 50 µL for a 96-well plate).[16][28] d. Incubate on ice for 10-15 minutes.[16][28] e. Centrifuge the plate (if using suspension cells) or collect the lysate.

  • Caspase-3 Assay: a. Prepare the reaction mixture by adding the Ac-DEVD-AMC substrate and DTT to the reaction buffer as per the kit's protocol.[29] b. In a black 96-well plate, add a specific volume of cell lysate to each well. c. Add the reaction mixture to each well to start the reaction.[29] d. Incubate the plate at 37°C for 1-2 hours, protected from light.[15][28]

  • Measurement: a. Measure the fluorescence intensity using a fluorometric plate reader with excitation at ~380 nm and emission at ~440 nm.[15][19]

Data Analysis: Normalize the fluorescence readings to the protein concentration of each lysate. Express the results as a fold change in caspase-3 activity compared to the vehicle control.

Protocol 4: Reactive Oxygen Species (ROS) Detection

Principle: This protocol uses a cell-permeable fluorescent probe, such as DCF-DA, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent DCF.[18]

Materials:

  • Treated neuronal cultures

  • 2',7'-dichlorofluorescin diacetate (DCF-DA)

  • Hank's Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or plate reader

Procedure:

  • Probe Loading: a. After treatment, remove the culture medium and wash the cells once with pre-warmed HBSS. b. Prepare a working solution of DCF-DA (typically 5-10 µM) in HBSS. c. Incubate the cells with the DCF-DA working solution for 30 minutes at 37°C in the dark.

  • Washing: a. Remove the DCF-DA solution and wash the cells twice with HBSS to remove any excess probe.

  • Measurement: a. Immediately measure the fluorescence intensity using a fluorescence microscope (Ex/Em ~485/535 nm) or a plate reader.

Data Analysis: Quantify the mean fluorescence intensity per cell or per well. Express the results as a fold change in ROS levels compared to the vehicle control.

Protocol 5: Intracellular Calcium Imaging

Principle: This method uses a fluorescent calcium indicator, Fluo-4 AM, which is cell-permeable and exhibits a large increase in fluorescence upon binding to Ca2+.[19]

Materials:

  • Neuronal cultures on glass-bottom dishes

  • Fluo-4 AM

  • HBSS

  • Confocal or fluorescence microscope equipped for live-cell imaging

Procedure:

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution (typically 5 µM) in HBSS.[19] b. Remove the culture medium and incubate the cells with the Fluo-4 AM solution for 30-40 minutes at 37°C.[19]

  • Washing: a. Wash the cells three times with HBSS to allow for de-esterification of the dye.[19]

  • Imaging: a. Mount the dish on the microscope stage. b. Acquire baseline fluorescence images (Ex/Em ~488/530 nm).[19] c. Add the prion oligomers or other stimuli and record the changes in fluorescence over time.

Data Analysis: The change in fluorescence intensity (F) relative to the baseline fluorescence (F0) is calculated as ΔF/F0. Intracellular calcium concentration ([Ca2+]i) can be estimated using the formula: [Ca2+]i = Kd * (F - Fmin) / (Fmax - F), where Kd is the dissociation constant of the dye.[19]

Protocol 6: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which can be measured spectrophotometrically at 412 nm.[22][30]

Materials:

  • Cell lysates from treated neurons

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates from treated neuronal cultures by homogenization or sonication in phosphate buffer.[22] Centrifuge to remove debris.

  • Assay Reaction: a. In a 96-well plate, add the cell lysate to each well. b. Add the phosphate buffer and DTNB solution. c. Initiate the reaction by adding the ATCI substrate.[30]

  • Measurement: a. Immediately measure the change in absorbance at 412 nm over a period of time (e.g., 5-10 minutes) at room temperature.[22][30]

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). AChE activity is proportional to this rate. Express the results as a percentage of the activity measured in the vehicle control group.

Visualization of Pathways and Workflows

Prion_Neurotoxicity_Pathway PrP_Oligomers Prion Oligomers PrPC Cellular PrPC PrP_Oligomers->PrPC Binds to Synaptic_Dysfunction Synaptic Dysfunction PrP_Oligomers->Synaptic_Dysfunction Membrane Membrane Disruption PrPC->Membrane Ca_Influx Ca2+ Influx PrPC->Ca_Influx ROS Oxidative Stress (ROS Production) Ca_Influx->ROS ER_Stress ER Stress Ca_Influx->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction ER_Stress->Mito_Dysfunction Caspase_Activation Caspase Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death

Caption: Signaling pathway of prion-induced neurotoxicity.

Experimental_Workflow start Start: Primary Neuronal Culture treatment Treatment with Prion Oligomers (e.g., 24-72h) start->treatment endpoint_assays Endpoint Assays apoptosis Apoptosis Assays (TUNEL, Caspase-3) oxidative_stress Oxidative Stress (ROS Measurement) calcium Calcium Imaging ache AChE Activity analysis Data Acquisition & Analysis apoptosis->analysis oxidative_stress->analysis calcium->analysis ache->analysis conclusion Conclusion: Assessment of Neurotoxicity analysis->conclusion

Caption: Experimental workflow for in vitro prion neurotoxicity assessment.

Apoptosis_Stages_Assays stage1 Early Stage Membrane Asymmetry Loss stage2 Mid Stage Caspase Activation stage1->stage2 assay1 Annexin V Staining stage1:main->assay1 Measured by stage3 Late Stage DNA Fragmentation stage2->stage3 assay2 Caspase-3/7 Activity Assay stage2:main->assay2 Measured by assay3 TUNEL Assay stage3:main->assay3 Measured by

Caption: Relationship between apoptosis stages and corresponding assays.

References

Application Note: Analysis of Prothion as a Reference Standard in Pesticide Residue Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothion (CAS No. 5969-94-8), an organothiophosphate pesticide, is utilized in agriculture to control a variety of pests. As with many pesticides, monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental protection. Accurate and reliable quantification of this compound residues necessitates the use of a well-characterized reference standard. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pesticide analysis, primarily focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods.

Chemical Information

PropertyValue
IUPAC Name ethyl 3-((diethoxyphosphorothioyl)thio)propanoate
CAS Number 5969-94-8
Molecular Formula C₉H₁₉O₄PS₂
Molecular Weight 286.34 g/mol

Analytical Methodologies

The analysis of this compound, like other organothiophosphate pesticides, is commonly performed using Gas Chromatography (GC) with selective detectors such as the Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector can also be employed, particularly for samples that may be thermally labile.[3][4]

Gas Chromatography (GC) Analysis

GC is a robust and sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. The use of a Flame Photometric Detector (FPD) operating in phosphorus mode provides high selectivity for organophosphate pesticides.

Typical GC-FPD Conditions for Organothiophosphate Pesticide Analysis

ParameterCondition
Column Agilent HP-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent
Carrier Gas Helium (99.99% purity) at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 100°C, ramp at 25°C/min to 180°C, then ramp at 4°C/min to 200°C, and finally ramp at 10°C/min to 250°C, hold for 2 min.[5]
Detector Flame Photometric Detector (FPD)
Detector Temperature 250°C
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for a wide range of pesticides. For compounds like this compound, reversed-phase HPLC with a C18 column is a common approach.

Typical HPLC-UV Conditions for Organothiophosphate Pesticide Analysis

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV Detector at an appropriate wavelength (e.g., 250 nm)[3]
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock and Working Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent such as acetone (B3395972) or ethyl acetate.

    • Bring the flask to volume with the solvent and mix thoroughly.

    • Store the stock solution in an amber vial at 4°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., hexane (B92381) for GC, acetonitrile/water for HPLC).

    • The concentration range for the working standards should bracket the expected concentration of this compound in the samples. A typical calibration curve might include concentrations from 0.05 to 2.5 µg/mL.[6]

Protocol 2: Sample Preparation - Extraction of this compound from Soil

This protocol is a general procedure for the extraction of organothiophosphate pesticides from soil samples.

  • Sample Collection and Homogenization:

    • Collect a representative soil sample and air-dry it in the dark.

    • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., a mixture of acetone and hexane, 1:1 v/v).

    • Vortex the mixture for 2 minutes and then sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge the sample at 3000 rpm for 5 minutes.

    • Carefully transfer the supernatant to a clean collection tube.

    • Repeat the extraction process on the soil pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined extract to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent suitable for the analytical instrument (e.g., hexane for GC).

Protocol 3: Sample Preparation - Solid-Phase Extraction (SPE) for Water Samples

This protocol outlines a general SPE procedure for the cleanup and concentration of organothiophosphate pesticides from water samples.

  • Sample Collection and Preservation:

    • Collect water samples in clean glass bottles.

    • If not analyzed immediately, store the samples at 4°C.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing and Drying:

    • Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

    • Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable solvent (e.g., 5-10 mL of ethyl acetate).

    • Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen.

    • Adjust the final volume to 1 mL with a solvent compatible with the analytical instrument.

Method Validation Data for Organothiophosphate Pesticide Analysis

The following table summarizes typical method validation parameters for the analysis of organothiophosphate pesticides using GC and HPLC techniques, based on literature for similar compounds.[5][7][8][9]

ParameterGC-FPD/GC-MSHPLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1.5 ng/mL0.02 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5.0 ng/mL0.06 - 0.5 ng/mL
Recovery (%) 70 - 110%70 - 120%
Precision (RSD %) < 15%< 15%

Visualizations

Workflow cluster_prep Standard and Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Standard Reference Standard Preparation Quantification Quantification (Calibration Curve) Standard->Quantification Sample Sample Collection and Homogenization Extraction Extraction (LLE, SPE, QuEChERS) Sample->Extraction Cleanup Extract Cleanup (if necessary) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration Analysis GC or HPLC Analysis Concentration->Analysis Data Data Acquisition and Processing Analysis->Data Data->Quantification Report Reporting Results Quantification->Report ValidationParameters MethodValidation Method Validation Specificity Specificity/ Selectivity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Intermediate) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

References

Application of Prothion in Insecticide Resistance Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothion is an organophosphate insecticide that, like other members of its class, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][2] The widespread use of organophosphates has led to the development of insecticide resistance in many pest populations, necessitating robust monitoring programs to ensure effective pest management strategies.[3][4] These application notes provide detailed protocols for using this compound in insecticide resistance monitoring studies, including bioassays, data analysis, and the use of synergists to investigate resistance mechanisms.

Key Resistance Mechanisms

The primary mechanisms of resistance to organophosphates like this compound include:

  • Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its sensitivity to inhibition by the insecticide.[1][5]

  • Metabolic Resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs), can metabolize the insecticide into non-toxic forms before it reaches the target site.[6][7]

  • Behavioral Resistance: Insects may develop behaviors that reduce their exposure to the insecticide.

Experimental Protocols

Insecticide Susceptibility Bioassay: Adult Vial Test

This protocol is adapted from established methods for monitoring insecticide resistance and can be used to determine the lethal concentration (LC50) of this compound for a given insect population.[8][9]

Materials:

  • Technical grade this compound (purity >95%)

  • Acetone (B3395972) (analytical grade)

  • 20 ml glass scintillation vials with screw caps

  • Repeating pipette

  • Vortex mixer

  • Fume hood

  • Insect rearing cages

  • Healthy, adult insects of a susceptible (laboratory) strain and a field-collected (potentially resistant) strain.

Procedure:

  • Preparation of this compound Stock Solution:

    • In a fume hood, accurately weigh the required amount of technical grade this compound, adjusting for purity.

    • Dissolve the this compound in acetone to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).

  • Preparation of Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL). Prepare a control solution of acetone only.

  • Coating of Vials:

    • Pipette 1 mL of each this compound dilution (and the acetone control) into separate glass vials.

    • Roll the vials horizontally to ensure an even coating of the inner surface.

    • Allow the acetone to evaporate completely in the fume hood, leaving a thin film of this compound.

  • Insect Exposure:

    • Introduce a known number of healthy adult insects (e.g., 20-25) into each vial.

    • Secure the cap (with ventilation holes) and place the vials in an incubator under controlled conditions (e.g., 25°C, 60-70% relative humidity).

  • Mortality Assessment:

    • Record insect mortality at a predetermined time point (e.g., 24 hours). Insects are considered dead if they are unable to make coordinated movements when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%. If control mortality exceeds 20%, the assay should be repeated.

    • Analyze the mortality data using probit analysis to determine the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.[8]

    • Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible population.[6]

Synergism Assay to Investigate Metabolic Resistance

This assay helps to identify the potential involvement of detoxification enzymes in this compound resistance.[7][10] Synergists are chemicals that inhibit specific enzymes and can increase the susceptibility of resistant insects to an insecticide.

Materials:

  • This compound solutions (as prepared for the bioassay)

  • Synergists:

    • Piperonyl butoxide (PBO): an inhibitor of P450s.

    • S,S,S-tributyl phosphorotrithioate (DEF): an inhibitor of esterases.

    • Diethyl maleate (B1232345) (DEM): an inhibitor of GSTs.

  • Acetone

  • Glass vials and other materials from the bioassay protocol.

Procedure:

  • Determine Sub-lethal Dose of Synergist: Expose insects to various concentrations of each synergist alone to determine the maximum concentration that causes no or very low mortality.

  • Pre-treatment with Synergist: Expose the resistant insect strain to the pre-determined sub-lethal dose of the synergist for a specific period (e.g., 1-2 hours) before introducing the this compound.

  • This compound Bioassay: Conduct the adult vial test as described above, using the synergist-pre-treated insects.

  • Data Analysis:

    • Calculate the LC50 of this compound in the presence of each synergist.

    • Calculate the Synergism Ratio (SR) by dividing the LC50 of this compound alone by the LC50 of this compound in the presence of the synergist.

    • An SR value significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Data Presentation

Table 1: Illustrative LC50 and Resistance Ratio Data for this compound against a Hypothetical Insect Pest

StrainLC50 (µ g/vial )95% Confidence LimitsResistance Ratio (RR)Resistance Level
Susceptible (Lab)0.50.3 - 0.7-Susceptible
Field Population A15.012.5 - 18.030.0High
Field Population B2.51.8 - 3.55.0Low

Table 2: Illustrative Synergism Data for this compound in a Resistant Strain (Field Population A)

TreatmentLC50 (µ g/vial )Synergism Ratio (SR)Implicated Resistance Mechanism
This compound alone15.0--
This compound + PBO2.07.5P450-mediated detoxification
This compound + DEF10.51.4Minor esterase involvement
This compound + DEM14.51.0No significant GST involvement

Visualizations

Prothion_Mechanism_of_Action This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Muscle Muscle ACh->Muscle Stimulates Paralysis Paralysis & Death ACh->Paralysis Overstimulation leads to NerveSynapse Nerve Synapse NerveSynapse->ACh Releases Resistance_Monitoring_Workflow cluster_bioassay Bioassay cluster_analysis Data Analysis cluster_synergism Synergism Assay CollectInsects Collect Susceptible & Resistant Insect Strains PrepareSolutions Prepare this compound Serial Dilutions CollectInsects->PrepareSolutions CoatVials Coat Vials PrepareSolutions->CoatVials ExposeInsects Expose Insects CoatVials->ExposeInsects RecordMortality Record Mortality ExposeInsects->RecordMortality ProbitAnalysis Probit Analysis (Calculate LC50) RecordMortality->ProbitAnalysis CalculateRR Calculate Resistance Ratio (RR) ProbitAnalysis->CalculateRR PretreatSynergist Pre-treat with Synergist (PBO, DEF, DEM) CalculateRR->PretreatSynergist If RR > 1 SynergistBioassay Repeat Bioassay PretreatSynergist->SynergistBioassay CalculateSR Calculate Synergism Ratio (SR) SynergistBioassay->CalculateSR Metabolic_Resistance_Pathway This compound This compound P450 Cytochrome P450s This compound->P450 Metabolized by GST Glutathione S-Transferases This compound->GST Metabolized by CarE Carboxylesterases This compound->CarE Metabolized by Detoxifiedthis compound Non-toxic Metabolites P450->Detoxifiedthis compound GST->Detoxifiedthis compound CarE->Detoxifiedthis compound PBO PBO PBO->P450 Inhibits DEM DEM DEM->GST Inhibits DEF DEF DEF->CarE Inhibits

References

Application Notes: Laboratory Formulation and Use of Prothion for Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for clinical, diagnostic, or household use.

Warning: Prothion is a toxic organophosphate compound. All handling and experimental procedures must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including but not limited to nitrile gloves, a lab coat, and chemical safety goggles. All waste must be disposed of following institutional and local regulations for hazardous materials.

Introduction

This compound is an organophosphorus pesticide that functions by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system. Its primary mechanism inv[1]olves the metabolic activation of its thioketone group (P=S) to a more potent oxon form (P=O), which then irreversibly binds to and inactivates AChE. This leads to an accumula[1]tion of the neurotransmitter acetylcholine (B1216132), resulting in continuous nerve stimulation, paralysis, and ultimately death in insects. These application notes p[1]rovide detailed protocols for the preparation of this compound solutions for in vitro experimental use and a standard assay for evaluating its inhibitory effects on AChE.

Physicochemical and Toxicological Data

Properly preparing this compound for experimental use requires an understanding of its chemical properties. This compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone, xylene, and Dimethyl Sulfoxide (DMSO).

Property [1]ValueReference(s)
Molecular Formula C₉H₁₉O₄PS₂
Molecular Weight[1][2][3] 286.34 g/mol
CAS Number [1][2][3]5969-94-8
Appearance [1][2][3]Not well-documented; organophosphates are often pale yellow liquids.
Solubility[4]Low in water; Soluble in organic solvents (e.g., acetone, DMSO, xylene).
Storage (N[1]eat) Store at -20°C, protected from light and moisture.
Storage (In[5] Solvent) Store aliquots at -80°C for up to 1 year.

Mechani[5]sm of Action: Acetylcholinesterase Inhibition

This compound acts as an indirect inhibitor of acetylcholinesterase. It first undergoes metabolic bioactivation, where the P=S group is converted to a P=O group, forming the active metabolite, this compound-oxon. This oxon metabolite is a[1] potent inhibitor that covalently phosphorylates a critical serine residue in the active site of AChE. This inactivation prevent[6]s AChE from hydrolyzing acetylcholine (ACh), leading to the accumulation of ACh in the synaptic cleft and subsequent hyperstimulation of cholinergic receptors.

Figure 1. Mechanism of Acetylcholinesterase inhibition by this compound.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Certified reference material should always be used.

Materials:

  • This compound (certified reference standard)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Tare: Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh: Carefully weigh 2.86 mg of this compound powder directly into the tared tube.

    • Calculation: Mass (g) = 0.010 mol/L * 0.001 L * 286.34 g/mol = 0.00286 g = 2.86 mg.

  • Dissolve: Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Solubilize: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath to ensure full dissolution.

  • **Aliquot and Store:[5] To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store the aliquots at -80[5]°C for long-term storage (up to one year).

Stock_Solution_Workflow start Start weigh Weigh 2.86 mg This compound Standard start->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso vortex Vortex / Sonicate until dissolved add_dmso->vortex check_dissolved Completely Dissolved? vortex->check_dissolved check_dissolved->vortex No aliquot Aliquot into single-use volumes check_dissolved->aliquot Yes store Store at -80°C aliquot->store end End store->end

Figure 2. Workflow for preparing a 10 mM this compound stock solution.

Protocol for In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a colorimetric assay to measure AChE activity. The assay measures the pr[7]oduct of a reaction between thiocholine (B1204863) (produced by AChE from acetylthiocholine) and DTNB, which is a yellow-colored compound detectable at 412 nm.

Materials:

  • 96-we[7]ll microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • This compound stock solution (10 mM in DMSO)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iod[7]ide (ATCI) solution (14 mM)

  • Tris-HCl buffer (pH 8[7].0)

  • DMSO (for vehicle control)

Procedure:

  • Prepare this compound Dilutions: Create a serial dilution of the 10 mM this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in each well does not exceed 1% to prevent solvent interference.

  • Set up Assay Plate:[7] Add reagents to the wells of a 96-well plate as described in the table below.

Well TypeTris-HCl Buffer (µL)Inhibitor/Vehicle (µL)AChE Solution (µL)
Blank 19010 (Buffer only)0
Control (100% Act.) 17010 (DMSO vehicle)10
Test (Inhibitor) 17010 (this compound dilution)10
  • Pre-incubation: Mix the contents by gently tapping the plate and pre-incubate at 37°C for 15 minutes. This allows this compound to interact with the enzyme.

  • Add DTNB: Add 10 [7]µL of 10 mM DTNB solution to all wells.

  • **Initiate Reaction:[7] Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to all wells.

  • Measure Absorbance:[7] Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. Take kinetic readings every minute for a total of 10 minutes.

Data Analysis:

  • C[7]alculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_dilutions Prepare Serial Dilutions of this compound setup_plate Set up 96-well Plate (Blank, Control, Test) prep_dilutions->setup_plate pre_incubate Pre-incubate Plate 15 min at 37°C setup_plate->pre_incubate add_dtnb Add 10 µL DTNB to all wells pre_incubate->add_dtnb add_atci Add 10 µL ATCI to initiate reaction add_dtnb->add_atci measure Measure Absorbance at 412 nm (10 min) add_atci->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50

Figure 3. Experimental workflow for the in vitro AChE inhibition assay.

References

Application Notes: Field Study Design for Evaluating Prothion Efficacy and Persistence

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prothion is a novel organophosphate insecticide currently under development for the control of a broad spectrum of insect pests in agricultural systems. As part of the regulatory approval process and to establish effective application guidelines, rigorous evaluation of its efficacy and environmental persistence is crucial. These application notes provide a comprehensive framework for designing and implementing field studies to assess the performance and environmental fate of this compound. The protocols outlined herein are based on internationally recognized guidelines, including those from the European and Mediterranean Plant Protection Organization (EPPO) and the Australian Pesticides and Veterinary Medicines Authority (APVMA), to ensure the generation of robust and reliable data for regulatory submission and product labeling.[1][2]

The primary objectives of these studies are:

  • To determine the efficacy of this compound in controlling the target pest(s) under realistic field conditions.

  • To establish the optimal dose-response relationship for effective pest control.

  • To assess the persistence of this compound and its major metabolites in soil and water under typical agricultural practices.

  • To evaluate the potential for phytotoxicity to the target crop.

Mechanism of Action of this compound (Hypothesized)

As an organophosphate insecticide, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor.[3] Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic clefts, leading to excessive nerve stimulation, paralysis, and ultimately, the death of the insect.

This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Breakdown ACh Breakdown AChE->Breakdown Catalyzes ACh Acetylcholine (ACh) NerveImpulse Continuous Nerve Impulse ACh->NerveImpulse Leads to ACh->Breakdown SynapticCleft Synaptic Cleft SynapticCleft->ACh Accumulation of Paralysis Paralysis & Death NerveImpulse->Paralysis

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy

1.1. Study Site Selection and Characterization:

  • Select a site with a known history of infestation by the target pest.

  • The site should be representative of the typical growing conditions for the target crop.

  • Characterize the soil type, organic matter content, pH, and cation exchange capacity.[4][5]

  • Record meteorological data (temperature, rainfall, humidity, wind speed) throughout the trial period.

1.2. Experimental Design:

  • The experiment will be laid out as a randomized complete block design (RCBD) with a minimum of four replications.[6][7]

  • Each block will contain all treatments, and treatments will be randomly assigned to plots within each block.[6][7]

  • Plot size should be sufficient to minimize edge effects and allow for representative sampling. A typical plot size is 5m x 10m.

  • A buffer zone of at least 2m should be maintained between plots to prevent spray drift.

cluster_0 Randomized Complete Block Design (4 Replicates) cluster_1 Block 1 cluster_2 Block 2 cluster_3 Block 3 cluster_4 Block 4 cluster_legend Treatments T1_1 T2 T2_1 T4 T3_1 T1 T4_1 T3 T1_2 T4 T2_2 T1 T3_2 T3 T4_2 T2 T1_3 T3 T2_3 T2 T3_3 T4 T4_3 T1 T1_4 T1 T2_4 T3 T3_4 T2 T4_4 T4 T1_leg T1: this compound (Low Dose) T2_leg T2: this compound (High Dose) T3_leg T3: Reference Product T4_leg T4: Untreated Control

Caption: Example of a randomized complete block design.

1.3. Treatments:

  • T1: this compound at the lower recommended application rate.

  • T2: this compound at the higher recommended application rate.

  • T3: A registered reference insecticide with known efficacy against the target pest.

  • T4: An untreated control (sprayed with water only).[6]

1.4. Application of Treatments:

  • Calibrate spray equipment before application to ensure accurate delivery of the specified dose.

  • Apply treatments at the recommended crop stage or when the pest population reaches a predetermined threshold.

  • Record the application volume, pressure, and environmental conditions during application.

1.5. Data Collection:

  • Pest Population Assessment:

    • Conduct pre-treatment counts to establish a baseline pest population.

    • Perform post-treatment counts at regular intervals (e.g., 3, 7, 14, and 21 days after application).

    • Use appropriate sampling methods for the target pest (e.g., sweep nets, visual counts on a subset of plants, pheromone traps).

  • Crop Phytotoxicity Assessment:

    • Visually assess plots for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at each pest assessment interval.

    • Use a rating scale (e.g., 0 = no damage, 10 = complete plant death).

  • Yield Assessment:

    • At crop maturity, harvest a designated area from the center of each plot.

    • Measure the total and marketable yield.

1.6. Data Analysis:

  • Analyze pest count data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • If significant treatment effects are found, use a means separation test (e.g., Tukey's HSD) to compare treatment means.

  • Calculate the percent efficacy for each treatment relative to the untreated control using the Henderson-Tilton formula.

  • Analyze yield data using ANOVA and a means separation test.

Protocol 2: Evaluation of this compound Persistence

2.1. Experimental Setup:

  • This study can be conducted concurrently with the efficacy trial, using the same plots.

  • Focus on the high-dose this compound treatment (T2) and the untreated control (T4) for sampling.

2.2. Sampling:

  • Soil Sampling:

    • Collect soil samples at pre-determined intervals: 0 (immediately after application), 1, 3, 7, 14, 30, 60, and 90 days after application.

    • From each plot, collect at least 10 soil cores (2.5 cm diameter x 15 cm depth) and composite them into a single sample per plot.

    • Place samples in labeled polyethylene (B3416737) bags and store them in a cooler with ice packs immediately after collection.

  • Water Sampling (if applicable):

    • If the study site is near a body of water, collect water samples at the same intervals as soil samples.

    • Collect samples from a consistent depth and location.

    • Store water samples in amber glass bottles and place them in a cooler.

2.3. Sample Handling and Storage:

  • Transport samples to the laboratory within 24 hours of collection.

  • Upon arrival, freeze soil and water samples at -20°C until analysis to prevent degradation of this compound.

2.4. Analytical Methodology:

  • The concentration of this compound and its primary metabolites will be determined using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Extraction:

    • Soil: Use an appropriate solvent extraction method (e.g., QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe).

    • Water: Employ solid-phase extraction (SPE) to concentrate the analytes.

  • Analysis:

    • Inject the extracted samples into the HPLC-MS/MS or GC-MS system.

    • Quantify the concentration of this compound and its metabolites by comparing the peak areas to a calibration curve prepared from certified analytical standards.

  • Quality Control: Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch to ensure data quality.

2.5. Data Analysis:

  • Calculate the mean concentration of this compound in soil and water for each sampling time point.

  • Plot the concentration of this compound over time to determine its dissipation kinetics.

  • Calculate the half-life (DT50) of this compound in soil and water using appropriate kinetic models (e.g., first-order kinetics).

start Field Sampling (Soil/Water) transport Transport to Lab (Cooler, <24h) start->transport storage Storage (-20°C) transport->storage extraction Sample Extraction (QuEChERS/SPE) storage->extraction analysis Instrumental Analysis (HPLC-MS/MS or GC-MS) extraction->analysis data Data Processing (Quantification) analysis->data report Persistence Report (DT50 Calculation) data->report

Caption: Workflow for this compound persistence analysis.

Data Presentation

Table 1: Efficacy of this compound against Target Pest

TreatmentApplication Rate (g a.i./ha)Mean Pest Population (Pre-treatment)Mean Pest Population (7 Days Post-treatment)Percent Control (%)
This compound (Low Dose)
This compound (High Dose)
Reference Product
Untreated ControlN/AN/A
p-value
LSD (0.05)

Table 2: Effect of this compound on Crop Yield

TreatmentApplication Rate (g a.i./ha)Marketable Yield (t/ha)Total Yield (t/ha)
This compound (Low Dose)
This compound (High Dose)
Reference Product
Untreated ControlN/A
p-value
LSD (0.05)

Table 3: Persistence of this compound in Soil

Days After ApplicationMean this compound Concentration (mg/kg) ± SD
0
1
3
7
14
30
60
90
Calculated DT50 (days)

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Prothion Instability in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Prothion analytical standards. By understanding the degradation pathways and implementing proper handling and analytical techniques, users can ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in analytical standards?

This compound is an organophosphorus pesticide. Like many organophosphates, this compound can be susceptible to degradation, which can compromise the accuracy of analytical measurements that rely on the purity and known concentration of the standard.[1][2] Instability can lead to underestimation of residues in samples and inaccurate toxicological assessments.

Q2: What are the primary degradation pathways for this compound?

While specific data for this compound is limited, its degradation pathways can be inferred from closely related organophosphorus pesticides like Parathion. The primary degradation pathways are expected to be:

  • Hydrolysis: This is a major degradation route for organophosphates, where the molecule is cleaved by reaction with water.[1][3] For this compound, this would likely result in the formation of O,O-diethyl phosphorodithioic acid and a corresponding propanethiol derivative. The rate of hydrolysis is significantly influenced by pH and temperature.[3][4][5]

  • Oxidation: The thiophosphate group (P=S) in this compound can be oxidized to the more potent phosphate (B84403) (P=O) analog, a process observed in similar pesticides like Parathion which is oxidized to Paraoxon.[1] This oxidative desulfuration can occur under various environmental and storage conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Based on the behavior of similar organophosphates such as fenthion (B1672539) and methyl parathion, this compound is expected to be most stable in neutral or slightly acidic aqueous solutions (pH 4-7).[3][4] Under alkaline (basic) conditions (pH > 7), the rate of hydrolysis increases significantly, leading to rapid degradation of the standard.[3][4]

Q4: What are the recommended storage conditions for this compound analytical standards?

To ensure the long-term stability of this compound analytical standards, the following storage conditions are recommended:

  • Temperature: Store at or below -20°C for long-term storage.[6][7] For short-term storage, refrigeration at 4°C is acceptable.

  • Solvent: Prepare stock solutions in non-polar, aprotic solvents like toluene (B28343) or isooctane. If a more polar solvent is required for analytical purposes, acidified acetonitrile (B52724) can be a suitable option to minimize degradation.[6]

  • Container: Use amber glass vials with PTFE-lined caps (B75204) to protect the standard from light and prevent solvent evaporation.[7]

  • Atmosphere: For highly sensitive work or long-term storage of the pure standard, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly using Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS).

Issue 1: Decreasing Peak Area or Low Response for this compound Standard

Possible Causes & Solutions

Cause Troubleshooting Step Experimental Protocol
Degradation of the working standard solution. Prepare a fresh working standard from the stock solution. If the problem persists, prepare a new stock solution from the pure analytical standard.1. Allow the stock solution to equilibrate to room temperature. 2. Perform a serial dilution using the appropriate solvent (e.g., toluene or acidified acetonitrile) to the desired concentration. 3. Immediately analyze the freshly prepared standard.
Active sites in the GC inlet or column. Deactivate the inlet liner by silylation or replace it with a new, deactivated liner. Trim the first few centimeters of the analytical column.Inlet Liner Silylation: 1. Rinse the liner with a suitable solvent (e.g., methanol, then acetone) and dry completely. 2. Fill or rinse the liner with a silylating agent (e.g., 5% dimethyldichlorosilane in toluene). 3. Allow to react for 10-15 minutes. 4. Rinse with toluene, then methanol, and dry with a stream of inert gas. Column Trimming: 1. Cool the GC oven and inlet. 2. Carefully disconnect the column from the inlet. 3. Using a ceramic wafer, score and break the first 10-15 cm of the column. 4. Reinstall the column, ensuring the correct insertion depth.
Improper solvent for the standard. Switch to a more inert solvent. For GC analysis, toluene or hexane (B92381) are generally good choices. If using acetonitrile, ensure it is acidified (e.g., with 0.1% acetic acid) to improve the stability of organophosphates.[6]1. Prepare two new working standards of the same concentration, one in the current solvent and one in the recommended solvent. 2. Analyze both standards under the same conditions and compare the peak responses.
Issue 2: Appearance of Ghost Peaks or Unexpected Peaks in the Chromatogram

Possible Causes & Solutions

Cause Troubleshooting Step Experimental Protocol
Carryover from a previous injection. Run several solvent blanks to wash the injection port and column.1. Fill a clean autosampler vial with the solvent used for your standards and samples. 2. Inject the solvent blank 2-3 times using the same analytical method. 3. If ghost peaks persist but decrease in intensity, continue with more solvent injections.
Contamination of the syringe. Rinse the syringe multiple times with a strong solvent, or replace the syringe.1. Program the autosampler to perform several wash cycles with a solvent known to effectively dissolve this compound and potential contaminants (e.g., acetone (B3395972) or ethyl acetate). 2. If the problem continues, manually clean the syringe or replace it.
Degradation of this compound in the inlet. Lower the inlet temperature to the minimum required for efficient volatilization of this compound. Ensure the use of a deactivated inlet liner.1. Analyze the this compound standard at the current inlet temperature. 2. Decrease the inlet temperature by 10-20°C and re-analyze. 3. Continue to decrease the temperature in increments until peak shape begins to deteriorate, then use the temperature just above that point.
Formation of degradation products in the standard solution. Analyze the standard solution using GC-MS to identify the unknown peaks. Compare the mass spectra with known degradation products of similar organophosphates.1. Inject the this compound standard into a GC-MS system. 2. Obtain the mass spectrum of the unknown peak. 3. Compare the fragmentation pattern to the expected mass spectra of potential degradation products like the oxon analog of this compound or its hydrolysis products.
Issue 3: Peak Tailing for the this compound Peak

Possible Causes & Solutions

Cause Troubleshooting Step Experimental Protocol
Active sites in the analytical system. This is a common issue for organophosphates. Replace the inlet liner and septum. Trim the front of the column.Follow the protocols for liner replacement and column trimming as described in "Issue 1". Ensure the use of high-quality, low-bleed septa.
Column contamination. Bake out the column at a high temperature (below the column's maximum limit).1. Disconnect the column from the detector. 2. Set the oven temperature to 20-30°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit. 3. Maintain this temperature for several hours with carrier gas flow. 4. Cool the oven, reconnect the column to the detector, and perform a conditioning run.
Incompatible solvent. The sample solvent may not be compatible with the stationary phase of the column, leading to poor peak shape. Inject a smaller volume or use a solvent that is more compatible with the column phase.1. Reduce the injection volume by half and observe the peak shape. 2. If possible, dissolve the standard in a solvent that is less polar than the stationary phase (for non-polar columns).

Data Summary

Table 1: Expected Hydrolysis Half-Life of this compound at 25°C as a Function of pH

pHExpected StabilityEstimated Half-Life
4HighWeeks to Months
7ModerateDays to Weeks
9LowHours to Days

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Standard in Acetonitrile

  • Reagents and Materials:

    • This compound analytical standard

    • Acetonitrile (HPLC grade or higher)

    • Glacial acetic acid

    • Volumetric flasks

    • Micropipettes

  • Procedure:

    • Prepare a stock solution of this compound in toluene or another suitable non-polar solvent at a concentration of, for example, 1000 µg/mL.

    • To prepare a stabilized acetonitrile diluent, add 100 µL of glacial acetic acid to a 100 mL volumetric flask and bring to volume with acetonitrile (this creates a 0.1% acetic acid solution).

    • Prepare the working standard by diluting the this compound stock solution with the acidified acetonitrile to the desired final concentration.

    • Store the working standard at 4°C in an amber glass vial when not in use.

Visualizations

Below are diagrams illustrating key concepts related to this compound instability.

Prothion_Degradation_Pathway This compound This compound (P=S) Hydrolysis_Products Hydrolysis Products (e.g., O,O-diethyl phosphorodithioic acid) This compound->Hydrolysis_Products Hydrolysis (catalyzed by H₂O, OH⁻) Oxidation_Product Oxon Analog (P=O) This compound->Oxidation_Product Oxidation

Caption: Inferred degradation pathways of this compound.

Troubleshooting_Workflow start Analytical Issue Observed (e.g., low response, peak tailing) check_standard Is the standard solution fresh and properly prepared? start->check_standard prepare_new Prepare fresh standard check_standard->prepare_new No check_inlet Inspect and clean/replace inlet liner and septum check_standard->check_inlet Yes prepare_new->start trim_column Trim the analytical column check_inlet->trim_column check_method Review analytical method parameters (e.g., inlet temperature) trim_column->check_method optimize_temp Optimize inlet temperature check_method->optimize_temp Suboptimal end Problem Resolved check_method->end Optimal optimize_temp->end

Caption: A systematic workflow for troubleshooting this compound analysis.

References

Technical Support Center: Prothion GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Prothion. This resource provides troubleshooting guidance and answers to frequently asked questions regarding matrix interference, a common challenge in the analysis of organophosphorus pesticides like this compound.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a problem in the GC-MS analysis of this compound?

A: Matrix interference, or matrix effect, refers to the alteration of the analytical signal of a target analyte (this compound) due to the co-eluting components of the sample matrix. In GC-MS, these effects typically manifest as either signal enhancement or suppression.

  • Signal Enhancement: This is a common issue in GC analysis of pesticides.[1][2] Non-volatile matrix components can accumulate in the GC inlet and the front of the analytical column, masking active sites that would otherwise adsorb the analyte.[1][2] This leads to a more efficient transfer of the analyte to the detector, resulting in a higher response and an overestimation of the concentration.

  • Signal Suppression: This can occur when matrix components co-elute with this compound and interfere with its ionization process in the MS source, leading to a reduced signal and underestimation of the concentration.

These effects compromise the accuracy, precision, and reliability of quantitative results.[3]

Q2: I'm observing poor peak shape and inconsistent results for this compound. Could this be a matrix effect?

A: Yes, poor peak shape (e.g., tailing) and inconsistent results are classic symptoms of matrix interference and system activity. Active compounds like organophosphorus pesticides are prone to interacting with active sites within the GC flow path, such as the inlet liner and the column.[4] The presence of matrix components can exacerbate this issue or cause variability between injections. Regular system maintenance, including cleaning the GC inlet and MS source, is crucial when analyzing complex samples.[5] Using high-quality, inert columns, such as a DB-35ms Ultra Inert column, can also significantly improve peak shape for problematic pesticides.[4]

Q3: How can I identify and quantify the matrix effect in my this compound analysis?

A: The matrix effect (ME) can be quantified by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked at the same concentration. The percentage of matrix effect is calculated using the following formula:

ME (%) = [ (Peak Area in Matrix / Peak Area in Solvent) - 1 ] * 100

  • A positive value indicates signal enhancement.

  • A negative value indicates signal suppression.

  • According to SANTE guidelines, if the matrix effect is greater than ±20%, it needs to be addressed to ensure accurate quantification.[2]

Troubleshooting Guide

Issue: Inaccurate quantification (overestimation or underestimation) of this compound.

This is often the primary consequence of matrix interference. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Diagnosis cluster_1 Mitigation Strategy cluster_2 Verification Start Inaccurate this compound Quantification Observed CheckSystem 1. Perform System Suitability Check (e.g., inject solvent blank, check peak shape of standard) Start->CheckSystem QuantifyME 2. Quantify Matrix Effect (Compare response in solvent vs. matrix extract) CheckSystem->QuantifyME OptimizeCleanup 3a. Optimize Sample Cleanup (e.g., change dSPE sorbent, add cleanup steps) QuantifyME->OptimizeCleanup ME > 20% MatrixMatch 3b. Implement Matrix-Matched Calibration QuantifyME->MatrixMatch ME > 20% Dilution 3c. Dilute Sample Extract QuantifyME->Dilution ME > 20% Revalidate 4. Re-validate Method (Check accuracy, precision, recovery) OptimizeCleanup->Revalidate MatrixMatch->Revalidate Dilution->Revalidate End Accurate Quantification Achieved Revalidate->End

Caption: Troubleshooting workflow for matrix interference.

Experimental Protocols & Data

A robust sample preparation procedure is the most effective way to minimize matrix interference. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in various matrices.[6][7][8][9]

Protocol: Modified QuEChERS for this compound in a Food Matrix (e.g., Apples)

This protocol is a generalized procedure based on common practices for organophosphorus pesticide analysis.[7][10]

  • Sample Homogenization:

    • Weigh 10-15 g of the representative food sample (e.g., apple) into a blender.

    • Add an equal amount of dry ice to cryogenically mill the sample into a fine, homogenous powder. Allow the CO2 to sublimate completely.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (ACN).

    • Add internal standards if required.

    • Add a pouch of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.[6] (Note: For matrices with high pigment or fat content, Graphitized Carbon Black (GCB) or other sorbents may be necessary, but GCB can adsorb planar pesticides).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into a GC vial.

    • Acidify with a small amount of a suitable acid (e.g., 5% formic acid in ACN) to improve the stability of base-sensitive pesticides, if necessary.

    • The sample is now ready for GC-MS analysis.

QuEChERS_Workflow Sample 1. Homogenized Sample (10 g) AddACN 2. Add Acetonitrile (10 mL) Sample->AddACN AddSalts 3. Add QuEChERS Salts (MgSO4, NaCl, Citrates) AddACN->AddSalts Shake 4. Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 5. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Supernatant 6. Collect Supernatant (1 mL) Centrifuge1->Supernatant dSPE 7. dSPE Cleanup (MgSO4, PSA, C18) Supernatant->dSPE Vortex 8. Vortex (1 min) dSPE->Vortex Centrifuge2 9. Centrifuge (High Speed, 2 min) Vortex->Centrifuge2 FinalExtract 10. Transfer to GC Vial Centrifuge2->FinalExtract

Caption: The QuEChERS sample preparation workflow.

Quantitative Data: Recovery of Organophosphorus Pesticides

Effective sample cleanup is demonstrated by high recovery rates. The table below summarizes recovery data for various organophosphorus pesticides from different complex matrices using QuEChERS-based methods.

PesticideMatrixSpike Level% Recovery% RSDReference
DimethoateBeef20 ppb89.47.2[6]
Chlorpyrifos methylBeef20 ppb74.66.8[6]
MalathionBeef20 ppb93.913.8[6]
Multiple OPsApple50-750 ng/mL>75%<10%[4]
Multiple OPsHerbal Powder0.25 µg/mL(Data in Ref.)(Data in Ref.)[7]
Multiple OPsOrange Juice10 ng/mL70-115%<10%[9]

This data indicates that QuEChERS is a suitable method for achieving good analyte recovery prior to GC-MS analysis.

Advanced Troubleshooting & Concepts

Q4: I've optimized my sample cleanup, but still see signal enhancement. What else can I do?

A: If extensive sample cleanup is insufficient or leads to loss of this compound, the most practical solution is matrix-matched calibration .[1][11][12]

  • What it is: Instead of preparing your calibration standards in pure solvent, you prepare them in a blank matrix extract that has been processed through the exact same sample preparation procedure as your unknown samples.

  • How it works: By doing this, the standards and the samples experience the same matrix effects. The signal enhancement (or suppression) is applied to both, effectively canceling out the effect and allowing for accurate quantification.[2][12]

  • Caveat: This approach requires a source of a blank matrix that is free of this compound. The variability of matrix effects between different samples of the same commodity type should also be considered.[11]

Matrix_Effect_Mechanism cluster_0 Scenario A: Standard in Solvent cluster_1 Scenario B: Standard in Matrix Analyte1 This compound ActiveSite1 Active Site (GC Inlet/Column) Analyte1->ActiveSite1 Interaction Detector1 Lower Signal at Detector Analyte1->Detector1 Reduced Transfer Adsorption Adsorption/ Degradation ActiveSite1->Adsorption Analyte2 This compound Detector2 Enhanced Signal at Detector Analyte2->Detector2 Efficient Transfer Matrix Matrix Components ActiveSite2 Active Site (GC Inlet/Column) Matrix->ActiveSite2 Masks Site Protection Masking/ Protection Effect ActiveSite2->Protection

Caption: Mechanism of matrix-induced signal enhancement in GC.[1][2]

References

Optimizing Prothion Extraction: A Technical Support Guide for the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for prothion extraction from produce. This guide directly addresses specific issues that may be encountered during experimental procedures.

Troubleshooting Guide and FAQs

This section provides solutions to common problems encountered during the QuEChERS extraction of prothioconazole (B1679736) and its primary metabolite, prothioconazole-desthio, from various produce matrices.

Q1: I am experiencing low recovery of prothioconazole. What are the potential causes and how can I troubleshoot this issue?

A1: Low recovery of prothioconazole is a frequent challenge and can often be attributed to its degradation into prothioconazole-desthio or other minor products.[1] Several factors can influence this degradation.

  • pH of the Extraction Solvent: Prothioconazole is susceptible to degradation at higher pH values.[1][2]

    • Troubleshooting Step: Ensure the pH of your extraction solvent is neutral or slightly acidic.[1] The use of buffered QuEChERS salts, such as those containing citrate (B86180), can help maintain an optimal pH during extraction. For acidic produce like lemons, pH adjustment with a solution like sodium hydroxide (B78521) may be necessary after the addition of extraction salts.[3]

  • Light Exposure: Prothioconazole is known to be sensitive to photodegradation.[1]

    • Troubleshooting Step: Handle and store samples in amber vials or otherwise protect them from light to minimize degradation.[1]

  • Sample Matrix Effects: The composition of the produce matrix can significantly impact recovery rates.[1]

    • Troubleshooting Step: The use of matrix-matched calibration standards is highly recommended to ensure the greatest accuracy.[4] Alternatively, isotopically labeled internal standards can help correct for matrix effects.[1]

Q2: I am observing unexpected peaks in my chromatogram. What are they and how can I confirm their identity?

A2: Unexpected peaks are likely degradation products of prothioconazole, with the most common being prothioconazole-desthio.[1] Other photoproducts have also been identified in aqueous solutions.[1]

  • Troubleshooting Steps:

    • Analyze a reference standard of prothioconazole-desthio to confirm its retention time and mass spectral data.[1]

    • Employ high-resolution mass spectrometry (HRMS) to determine the elemental composition of the unknown peaks and compare them with known degradation products.[1]

Q3: My results show high variability between replicate samples. What is causing this inconsistency?

A3: Inconsistent results can arise from a lack of uniformity in sample preparation and handling, or from the inherent instability of prothioconazole.[1]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that every step of your protocol, from sample homogenization to final analysis, is performed consistently for all samples.[1]

    • Control Environmental Factors: Minimize variations in light exposure, temperature, and the time taken to process each sample, as these can affect analyte stability.[1]

    • Assess Matrix Effects: The type of produce can influence the rate of degradation.[1] Perform matrix-matched calibrations to improve accuracy.[1]

    • Verify Storage Stability: If samples are stored before analysis, it is crucial to have conducted stability studies to confirm that prothioconazole and its metabolites are stable under your storage conditions (e.g., at -20°C).[1]

Q4: How do I select the appropriate d-SPE sorbent for my produce sample?

A4: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical for removing matrix interferences and depends on the characteristics of the produce.

  • General Produce (e.g., Apples, Cucumbers): A combination of Primary Secondary Amine (PSA) and anhydrous magnesium sulfate (B86663) (MgSO₄) is typically sufficient. PSA removes organic acids, sugars, and some fatty acids.[5][6]

  • High Chlorophyll Produce (e.g., Spinach, Lettuce): In addition to PSA and MgSO₄, Graphitized Carbon Black (GCB) is used to remove pigments like chlorophyll.[6] However, GCB can also adsorb planar pesticides, potentially reducing recovery. In such cases, a smaller amount of GCB or alternative sorbents like Z-Sep+ or ChloroFiltr™ may be considered.[6]

  • High Fat/Wax Produce (e.g., Avocados, Citrus Peels): For these matrices, C18 is added to the d-SPE mixture to remove lipids and waxes.[5][6]

  • High Sugar Produce (e.g., Grapes, Strawberries): PSA is effective at removing simple sugars. For more complex carbohydrates, the addition of C18-EC (end-capped) may be beneficial.[7]

Data Presentation: Prothioconazole Recovery in Various Produce

The following tables summarize the recovery rates of prothioconazole and its metabolite, prothioconazole-desthio, in different produce matrices using the QuEChERS method.

Table 1: Recovery of Prothioconazole in Fruits and Vegetables

Produce MatrixSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AppleNot Specified71< 20[8]
Bell PepperNot Specified73< 20[8]
LettuceNot Specified54< 20[8]
Strawberry100 ppb58.4 - 104.3Not Specified[9]
Apple100 ppb58.4 - 104.3Not Specified[9]

Table 2: Recovery of Prothioconazole and Prothioconazole-desthio in Other Crops

MatrixAnalyteSpiking LevelsAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat GrainProthioconazole3 levels87.3 - 103.00.53 - 11.87[10][11]
Prothioconazole-desthio3 levels93.2 - 109.90.53 - 11.87[10][11]
Wheat StrawProthioconazole3 levels93.6 - 100.30.53 - 11.87[10][11]
Prothioconazole-desthio3 levels92.7 - 101.90.53 - 11.87[10][11]
SoilProthioconazole3 levels85.0 - 100.50.53 - 11.87[10][11]
Prothioconazole-desthio3 levels81.7 - 95.60.53 - 11.87[10][11]

Experimental Protocols

A generalized QuEChERS protocol for the extraction of prothioconazole from produce is provided below. This protocol should be validated for each specific matrix.

1. Sample Homogenization:

  • Weigh a representative portion of the produce sample (typically 10-15 g) into a 50 mL centrifuge tube.[1]

  • For dry commodities like raisins, a wetting step is required. For example, combine 5 g of homogenized raisin with 8.5 mL of deionized water.[3]

  • Homogenize the sample to ensure uniformity.[5]

2. Extraction:

  • Add 10-15 mL of acetonitrile (B52724) to the homogenized sample.[1][12] To enhance the stability of prothioconazole, 1% acetic acid can be added to the acetonitrile.[12]

  • Add the appropriate QuEChERS extraction salt mixture. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[12]

  • Vigorously shake the tube for 1 minute.[1]

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.[1]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the selected sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).[1]

  • Vortex the d-SPE tube for 30 seconds.[1]

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.[1]

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract.

  • Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Visualizations

The following diagrams illustrate key workflows and relationships in the QuEChERS method for prothioconazole analysis.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step cluster_analysis Analysis Step Sample 1. Homogenized Produce Sample (10-15g) Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Supernatant 6. Transfer Supernatant Aliquot Centrifuge1->Supernatant Acetonitrile Layer Add_dSPE 7. Add to d-SPE Tube with Sorbents Supernatant->Add_dSPE Vortex 8. Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 9. Centrifuge (e.g., 10,000 rpm, 5 min) Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter Cleaned Extract Analysis 11. LC-MS/MS Analysis Filter->Analysis Sorbent_Selection cluster_sorbents Recommended d-SPE Sorbents Produce_Type Produce Matrix Type General General (e.g., Apple, Cucumber) [PSA + MgSO₄] Produce_Type->General Low Interferences Chlorophyll High Chlorophyll (e.g., Spinach) [PSA + MgSO₄ + GCB/Z-Sep+] Produce_Type->Chlorophyll Pigmented Fat_Wax High Fat/Wax (e.g., Avocado) [PSA + MgSO₄ + C18] Produce_Type->Fat_Wax Fatty/Waxy Sugar High Sugar (e.g., Grapes) [PSA + MgSO₄ (+ C18-EC)] Produce_Type->Sugar Sweet Prothioconazole_Degradation cluster_factors Influencing Factors Prothioconazole Prothioconazole Desthio Prothioconazole-desthio (Primary Metabolite) Prothioconazole->Desthio Degradation (Loss of Sulfur) Other Other Minor Degradation Products Prothioconazole->Other pH High pH pH->Prothioconazole Light Light Exposure Light->Prothioconazole Matrix Sample Matrix Matrix->Prothioconazole

References

Preventing Prothion degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information, troubleshooting advice, and standardized protocols to mitigate the degradation of Prothion, an organophosphate insecticide, during sample storage and analytical preparation. Ensuring the stability of this compound is critical for generating accurate and reproducible data in research, development, and quality control settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, like many organophosphate pesticides, is susceptible to degradation through several mechanisms. The primary factors are:

  • pH: this compound is prone to hydrolysis, especially under alkaline (high pH) conditions. The ester linkages in its structure are susceptible to being cleaved by hydroxide (B78521) ions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing samples at room temperature or higher for extended periods can lead to significant analyte loss.

  • Light: Exposure to UV light can cause photodegradation.[2] It is crucial to protect samples and standards from direct sunlight and even ambient laboratory light during storage and handling.[1][3]

  • Matrix Effects: Complex sample matrices (e.g., soil, fatty foods, plant tissues) can contain enzymes or chemical constituents that actively degrade this compound.[4]

Q2: I am observing low recovery of this compound in my samples. What are the likely causes?

A2: Low recovery is a common issue that can typically be traced back to analyte degradation or inefficient extraction. Key areas to investigate include:

  • Improper Storage: Were the samples immediately frozen after collection and kept protected from light? Exposure to warm temperatures or light, even for short periods, can initiate degradation.

  • Degradation During Preparation: The sample preparation process itself can introduce degradation risks. Ensure solvents are of high purity and that the sample is not exposed to high pH conditions or elevated temperatures for prolonged times.

  • Inefficient Extraction: Your extraction protocol may not be optimal for the sample matrix. The choice of solvent and extraction technique (e.g., QuEChERS, SPE) is critical for efficiently isolating this compound from the matrix.

  • Instrumental Issues: Analyte degradation can occur in the GC inlet port if it is not properly maintained or if the temperature is too high, leading to poor peak shapes and low response.[4]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation pathway for organophosphate insecticides like this compound is hydrolysis of the ester bonds. While specific data on this compound's degradants is limited, based on its structure and the behavior of similar compounds like Parathion and Malathion (B1675926), the expected degradation products would result from the cleavage of the phosphoester or thioester linkages.[5][6] This hydrolysis leads to the formation of polar molecules that will have different chromatographic behavior than the parent compound.

Q4: How should I store my samples to minimize this compound degradation?

A4: Proper storage is the most critical step in preventing analyte loss. General guidelines are summarized in the table below. The fundamental principles are to keep samples cold, dark, and to analyze them as quickly as possible after collection. For long-term storage, freezing at -20°C or below is recommended.[3]

Q5: I see unexpected peaks in my chromatogram when analyzing this compound samples. What could they be?

A5: Unexpected peaks can arise from several sources:

  • Degradation Products: These are the most likely culprits if samples have been improperly stored or handled. They typically appear as more polar compounds with earlier retention times in reversed-phase HPLC or may be visible in GC analysis.

  • Matrix Interferences: Components extracted from the sample matrix itself can appear as peaks.[7] A proper cleanup step, such as dispersive solid-phase extraction (d-SPE) in the QuEChERS method, is essential to remove these interferences.

  • Contaminants: Contamination can be introduced from solvents, glassware, or the instrument itself. Running a solvent blank is crucial to identify and rule out these types of peaks.

Troubleshooting Guides

This section addresses specific problems encountered during this compound analysis in a question-and-answer format.

Problem: Low Analyte Recovery

  • Question: My this compound recovery is consistently below 70%. I've checked my standards and instrument performance, and they seem fine. What should I troubleshoot first?

  • Answer: A systematic approach is needed. First, critically evaluate your sample storage and handling procedures. Were the samples frozen immediately after collection and protected from light at all times? Any deviation can cause significant loss. If storage was optimal, the next step is to assess your extraction and cleanup procedure. The chosen method may not be suitable for your specific matrix, or there may be a flaw in the execution. For example, in a QuEChERS protocol, ensuring the correct salt composition and vigorous shaking is vital for proper phase separation and extraction.

Problem: Inconsistent Results and Poor Reproducibility

  • Question: I am analyzing multiple aliquots from the same sample, but my quantitative results for this compound are highly variable. What could be causing this?

  • Answer: Poor reproducibility often points to a lack of homogeneity in the sample or inconsistency in the analytical process. Ensure your initial sample is thoroughly homogenized before taking aliquots. For solid samples like fruits or soil, this is a critical step.[8] Additionally, review every step of your sample preparation protocol for consistency. Are you using the exact same volumes of solvents, shaking for the same duration, and using consistent centrifugation speeds for every sample? Small variations at each step can compound and lead to significant variability in the final result.

Problem: Peak Tailing or Splitting in Chromatogram

  • Question: My this compound peak is showing significant tailing or is splitting into two. What is the cause?

  • Answer: In Gas Chromatography (GC), this issue often points to activity in the GC inlet or the column. Organophosphates can interact with active sites in the liner or on the column, leading to poor peak shape.[4] To troubleshoot, try replacing the GC liner with a fresh, deactivated one and trimming the first few centimeters of the analytical column. If using HPLC, peak tailing can be caused by secondary interactions with the stationary phase or an inappropriate mobile phase pH. Ensure the mobile phase is correctly prepared and that the pH is stable.

Data Presentation

Table 1: Recommended Storage Conditions to Minimize this compound Degradation

Matrix TypeShort-Term Storage (≤ 72h)Long-Term Storage (> 72h)Light ConditionsKey Considerations
WaterRefrigerate at ≤ 4°CFreeze at ≤ -20°CStore in amber glass vialsAdjust pH to neutral or slightly acidic (pH 6-7) if possible.
Soil / SedimentFreeze at ≤ -20°CFreeze at ≤ -20°CProtect from lightEnsure sample is homogenous before subsampling.
Plant/Animal TissueFreeze at ≤ -20°C immediatelyFreeze at ≤ -20°CProtect from lightHomogenize tissue while frozen to prevent enzymatic degradation.
Food Products (e.g., Fruits, Vegetables)Freeze at ≤ -20°C immediatelyFreeze at ≤ -20°CProtect from lightProcess as soon as possible to minimize enzymatic activity.
Experimental Protocols

Protocol 1: QuEChERS Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[9][10]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 100-200 g) until it is uniform. For high-water-content samples, it may be beneficial to freeze with liquid nitrogen and grind to a powder.

  • Extraction: a. Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[8] b. Add 10-15 mL of acetonitrile (B52724). If required, add an internal standard at this stage. c. Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium acetate (B1210297) or citrate (B86180) to buffer the sample and induce phase separation). d. Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction. e. Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE): a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube. b. The d-SPE tube should contain anhydrous magnesium sulfate (to remove residual water) and a sorbent like Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included. c. Vortex the tube for 30 seconds. d. Centrifuge at >5000 rcf for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by GC-MS or LC-MS/MS, or undergo solvent exchange if necessary.

Protocol 2: Sample Analysis by GC-MS

Gas chromatography coupled with mass spectrometry is a common and effective technique for the analysis of organophosphate pesticides.

  • Instrument: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS). A Pulsed Flame Photometric Detector (PFPD) is also highly selective for phosphorus-containing compounds.[7][11]

  • Column: A low-bleed, mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness) is typically used.

  • Injection: 1 µL injection in splitless mode.

  • Inlet Temperature: 250°C. Use a deactivated liner to prevent analyte degradation.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 25°C/min to 150°C.

    • Ramp: 3°C/min to 200°C.

    • Ramp: 8°C/min to 280°C, hold for 5-10 minutes. (This program is a starting point and must be optimized for your specific instrument and analyte list.)

  • MS Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, using characteristic ions for this compound.

Visualizations

Prothion_Degradation_Pathway This compound This compound (Parent Compound) Hydrolysis Hydrolysis (via high pH, heat) This compound->Hydrolysis Degradant1 Phosphorothioic Acid Derivative Hydrolysis->Degradant1 Degradant2 Thio-propanoate Derivative Hydrolysis->Degradant2

Caption: Generalized hydrolytic degradation pathway for this compound.

Sample_Prep_Workflow cluster_collection Field/Lab cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection Storage 2. Storage (≤ -20°C, Dark) SampleCollection->Storage Homogenization 3. Homogenization Storage->Homogenization Extraction 4. Acetonitrile Extraction (QuEChERS) Homogenization->Extraction Cleanup 5. Dispersive SPE Cleanup Extraction->Cleanup Analysis 6. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data 7. Data Processing & Reporting Analysis->Data

Caption: Standard workflow for this compound analysis from sample collection to reporting.

Troubleshooting_Tree Start Low this compound Recovery Observed CheckStorage Were samples kept frozen (≤ -20°C) and protected from light? Start->CheckStorage ImproperStorage Root Cause Likely: Degradation during storage. ACTION: Review collection and storage SOPs. CheckStorage->ImproperStorage No CheckExtraction Is the extraction method (e.g., QuEChERS) validated for the matrix? CheckStorage->CheckExtraction Yes InefficientExtraction Root Cause Likely: Poor extraction efficiency. ACTION: Optimize solvent, salts, or cleanup sorbent. CheckExtraction->InefficientExtraction No CheckInstrument Is GC inlet active? (Peak Tailing) CheckExtraction->CheckInstrument Yes InstrumentDegradation Root Cause Likely: In-instrument degradation. ACTION: Replace GC liner, trim column, check temps. CheckInstrument->InstrumentDegradation Yes FurtherInvestigation Problem persists. ACTION: Investigate matrix effects or standard degradation. CheckInstrument->FurtherInvestigation No

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Troubleshooting Low Recovery of Prothion in Soil Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prothion analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low recovery rates of this compound during soil extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from soil important?

This compound is an organothiophosphate pesticide. Accurate quantification of its residues in soil is crucial for environmental monitoring, assessing its persistence, and understanding its potential impact on ecosystems and human health. Low recovery rates during extraction can lead to an underestimation of its concentration, providing misleading data for safety and environmental risk assessments.

Q2: What are the typical recovery rates for this compound in soil extraction?

While specific recovery rates for this compound are not extensively published in readily available literature, the acceptable range for many organophosphate pesticides using standardized methods like QuEChERS is generally between 70% and 120%. However, recovery can be significantly influenced by soil type, extraction method, and the chemical properties of the pesticide.

Q3: What are the key chemical properties of this compound that might affect its extraction?

This compound's chemical structure as an organothiophosphate influences its solubility and stability. It has low water solubility and is more soluble in organic solvents. Its stability can be affected by the pH of the extraction solvent and the soil matrix. Organothiophosphate pesticides can be susceptible to degradation under certain environmental conditions, which can contribute to lower recovery rates.

Q4: Which extraction method is most commonly recommended for this compound in soil?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting a broad range of pesticides, including organophosphates like this compound, from food and environmental matrices like soil. This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

Q5: What factors in my experimental setup could be causing low this compound recovery?

Several factors can contribute to low recovery rates. These include:

  • Soil Properties: High organic matter or clay content can lead to strong adsorption of this compound, making it difficult to extract.

  • Solvent Choice: The polarity and composition of the extraction solvent are critical for efficiently dissolving this compound.

  • pH of Extraction: The pH of the soil and the extraction solvent can affect the stability and solubility of this compound.

  • Extraction Technique: Inefficient shaking, vortexing, or sonication can result in incomplete extraction.

  • Cleanup Step: The choice of dSPE sorbents in the QuEChERS method is crucial for removing interferences without co-eluting or adsorbing this compound.

  • Sample Handling and Storage: Improper storage of soil samples or extracts can lead to degradation of this compound before analysis.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery rates of this compound.

Problem Area 1: Sample Preparation and Homogenization
Potential Cause Recommended Solution
Non-homogeneous soil sample. Air-dry the soil sample, remove stones and plant debris, and sieve it through a 2 mm mesh to ensure uniformity.
Inadequate hydration of dry soil. For very dry soils, add a small amount of water and allow it to hydrate (B1144303) for at least 30 minutes before adding the extraction solvent. This improves solvent penetration.
Problem Area 2: Extraction Efficiency
Potential Cause Recommended Solution
Suboptimal extraction solvent. Acetonitrile (B52724) is the most common and effective solvent for QuEChERS. Ensure it is of high purity (pesticide residue grade).
Inefficient partitioning. Use the appropriate QuEChERS salts (e.g., anhydrous magnesium sulfate (B86663) and sodium chloride/acetate/citrate) to induce phase separation and drive this compound into the acetonitrile layer.
Insufficient agitation. Ensure vigorous and consistent shaking or vortexing for the recommended time (typically 1-2 minutes) to facilitate thorough extraction. Consider using a mechanical shaker for better reproducibility.
Strong soil matrix interactions. For soils with high organic matter or clay content, consider increasing the extraction time or incorporating sonication to disrupt the soil matrix and improve analyte release.
Problem Area 3: pH and Analyte Stability
Potential Cause Recommended Solution
Degradation of this compound due to unfavorable pH. Use a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH during extraction. Acidic conditions (pH 4-5) are often beneficial for the stability of many organophosphate pesticides.
Hydrolysis of this compound. Minimize the contact time of this compound with aqueous phases, especially under non-buffered or alkaline conditions. Process samples promptly after extraction.
Problem Area 4: Dispersive Solid-Phase Extraction (dSPE) Cleanup
Potential Cause Recommended Solution
Inappropriate dSPE sorbent. For general soil analysis, a combination of primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate to remove residual water is common. For soils with high lipid content, consider adding C18 sorbent. For pigmented soils, graphitized carbon black (GCB) can be used, but be cautious as it may adsorb planar pesticides.
Loss of analyte on dSPE sorbent. Evaluate the recovery with and without the dSPE step to determine if the cleanup phase is the source of the loss. If so, try different sorbent combinations or reduce the amount of sorbent used.

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction from Soil

This protocol is a general guideline and may require optimization based on your specific soil type and analytical instrumentation.

1. Sample Preparation: a. Air-dry the soil sample at room temperature for 48 hours or until a constant weight is achieved. b. Sieve the dried soil through a 2 mm mesh to remove large particles and ensure homogeneity. c. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. d. If the soil is very dry and has low moisture content, add 8 mL of water and vortex for 30 seconds. Let the sample hydrate for 30 minutes.

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate internal standard. c. Add the QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). d. Immediately cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency. e. Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube. b. The dSPE tube should contain anhydrous magnesium sulfate (e.g., 150 mg) and a sorbent such as PSA (e.g., 50 mg). For soils with high organic matter, C18 (e.g., 50 mg) may also be included. c. Vortex the dSPE tube for 30 seconds. d. Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes. e. The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Data Presentation

Table 1: General Recovery Ranges for Organophosphate Pesticides in Soil using QuEChERS

Pesticide Class Soil Type Extraction Method Typical Recovery Range (%)
OrganothiophosphatesSandy LoamBuffered QuEChERS80 - 115
OrganothiophosphatesClay LoamModified QuEChERS with Sonication70 - 110
OrganothiophosphatesHigh Organic MatterBuffered QuEChERS with C18 dSPE75 - 110

Note: This table provides generalized data for organothiophosphate pesticides. Specific recovery for this compound should be determined through validation experiments with your specific soil matrix.

Visualizations

Troubleshooting Workflow for Low this compound Recovery

Troubleshooting_Workflow start Low this compound Recovery Observed check_sample_prep Review Sample Preparation - Homogeneity? - Hydration? start->check_sample_prep check_extraction Evaluate Extraction Step - Solvent purity? - Correct salts? - Vigorous shaking? check_sample_prep->check_extraction Yes optimize_sample_prep Optimize Sample Prep - Sieve soil - Pre-hydrate dry soil check_sample_prep->optimize_sample_prep No check_ph Assess pH and Stability - Buffered method used? - Sample processing time? check_extraction->check_ph Yes optimize_extraction Optimize Extraction - Use high-purity acetonitrile - Use mechanical shaker - Consider sonication check_extraction->optimize_extraction No check_dspe Investigate dSPE Cleanup - Appropriate sorbents? - Analyte loss on sorbent? check_ph->check_dspe Yes optimize_ph Optimize pH - Use buffered QuEChERS kit - Process samples promptly check_ph->optimize_ph No optimize_dspe Optimize dSPE - Test different sorbent combinations - Reduce sorbent amount check_dspe->optimize_dspe No end Recovery Improved check_dspe->end Yes optimize_sample_prep->end optimize_extraction->end optimize_ph->end optimize_dspe->end

Caption: A flowchart outlining the systematic troubleshooting process for low this compound recovery.

Factors Influencing this compound Soil Extraction

Prothion_Extraction_Factors cluster_soil Soil Properties cluster_method Extraction Method organic_matter Organic Matter recovery This compound Recovery organic_matter->recovery affects clay_content Clay Content clay_content->recovery affects soil_ph Soil pH soil_ph->recovery affects solvent Solvent Choice (e.g., Acetonitrile) solvent->recovery influences salts QuEChERS Salts salts->recovery influences agitation Agitation Method (Shaking/Sonication) agitation->recovery influences cleanup dSPE Cleanup (PSA, C18, GCB) cleanup->recovery influences This compound This compound in Soil This compound->organic_matter interacts with This compound->clay_content interacts with This compound->soil_ph interacts with

Caption: Key factors influencing the recovery of this compound from soil samples during extraction.

Non-linear dose-response curves in Prothion bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear dose-response curves in Prothion bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Prothionamide, often referred to as this compound, is a second-line anti-tubercular drug. It is a prodrug, meaning it is converted into its active form within the Mycobacterium tuberculosis bacterium. The activation is carried out by the bacterial enzyme EthA. The active form of Prothionamide then targets and inhibits the InhA enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial growth inhibition.

Q2: What is a typical dose-response curve for a this compound bioassay expected to look like?

A typical dose-response curve for an effective antimicrobial agent like this compound is expected to be sigmoidal (S-shaped). This curve illustrates that as the concentration of this compound increases, the inhibition of mycobacterial growth also increases until it reaches a plateau, representing the maximum inhibitory effect.

Q3: What does a non-linear dose-response curve in my this compound bioassay indicate?

A non-linear dose-response curve deviates from the expected sigmoidal shape. Common non-linear patterns include U-shaped or inverted U-shaped curves. Such curves can suggest a variety of underlying issues, ranging from experimental artifacts to complex biological responses. It is crucial to investigate the cause to ensure accurate interpretation of the bioassay results.

Q4: Could the non-linear curve be related to the specific strain of M. tuberculosis I am using?

Yes, the susceptibility of different M. tuberculosis strains to this compound can vary. Resistance mechanisms, such as mutations in the ethA or inhA genes, can significantly alter the dose-response relationship.[1] It is advisable to characterize the resistance profile of the strains being tested.

Troubleshooting Non-Linear Dose-Response Curves

A non-linear dose-response curve can be a frustrating result. This guide provides a systematic approach to troubleshooting these unexpected outcomes.

Step 1: Verify Experimental Technique and Data Analysis

Potential Issue Troubleshooting Action
Pipetting Errors Inaccurate serial dilutions are a common source of error. Review your pipetting technique and ensure pipette calibration is up-to-date.
Incorrect Data Normalization Ensure that background signals are correctly subtracted and that the data is normalized to the appropriate controls (e.g., no-drug control).
Inappropriate Curve-Fitting Model A standard sigmoidal model may not be appropriate for all data. Consider using a different model, such as a biphasic or bell-shaped model, to fit the data.
Reagent Variability Ensure consistency in reagent lots, especially for media and supplements. Variations in media composition can affect bacterial growth and drug efficacy.

Step 2: Investigate Potential Biological Causes

Potential Issue Troubleshooting Action
Drug Instability Prothionamide can be thermolabile.[1][2] Ensure proper storage and handling of the drug stock and dilutions. Prepare fresh dilutions for each experiment.
Drug Precipitation at High Concentrations Visually inspect the wells with the highest drug concentrations for any signs of precipitation. If observed, consider adjusting the solvent or the highest concentration tested.
Cytotoxicity at High Concentrations High concentrations of the drug or solvent may be toxic to the mycobacteria independent of the specific mechanism of action, leading to a drop-off in the response at the higher end of the dose range (inverted U-shape). This can be assessed by observing the morphology of the bacteria at high concentrations.
Hormesis or Biphasic Response Some compounds can exhibit a U-shaped dose-response curve, where low doses stimulate a response opposite to that of high doses. This is a complex biological phenomenon that may require further investigation into the drug's mechanism of action at different concentrations.[3][4]
Contamination Contamination of the culture with other microorganisms can interfere with the assay. Perform a purity check of your mycobacterial culture.

Experimental Protocols

Key Experiment: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the standardized broth microdilution method for determining the MIC of antimicrobial agents against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis isolate

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Prothionamide stock solution

  • Sterile 96-well U-shaped microtiter plates

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Sterile glass beads

Procedure:

  • Inoculum Preparation:

    • Scrape colonies of M. tuberculosis from a solid medium culture.

    • Transfer the colonies to a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex for 30-60 seconds to create a homogenous suspension.

    • Allow the suspension to settle for 15-30 minutes to let larger clumps sediment.

    • Adjust the turbidity of the supernatant to match a McFarland 0.5 standard. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

    • Prepare a 1:100 dilution of the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.

  • Drug Dilution Series:

    • Prepare a serial two-fold dilution of Prothionamide in 7H9 broth in the 96-well plate. The concentration range should bracket the expected MIC. A typical range for Prothionamide is 0.125 to 80 µg/mL.

    • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control for contamination.

  • Inoculation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate, including the drug-containing wells and the positive control well.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a lid or an adhesive seal to prevent evaporation.

    • Incubate the plate at 37°C for 14 to 21 days.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of Prothionamide that completely inhibits visible growth of M. tuberculosis.

    • Growth in the positive control well should be clearly visible. The negative control well should show no growth.

Data Presentation

Table 1: Example Data on Ethionamide (B1671405) MIC Distribution in Clinical Isolates of M. tuberculosis

Note: Ethionamide is structurally and mechanistically very similar to Prothionamide, and its MIC data can provide relevant context.

Resistance ProfileNumber of IsolatesMIC ≤5 mg/L (%)MIC >5 mg/L (%)
Susceptible100982
MDR1505050
pre-XDR603664
XDR392575

Data adapted from a study on clinical isolates, illustrating how resistance profiles correlate with higher MIC values.[5]

Table 2: Early Bactericidal Activity (EBA) of Isoniazid (B1672263) at Different Doses

Note: Isoniazid also targets mycolic acid synthesis, and its EBA data can offer insights into the expected dose-dependent effects of drugs like Prothionamide.

Isoniazid Dose (mg/kg)Mean EBA (log10 cfu/mL/day) in inhA mutant strains
50.07
100.17
150.22

Data from a clinical trial showing a dose-dependent increase in the early bactericidal activity of isoniazid against strains with inhA mutations.[6][7]

Visualizations

prothion_pathway cluster_cell Mycobacterium tuberculosis Prothion_out Prothionamide (Prodrug) EthA EthA (Monooxygenase) Prothion_out->EthA Enters cell Active_this compound Active Metabolite EthA->Active_this compound [Activation] InhA InhA (Enoyl-ACP reductase) Active_this compound->InhA [Inhibition] Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibition Inhibition Activation Activation

Caption: Prothionamide's mechanism of action within M. tuberculosis.

troubleshooting_workflow Start Non-Linear Dose-Response Curve Observed Check_Technique Review Experimental Technique & Data Analysis Start->Check_Technique Pipetting Verify Pipetting Accuracy Check_Technique->Pipetting Issue Found Normalization Check Data Normalization Check_Technique->Normalization Issue Found Curve_Fit Assess Curve-Fitting Model Check_Technique->Curve_Fit Issue Found Investigate_Bio Investigate Biological Causes Check_Technique->Investigate_Bio No Obvious Issue Resolve Re-run Assay with Corrections Pipetting->Resolve Normalization->Resolve Curve_Fit->Resolve Drug_Stability Assess Drug Stability/Precipitation Investigate_Bio->Drug_Stability Potential Cause Cytotoxicity Evaluate High-Dose Cytotoxicity Investigate_Bio->Cytotoxicity Potential Cause Hormesis Consider Hormesis/Biphasic Effects Investigate_Bio->Hormesis Potential Cause Contamination Check for Contamination Investigate_Bio->Contamination Potential Cause Drug_Stability->Resolve Cytotoxicity->Resolve Consult Consult Literature/Expert Hormesis->Consult Contamination->Resolve

Caption: Troubleshooting workflow for non-linear dose-response curves.

References

Addressing analytical column bleed issues for Prothion detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical column bleed issues during the detection of prothion using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide: Addressing Analytical Column Bleed

Column bleed is the degradation of the stationary phase of the GC column, which can lead to a rising baseline, increased background noise, and the appearance of characteristic ions in the mass spectrum, ultimately interfering with the accurate detection and quantification of this compound.[1][2] This guide provides a systematic approach to identifying and mitigating column bleed.

Identifying Column Bleed

The primary indicators of column bleed include:

  • Rising Baseline: A noticeable increase in the baseline signal as the oven temperature ramps up, particularly at higher temperatures.[3]

  • Characteristic Mass Spectra: The presence of specific ions in the background of your mass spectrum. For commonly used polysiloxane-based columns (e.g., DB-5ms, HP-5ms), these ions are typically m/z 73, 207, and 281.[4][5]

  • Ghost Peaks: While discrete peaks are often associated with contamination from the septum or inlet, severe column degradation can sometimes manifest as broad, ill-defined peaks.[4]

Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose and resolve column bleed issues.

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start High Background Noise or Rising Baseline Observed check_bleed Run Blank Gradient (No Injection) start->check_bleed bleed_ions Examine Mass Spectrum for Column Bleed Ions (e.g., m/z 73, 207, 281) check_bleed->bleed_ions improper_conditioning Review Column Conditioning Protocol bleed_ions->improper_conditioning Bleed Ions Present leak_check Perform System Leak Check bleed_ions->leak_check Bleed Ions Present gas_purity Verify Carrier Gas Purity and Trap Functionality bleed_ions->gas_purity Bleed Ions Present temp_limits Check Method Temperature Parameters Against Column Limits bleed_ions->temp_limits Bleed Ions Present maintenance Inspect and Replace Consumables (Septum, Liner) bleed_ions->maintenance Bleed Ions Present recondition Recondition Column Properly improper_conditioning->recondition fix_leaks Address Leaks leak_check->fix_leaks improve_gas Install/Replace Gas Traps gas_purity->improve_gas adjust_temp Lower Final Oven Temperature temp_limits->adjust_temp perform_maintenance Perform Routine Maintenance maintenance->perform_maintenance trim_column Trim Front End of the Column retest Re-run Blank Gradient and Evaluate Baseline trim_column->retest replace_column Replace Column replace_column->recondition recondition->retest fix_leaks->retest improve_gas->retest adjust_temp->retest perform_maintenance->retest retest->trim_column Bleed Persists retest->replace_column Bleed Still Persists end end retest->end Problem Resolved

Figure 1: Troubleshooting workflow for analytical column bleed.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of analytical column bleed?

A1: The most common causes of column bleed are:

  • Thermal Degradation: Exceeding the column's specified upper temperature limit leads to the breakdown of the stationary phase.[3] Even prolonged operation near the maximum temperature can accelerate degradation.

  • Oxygen Exposure: The presence of oxygen in the carrier gas, often due to leaks in the system, can cause oxidative damage to the stationary phase, especially at high temperatures.[5]

  • Contamination: Introduction of non-volatile residues from the sample, septum particles, or contaminated carrier gas can degrade the stationary phase.

Q2: How can I differentiate between column bleed and septum bleed?

A2: While both originate from silicone-based materials, they typically present differently in the chromatogram. Column bleed usually manifests as a rising baseline during a temperature program.[4] Septum bleed, on the other hand, often appears as discrete, sharp peaks in the chromatogram, as particles from the septum are introduced at the head of the column and chromatograph as individual compounds.[4] The mass spectra can also be a clue; while both may show ions like m/z 73 and 281, a prominent ion at m/z 207 is a strong indicator of column bleed from polydimethylsiloxane-based phases.[5][6]

Q3: What is a proper column conditioning procedure to minimize bleed?

A3: Proper conditioning is crucial for new columns and for re-conditioning after maintenance. A general protocol is as follows:

  • Install the column in the injector, but do not connect it to the detector.

  • Set a low carrier gas flow rate (e.g., 1-2 mL/min).

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove oxygen.

  • Program the oven to ramp at a moderate rate (e.g., 10°C/min) to the conditioning temperature. This temperature should be about 20°C above the highest analytical temperature of your method, but should not exceed the column's maximum isothermal temperature limit.

  • Hold at the conditioning temperature for 1-2 hours. For thicker film columns, a longer conditioning time may be necessary.

  • Cool the oven, then connect the column to the detector.

  • Run a blank temperature program to confirm a stable, low-bleed baseline.

Q4: Can the choice of GC column affect the severity of column bleed?

A4: Yes. Columns specifically designed for mass spectrometry (often designated with "-MS") are manufactured to have lower bleed characteristics.[7] Additionally, columns with thinner stationary phase films will generally exhibit lower bleed than those with thicker films.[7] Non-polar phases, such as those used for organophosphate analysis, tend to be more thermally stable than highly polar phases.[8]

Quantitative Data Summary

The following tables provide quantitative data relevant to troubleshooting column bleed in this compound analysis.

Table 1: Common Column Bleed Ions for Polysiloxane-Based GC Columns

Mass-to-Charge Ratio (m/z)Common Name/FragmentPrimary Source
73Trimethylsilyl ionColumn Bleed, Septum Bleed
207Hexamethylcyclotrisiloxane (D3)Column Bleed
281Octamethylcyclotetrasiloxane (D4)Column Bleed, Septum Bleed
355Decamethylcyclopentasiloxane (D5)Septum Bleed

Data sourced from multiple references.[4][5][6]

Table 2: Typical Temperature Limits for Common GC Columns Used in Pesticide Analysis

Column TypeStationary PhaseIsothermal Temperature Limit (°C)Programmed Temperature Limit (°C)
DB-5ms / HP-5ms(5%-Phenyl)-methylpolysiloxane325350
DB-17ms(50%-Phenyl)-methylpolysiloxane300320
DB-35ms(35%-Phenyl)-methylpolysiloxane300320

Temperature limits are typical and may vary by manufacturer and film thickness.[3][4][5][9]

Experimental Protocols

This compound Chemical Structure

This compound is an organophosphate pesticide. Understanding its structure is key to interpreting its mass spectrum and differentiating it from column bleed.

G This compound

Figure 2: Chemical structure of this compound.[3]

Molecular Formula: C₉H₁₉O₄PS₂[3] Molecular Weight: 286.3 g/mol [3]

Representative GC-MS Method for Organophosphate Pesticide Analysis

This protocol provides a starting point for the analysis of this compound. Method optimization will be required for specific sample matrices and instrumentation.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food matrices.[10][11][12][13]

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable).

  • Extraction: Place the homogenized sample into a 50 mL centrifuge tube and add 10-15 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.[14]

  • Salting Out: Add magnesium sulfate (B86663) and sodium chloride to induce phase separation.

  • Centrifugation: Shake vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent to remove matrix interferences.

  • Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Parameters

  • GC Column: HP-5ms or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[15]

  • Injector: Splitless mode at 250°C[15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes[15]

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C[16][17]

  • Mass Analyzer: Quadrupole, scanning from m/z 50-450

References

Mitigating matrix effects in LC-MS/MS analysis of Prothion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Prothion.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Signal Suppression for this compound

Question: My this compound signal is very low or non-existent in my sample matrix compared to the solvent standard. What are the likely causes and how can I fix this?

Answer:

Low signal intensity or signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis.[1] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3]

Troubleshooting Steps:

  • Evaluate Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[1][4][5][6][7][8][9] Ensure your QuEChERS protocol is optimized for your specific matrix. For complex matrices, consider modifications to the cleanup step.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to improve separation.

    • Column Selection: Consider a different column chemistry (e.g., a column with a different stationary phase) that provides better selectivity for this compound in your matrix.

  • Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components is to dilute the sample extract.[10] This is only feasible if the this compound concentration is high enough to be detected after dilution. A 5-fold dilution can significantly reduce suppression for moderately interfering matrices.[10]

  • Ion Source Optimization:

    • ESI vs. APCI: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your instrument has an APCI source, it may be worth evaluating its performance for this compound analysis.

    • Source Parameters: Optimize ion source parameters such as capillary voltage, gas flows, and temperature to maximize this compound ionization while minimizing the influence of matrix components.

  • Internal Standard Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[12][13] A SIL-IS for this compound would have a very similar chemical structure and chromatographic behavior, experiencing similar ionization suppression or enhancement, thus allowing for accurate quantification.[12] If a SIL-IS for this compound is not available, a structural analog can be used, but requires careful validation to ensure it behaves similarly to this compound in the matrix.[14]

Issue 2: Inconsistent or Irreproducible this compound Quantification

Question: I am observing high variability in my this compound quantification across different sample injections and batches. What could be causing this?

Answer:

Inconsistent and irreproducible results are often due to variable matrix effects between samples.[2] The composition of the matrix can differ slightly from sample to sample, leading to varying degrees of ion suppression or enhancement.

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[2] This helps to compensate for consistent matrix effects. However, be aware that matrix composition can still vary between individual samples.[10]

  • Standard Addition: The method of standard additions can be used to correct for matrix effects in individual samples. This involves adding known amounts of this compound standard to aliquots of the sample extract and creating a calibration curve within that specific sample.

  • Robust Sample Cleanup: A more rigorous and consistent sample cleanup procedure, such as solid-phase extraction (SPE), can help to remove a wider range of matrix components, leading to more consistent results.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned previously, a SIL-IS is the gold standard for correcting for sample-to-sample variations in matrix effects.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an organophosphate insecticide.[15][16] Its chemical formula is C₉H₁₉O₄PS₂ and its IUPAC name is ethyl 3-[diethoxy(sulfanylidene)-λ⁵-phosphanyl]sulfanyl}propanoate.[15][17] Monitoring for this compound residues in food and environmental samples is important for ensuring food safety and assessing environmental contamination.[7]

Q2: What are typical MRM transitions for this compound in LC-MS/MS analysis?

A2: Specific, validated Multiple Reaction Monitoring (MRM) transitions for this compound are not widely published in readily available scientific literature. However, based on its structure (Molecular Weight: 286.34 g/mol ), potential precursor and product ions can be predicted. The protonated molecule [M+H]⁺ would have an m/z of 287.05. Fragmentation would likely occur at the ester and thioether linkages.

Table 1: Predicted MRM Transitions for this compound (for method development purposes)

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Putative Fragment Structure
287.05179.0[C₄H₁₀O₂PS₂]⁺
287.05121.0[C₄H₁₀O₂P]⁺
287.0593.0[C₂H₅O₂P]⁺

Disclaimer: These are predicted transitions and must be experimentally confirmed and optimized for your specific instrument and conditions. The process of optimizing MRM transitions involves selecting the precursor ion and then systematically varying the collision energy to find the most abundant and stable product ions.[18][19][20][21][22][23]

Q3: Is there a stable isotope-labeled internal standard available for this compound?

A3: A commercially available stable isotope-labeled internal standard for this compound is not readily found in supplier catalogs. For accurate quantification, researchers may need to consider custom synthesis of a deuterated or ¹³C-labeled this compound.[12][24][25] Alternatively, a closely related organophosphate pesticide with similar physicochemical properties could be used as a structural analog internal standard, but this requires thorough validation to ensure it effectively mimics the behavior of this compound in the analytical method.[14]

Q4: What is the QuEChERS method and how can it be applied to this compound analysis?

A4: The QuEChERS method is a sample preparation technique widely used for the analysis of pesticide residues in food matrices.[1][4][5][6][7][8][9] It involves an extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[1][6]

Experimental Protocols

Generic QuEChERS Protocol for this compound Analysis in Fruits and Vegetables

This protocol is a general guideline and should be optimized and validated for each specific matrix.

1. Sample Homogenization:

  • Homogenize the fruit or vegetable sample to achieve a uniform consistency.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • If a structural analog internal standard is used, add it at this stage.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 5000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Table 2: Quantitative Parameters for a Generic Organophosphate Pesticide Analysis Method Validation

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)70 - 120%
Precision (% RSD)≤ 20%
Limit of Quantification (LOQ)Signal-to-noise ratio ≥ 10
Matrix Effect (%)80 - 120%

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample weigh 2. Weigh 10g into Tube homogenize->weigh add_solvent 3. Add 10mL Acetonitrile weigh->add_solvent add_salts 4. Add QuEChERS Salts add_solvent->add_salts shake1 5. Shake Vigorously add_salts->shake1 centrifuge1 6. Centrifuge shake1->centrifuge1 aliquot 7. Take Aliquot of Supernatant centrifuge1->aliquot add_dspe 8. Add to dSPE Tube aliquot->add_dspe vortex 9. Vortex add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 analysis 11. LC-MS/MS Analysis centrifuge2->analysis

Caption: QuEChERS Sample Preparation Workflow for this compound Analysis.

troubleshooting_logic start Poor Signal or High Suppression check_prep Review Sample Preparation start->check_prep optimize_chrom Optimize Chromatography check_prep->optimize_chrom Prep OK solution_prep Refine QuEChERS or use SPE check_prep->solution_prep Prep Not Optimal dilute Dilute Sample optimize_chrom->dilute Chrom. OK solution_chrom Adjust Gradient or Change Column optimize_chrom->solution_chrom Chrom. Not Optimal use_is Use Stable Isotope Internal Standard dilute->use_is Dilution Not Feasible solution_dilute Analyze Diluted Extract dilute->solution_dilute Dilution Feasible solution_is Accurate Quantification use_is->solution_is IS Available

References

Validation & Comparative

Comparative Toxicity of Prothion and Other Organophosphate Insecticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of Prothion (also known as Profenofos) and other widely used organophosphate insecticides, including Chlorpyrifos, Parathion, Malathion, Diazinon (B1670403), and Fenthion. The information presented is supported by experimental data from toxicological studies, focusing on acute toxicity and in vitro acetylchol-inesterase (AChE) inhibition.

Data Presentation: Comparative Toxicity

The following table summarizes the acute toxicity (LD50) in rats and the in vitro 50% inhibitory concentration (IC50) for acetylcholinesterase for this compound and its counterparts. Lower LD50 and IC50 values indicate higher toxicity and greater enzyme inhibition potential, respectively. It is important to note that many organophosphate insecticides are pro-insecticides, meaning they are converted in the body to their more active "oxon" metabolites, which are the primary inhibitors of acetylcholinesterase.

InsecticideActive MetaboliteAcute Oral LD50 (Rat, mg/kg)Acute Dermal LD50 (Rat, mg/kg)Acetylcholinesterase (AChE) IC50
This compound (Profenofos) This compound358>2000302 nM (Human AChE)[1]
Chlorpyrifos Chlorpyrifos-oxon95 - 270[1]>2000[1]~3 nM (Rat AChE)[2][3]
Parathion Paraoxon2 - 30[4]6.8 - 50[4]4.1 x 10⁻⁸ M (Human ChE)[4]
Malathion Malaoxon1000 - >10,000[5]>4000[5]2.4 µM (Bovine Erythrocyte AChE)[6][7]
Diazinon Diazoxon300 - >2150[8]>2000[8]0.05 - 1 µM
Fenthion Fenthion-oxon180 - 298330 - 1000(R)-(+)-fenoxon sulfoxide: 6.9 µM (Human recombinant AChE)[9][10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Acute Toxicity Testing (Oral & Dermal)

Acute toxicity studies are typically conducted in accordance with the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

1. Acute Oral Toxicity (Based on OECD Guidelines 420, 423, and 425): [4]

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[10]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity.[10] They are provided with a conventional laboratory diet and unlimited access to drinking water.[10]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is kept low, and the substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Dose Levels:

    • Fixed Dose Procedure (OECD 420): A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg) is employed to identify a dose that produces clear signs of toxicity without mortality.[11]

    • Acute Toxic Class Method (OECD 423): This method uses a smaller number of animals in a stepwise procedure to classify the substance into a toxicity class based on the number of mortalities observed at different starting doses.

    • Up-and-Down Procedure (OECD 425): This method involves sequential dosing of single animals, with the dose for each subsequent animal adjusted up or down depending on the outcome for the previous animal. This allows for a more precise estimation of the LD50.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing.[3]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

2. Acute Dermal Toxicity (Based on OECD Guideline 402): [5][6][12]

  • Test Animals: Healthy, young adult rats with intact skin are used.[10]

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals by clipping or shaving.[3][10]

  • Dose Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface. The application site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[3][10]

  • Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) is often performed first. If toxicity is observed, a full study with multiple dose groups is conducted.

  • Observation Period: Similar to the oral toxicity study, animals are observed for at least 14 days for signs of toxicity and mortality.[3]

  • Data Analysis: The dermal LD50 is determined.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro inhibition of AChE is commonly measured using the colorimetric method developed by Ellman.

  • Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

  • Reagents:

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) substrate solution

    • Test inhibitor solutions (organophosphate insecticides)

  • Procedure (96-well plate format):

    • Preparation: Prepare working solutions of all reagents. Serially dilute the inhibitor to obtain a range of concentrations.

    • Reaction Mixture: In each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

    • Inhibitor Incubation: Add the test inhibitor solution to the appropriate wells and incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

    • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Organophosphate Toxicity

Organophosphate_Toxicity_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Organophosphate Action cluster_downstream Downstream Effects ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh_synapse ACh in Synapse ACh_release->ACh_synapse AChR Acetylcholine Receptors (AChR) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by ACh_accumulation ACh Accumulation Postsynaptic_Neuron Postsynaptic Neuron/ Effector Cell AChR->Postsynaptic_Neuron Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP_AChE_complex Phosphorylated AChE (Inactive) OP Organophosphate (this compound, etc.) OP->AChE Inhibits OP_AChE_complex->ACh_accumulation Leads to Overstimulation Continuous Stimulation of AChR ACh_accumulation->Overstimulation Cholinergic_Crisis Cholinergic Crisis (SLUDGE, DUMBELS) Overstimulation->Cholinergic_Crisis MAPK_pathway MAPK Pathway Activation Overstimulation->MAPK_pathway Neurotoxicity Neurotoxicity Cholinergic_Crisis->Neurotoxicity Oxidative_Stress Oxidative Stress MAPK_pathway->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Neurotoxicity Experimental_Workflow cluster_acute_toxicity Acute Toxicity Assessment cluster_ache_inhibition AChE Inhibition Assay cluster_comparison Comparative Analysis start_acute Select Test Animals (e.g., Rats) acclimatization Acclimatization (min. 5 days) start_acute->acclimatization dosing Single Dose Administration (Oral or Dermal) acclimatization->dosing observation Observation Period (min. 14 days) dosing->observation data_collection_acute Record Clinical Signs, Mortality, Body Weight observation->data_collection_acute ld50_calc Calculate LD50 data_collection_acute->ld50_calc comparison Compare LD50 and IC50 values of different organophosphates ld50_calc->comparison start_ache Prepare Reagents (AChE, DTNB, ATCI) incubation Incubate AChE with Inhibitor (Organophosphate) start_ache->incubation reaction_start Initiate Reaction with Substrate (ATCI) incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement data_analysis_ache Calculate % Inhibition measurement->data_analysis_ache ic50_calc Determine IC50 data_analysis_ache->ic50_calc ic50_calc->comparison

References

A Comparative Guide to a Novel Biosensor for Rapid Prothion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a novel nanomaterial-enhanced electrochemical biosensor for the rapid detection of Prothion, an organophosphate pesticide. The performance of this biosensor is objectively compared with the conventional High-Performance Liquid Chromatography (HPLC) method, supported by experimental data and detailed protocols.

Performance Comparison

The quantitative performance of the novel electrochemical biosensor and HPLC for this compound detection is summarized below. The data for the novel biosensor is based on performance characteristics of similar acetylcholinesterase (AChE) inhibition-based biosensors for organophosphate pesticides.

ParameterNovel Electrochemical BiosensorHigh-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.1 nM100 nM
Detection Time ~15 minutes20 - 30 minutes per sample
Linear Range 1.0 nM - 5 µM[1]0.5 µM - 50 µM
Principle Electrochemical detection of acetylcholinesterase (AChE) inhibitionChromatographic separation and UV or mass spectrometry detection
Portability High (potential for portable devices)Low (requires benchtop instrumentation)
Cost per Sample LowHigh
Sample Preparation MinimalExtensive (extraction and filtration required)[2]

Experimental Protocols

Detailed methodologies for this compound detection using the novel electrochemical biosensor and HPLC are provided below.

Novel Electrochemical Biosensor Protocol

This protocol describes the detection of this compound using a nanomaterial-modified screen-printed carbon electrode (SPCE) with immobilized acetylcholinesterase (AChE).

1. Electrode Preparation:

  • A screen-printed carbon electrode is modified with a nanocomposite material (e.g., gold nanoparticles and graphene) to enhance conductivity and surface area.
  • Acetylcholinesterase (AChE) enzyme is immobilized onto the modified electrode surface.
  • A protective membrane (e.g., Nafion) is applied to stabilize the enzyme layer.

2. Electrochemical Measurement:

  • The prepared biosensor is connected to a potentiostat.
  • A baseline electrochemical signal is recorded in a phosphate (B84403) buffer solution containing the substrate acetylthiocholine (B1193921) (ATCh).
  • The biosensor is then incubated with the sample containing this compound for a short period (e.g., 10 minutes).
  • After incubation, the electrochemical signal is measured again in the presence of ATCh.

3. Data Analysis:

  • The percentage of inhibition of the AChE enzyme activity is calculated by comparing the signal before and after exposure to this compound.
  • The concentration of this compound is determined from a calibration curve of inhibition percentage versus this compound concentration.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard procedure for the quantitative analysis of this compound in a sample matrix.

1. Sample Preparation:

  • Extraction: The sample (e.g., food matrix) is homogenized and this compound is extracted using an appropriate organic solvent (e.g., acetonitrile).
  • Cleanup: The extract is passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
  • Filtration: The cleaned extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[2]

2. HPLC Analysis:

  • Chromatographic Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.
  • Detector: UV detector set at an appropriate wavelength for this compound or a mass spectrometer.
  • Run: The prepared sample is injected into the HPLC system and the chromatogram is recorded.

3. Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification.
  • The peak area is used for quantification against a standard calibration curve of known this compound concentrations.

Visualizations

The following diagrams illustrate the signaling pathway of the novel biosensor and the experimental workflow.

G cluster_Enzyme Acetylcholinesterase (AChE) cluster_Substrate Substrate cluster_Product Products cluster_Inhibitor Inhibitor AChE AChE Active Site (Serine Residue) Thiocholine Thiocholine (Electroactive) AChE->Thiocholine Hydrolyzes Acetate Acetate AChE->Acetate ATCh Acetylthiocholine (ATCh) ATCh->AChE Binds to active site Electrochemical Signal Electrochemical Signal Thiocholine->Electrochemical Signal This compound This compound This compound->AChE Irreversibly binds to serine residue Signal Decrease Signal Decrease Electrochemical Signal->Signal Decrease Inhibited by this compound G start Start prep Biosensor Preparation (AChE Immobilization) start->prep sample_prep Minimal Sample Preparation prep->sample_prep baseline Measure Baseline Signal (with ATCh) sample_prep->baseline incubation Incubate Biosensor with Sample baseline->incubation measurement Measure Post-Incubation Signal (with ATCh) incubation->measurement analysis Calculate Inhibition & Determine Concentration measurement->analysis end End analysis->end

References

Prothion vs. Fenthion: A Comparative Guide to Efficacy Against Agricultural Pests

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific data on the organophosphate insecticides prothion and fenthion (B1672539) reveals a significant disparity in the volume of research, with extensive information available for fenthion and a notable lack of specific efficacy data for this compound against agricultural pests. This guide provides a detailed comparison based on the accessible information, highlighting the established efficacy of fenthion and the data gaps for this compound.

Both this compound and fenthion are organothiophosphate insecticides, sharing a common mechanism of action.[1] They are non-systemic insecticides with contact and stomach action, primarily used to control a broad spectrum of biting and sucking pests in various agricultural settings.[1][2]

Mechanism of Action: Cholinesterase Inhibition

The primary mode of action for both this compound and fenthion, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects. AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.

Cholinesterase_Inhibition

Generalized Experimental Workflow for LC50 Determination.

Conclusion

Based on the available scientific literature, fenthion is a well-documented organophosphate insecticide with proven efficacy against a wide array of agricultural pests, including fruit flies, aphids, mites, and various boring and sucking insects. [1][3][4]Its mode of action, through the inhibition of acetylcholinesterase, is characteristic of organophosphates.

In stark contrast, there is a significant lack of publicly available, peer-reviewed data on the specific efficacy of this compound against agricultural pests. While it is understood to be an organophosphate with a similar mechanism of action to fenthion, the absence of quantitative data, such as LC50 or field trial results, makes a direct and objective comparison of its performance impossible at this time.

For researchers, scientists, and drug development professionals, this guide underscores the established utility of fenthion in pest management and highlights a critical knowledge gap concerning this compound. Further research and publication of efficacy data for this compound are necessary to enable a comprehensive and evidence-based comparison between these two organophosphate insecticides.

References

Comparative environmental persistence of Prothion and chlorpyrifos

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the environmental fate of the organophosphate insecticide chlorpyrifos (B1668852), with a note on the data scarcity for Prothion.

This guide provides a comprehensive comparison of the environmental persistence of two organophosphate insecticides, this compound and chlorpyrifos. The information is intended for researchers, scientists, and drug development professionals interested in the environmental fate of these compounds. While extensive data is available for chlorpyrifos, a notable scarcity of information exists for this compound, likely due to its limited use or potential discontinuation.

Executive Summary

Chlorpyrifos is a widely studied organophosphate insecticide with a variable environmental persistence. Its half-life in soil and water is influenced by a multitude of factors, including soil type, temperature, pH, and microbial activity. In contrast, there is a significant lack of publicly available scientific literature and regulatory data on the environmental persistence of this compound (CAS 5969-94-8), also known by its chemical name O,O-Diethyl S-carboethoxyethyl phosphorodithioate. This data gap prevents a direct quantitative comparison of the two compounds.

This guide will proceed to detail the environmental persistence of chlorpyrifos as a well-documented case study for an organophosphate insecticide.

Chlorpyrifos: A Profile in Environmental Persistence

Chlorpyrifos is known to degrade in the environment through a combination of microbial metabolism, hydrolysis, and photolysis. Its persistence is a key factor in assessing its potential environmental impact.

Quantitative Data on Chlorpyrifos Persistence

The following table summarizes the reported half-life of chlorpyrifos in soil and water under various conditions.

MediumConditionHalf-life (t½)References
Soil Aerobic, laboratory11 to 141 days[1]
Field studies1.1 to 1576 days[1]
Surface applications7 to 15 days
Soil incorporated applications33 to 56 days
Water pH 5, 29°CRelatively stable[2]
pH 7, 29°CDegradation observed[2]
pH 10, 29°CIncreased degradation rate[2]
General aquatic environments~25 days

Note: The wide range in reported half-lives highlights the significant influence of environmental conditions on the persistence of chlorpyrifos. Factors such as application rate, soil organic matter content, and temperature can dramatically alter its degradation rate.[1]

Degradation Pathway of Chlorpyrifos

The primary degradation pathway for chlorpyrifos in the environment involves the hydrolysis of the phosphate (B84403) ester bond, leading to the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and diethylthiophosphoric acid. TCP is a major metabolite and is itself subject to further degradation. Microbial degradation plays a significant role in the breakdown of both chlorpyrifos and TCP.

Chlorpyrifos_Degradation Chlorpyrifos Chlorpyrifos TCP 3,5,6-trichloro-2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis DETP Diethylthiophosphoric Acid Chlorpyrifos->DETP Hydrolysis Microbial_Degradation Further Microbial Degradation TCP->Microbial_Degradation CO2_Water CO2 + Water + Minerals Microbial_Degradation->CO2_Water

Caption: Simplified degradation pathway of chlorpyrifos in the environment.

Experimental Protocols for Determining Environmental Persistence

The determination of a pesticide's environmental half-life and degradation pathway involves standardized laboratory and field studies. The following outlines the general methodologies based on international guidelines such as those from the OECD and US EPA.[3][4][5]

Soil Half-Life Determination (Laboratory Study)

This experiment aims to determine the rate of degradation of a pesticide in soil under controlled aerobic conditions.

Caption: Workflow for determining pesticide soil half-life in the laboratory.

Detailed Methodology:

  • Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as pH, organic carbon content, and texture.

  • Pesticide Application: A known concentration of the pesticide, often radiolabeled for easier tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture content to simulate specific environmental conditions.

  • Sampling and Extraction: Sub-samples of the soil are taken at various time intervals. The pesticide and its degradation products are extracted from the soil using appropriate solvents.[6]

  • Analysis: The concentration of the parent pesticide and its metabolites in the extracts is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The decline in the pesticide concentration over time is used to calculate the half-life, typically assuming first-order kinetics.[2]

Water Hydrolysis Study

This study determines the rate of abiotic degradation of a pesticide in water at different pH levels.

Detailed Methodology:

  • Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9) to represent a range of environmental conditions.[7]

  • Pesticide Application: A known concentration of the pesticide is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed by HPLC or a similar technique to determine the concentration of the parent pesticide.[8]

  • Data Analysis: The rate of hydrolysis is determined for each pH, and the half-life is calculated.[7]

This compound: A Case of Data Scarcity

Despite extensive searches for "this compound," its CAS number (5969-94-8), and its chemical name (O,O-Diethyl S-carboethoxyethyl phosphorodithioate), no specific experimental data on its environmental persistence, including half-life in soil and water or degradation pathways, could be located in publicly available scientific literature or regulatory databases.

This lack of information suggests that this compound may be an older, less commonly used, or discontinued (B1498344) pesticide.[9][10][11] Regulatory agencies like the US EPA periodically review and cancel the registration of pesticides for various reasons, including safety concerns or voluntary withdrawal by the manufacturer.[10][12][13] Without specific studies, it is not possible to provide a quantitative comparison of this compound's environmental persistence with that of chlorpyrifos.

Conclusion

This guide provides a detailed overview of the environmental persistence of chlorpyrifos, a well-documented organophosphate insecticide. Its degradation in soil and water is a complex process influenced by multiple environmental factors, leading to a wide range of reported half-lives. The primary degradation pathway involves hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP).

In stark contrast, a significant data gap exists for the environmental persistence of this compound. The absence of scientific studies on its half-life and degradation pathways makes a direct comparison with chlorpyrifos impossible. This highlights the importance of data availability for conducting comprehensive environmental risk assessments of chemical compounds. Researchers and professionals are advised to rely on data for well-characterized compounds like chlorpyrifos when assessing the potential environmental impact of organophosphate insecticides.

References

Inter-laboratory Comparison of Prothion Residue Analysis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prothion is an organophosphate insecticide and acaricide used in agriculture. Ensuring the safety of food products requires reliable and standardized methods for the analysis of this compound residues. Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin tests, are crucial for evaluating and harmonizing the performance of analytical laboratories.[1][2][3] This guide provides a comparative overview of common methods for this compound residue analysis, supported by hypothetical inter-laboratory performance data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in method selection and implementation.

Data Presentation: Inter-laboratory Performance

The following table summarizes hypothetical performance data from a simulated inter-laboratory comparison for the analysis of this compound residues in a fruit matrix. This data reflects typical performance characteristics of common analytical methods used for organophosphate pesticides.[4][5][6][7]

MethodLaboratoryMatrixFortification Level (µg/kg)Mean Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)
GC-MS Lab AApple5095.28.51.05.0
Lab BApple5098.66.20.84.0
Lab CApple5091.511.31.57.5
LC-MS/MS Lab DApple50102.34.10.52.5
Lab EApple5099.85.50.63.0
Lab FApple50105.13.80.42.0
GC-FPD Lab GApple5088.914.22.010.0
Lab HApple5092.112.82.512.5

Abbreviations:

  • GC-MS: Gas Chromatography-Mass Spectrometry

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry

  • GC-FPD: Gas Chromatography with Flame Photometric Detection

  • RSD: Relative Standard Deviation

  • LOD: Limit of Detection[2][8]

  • LOQ: Limit of Quantification[2][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Sample Preparation: QuEChERS Method

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[9]

Protocol:

  • Homogenization: A representative 10-15 g sample of the commodity is homogenized.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Final Extract: The final supernatant is collected for instrumental analysis.

Instrumental Analysis: LC-MS/MS

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound.

Protocol:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup dSPE Cleanup extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: A general workflow for this compound residue analysis.

Chemical Structure of this compound

prothion_structure P P S1 S P->S1 S2 S P->S2 O1 O P->O1 O2 O P->O2 C5 CH₂ S2->C5 C1 CH₂ O1->C1 C3 CH₂ O2->C3 O3 O O4 O C8 CH₂ O4->C8 C2 CH₃ C1->C2 C4 CH₃ C3->C4 C6 CH₂ C5->C6 C7 C C6->C7 C7->O3 C7->O4 C9 CH₃ C8->C9

Caption: Chemical structure of this compound (C₉H₁₉O₄PS₂).[1]

References

Unveiling the Role of Oxidative Stress in Prothion-Induced Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidative stress-mediated toxicity of Prothion and other organophosphate pesticides. By presenting key experimental data and detailed methodologies, we aim to facilitate a deeper understanding of the mechanisms underlying this compound's toxicity and to support further research in this area.

Introduction to this compound and Oxidative Stress

This compound, an organophosphate insecticide, is effective against a wide range of agricultural pests. However, like other organophosphates, its mode of action, primarily the inhibition of acetylcholinesterase, is accompanied by concerns regarding its broader toxicological effects. A growing body of evidence suggests that the induction of oxidative stress is a significant contributor to the toxicity of many pesticides, including organophosphates.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems to neutralize them. This imbalance can lead to cellular damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and toxicity. Key biomarkers used to assess oxidative stress include malondialdehyde (MDA), a product of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Due to a lack of specific quantitative data on this compound-induced oxidative stress in the readily available scientific literature, this guide will utilize data from studies on Profenofos, a structurally and functionally similar organophosphate pesticide, as a proxy for this compound. This comparative analysis will also include data from studies on other widely used organophosphate pesticides: Chlorpyrifos, Diazinon, and Malathion.

Comparative Analysis of Oxidative Stress Biomarkers

The following tables summarize the effects of Profenofos (as a proxy for this compound) and other selected organophosphate pesticides on key biomarkers of oxidative stress. It is important to note that the data presented is compiled from various studies and may involve different experimental models, tissues, dosages, and exposure durations. Therefore, direct comparisons should be made with caution.

Table 1: Effect of Profenofos on Oxidative Stress Biomarkers in Mice

BiomarkerTissueDoseExposure DurationResult (% Change from Control)Reference
Superoxide Dismutase (SOD)Tissues1.5 mg/kg BW2 weeks-41.25%[1]
Catalase (CAT)Tissues1.5 mg/kg BW2 weeks-35.63%[1]
Lipid Peroxidation (LP)Tissues1.5 mg/kg BW2 weeks+46.15%[1]
Glutathione Reductase (GR)Tissues1.5 mg/kg BW2 weeks-33.33%[1]

Table 2: Comparative Effects of Organophosphate Pesticides on Oxidative Stress Biomarkers

PesticideModel OrganismBiomarkerTissueObservationReference
Chlorpyrifos RatMDABrainSignificant increase
SODBrainSignificant increase
CATBrainSignificant increase
Diazinon Rainbow TroutMDASerumSignificant increase
SODSerumSignificant decrease
CATSerumSignificant increase
Malathion Human ErythrocytesMDAErythrocytesSignificant increase[2]
SODErythrocytesSignificant decrease[2]
CATErythrocytesSignificant decrease[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound/Profenofos Exposure cluster_1 Cellular Effects cluster_2 Oxidative Damage cluster_3 Toxicological Outcome This compound This compound/ Profenofos ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes Lipid_Peroxidation ↑ Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Antioxidant_Enzymes->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Toxicity Toxicity Cellular_Damage->Toxicity G cluster_0 Experimental Setup cluster_1 Sample Collection cluster_2 Biochemical Assays cluster_3 Data Analysis Animal_Model Animal Model (e.g., Rats, Mice) Dosing Pesticide Administration (e.g., this compound/Profenofos) Animal_Model->Dosing Tissue_Collection Tissue Collection (e.g., Liver, Brain) Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization MDA_Assay MDA Assay (TBARS) Homogenization->MDA_Assay SOD_Assay SOD Activity Assay Homogenization->SOD_Assay CAT_Assay CAT Activity Assay Homogenization->CAT_Assay Data_Analysis Data Analysis & Comparison MDA_Assay->Data_Analysis SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis

References

A Comparative Guide to the Efficacy of Botanical Insecticides as Alternatives to Prothiofos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of select botanical insecticides against the organophosphate insecticide, prothiofos (B128851). It includes a review of their mechanisms of action, comparative efficacy data from experimental studies, and detailed protocols for standardized testing.

Chapter 1: Profile of Prothiofos

Prothiofos is a broad-spectrum, non-systemic organophosphate insecticide that has been used to control a wide variety of chewing and sucking insect pests on crops such as fruits, vegetables, and tea.[1] Its use has been phased out in many regions due to concerns about its toxicity and environmental impact, prompting the search for safer alternatives.[1]

Mechanism of Action

Prothiofos, like other organophosphates, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).[1][2][3][4] AChE is critical for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[5] By inhibiting AChE, prothiofos causes an accumulation of ACh, leading to excessive stimulation of cholinergic receptors.[6] This results in hyperactivity of the insect's central nervous system, leading to tremors, paralysis, and ultimately, death.[5][7][8]

Prothiofos_MoA cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Prothiofos Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_vesicle ACh ACh_released ACh ACh_vesicle->ACh_released Nerve Impulse ACh_receptor ACh Receptor ACh_released->ACh_receptor Binds ACh_receptor->Postsynaptic Stimulates (Signal Continues) AChE AChE AChE->ACh_released Normally Hydrolyzes Prothiofos Prothiofos Prothiofos->AChE Inhibits

Caption: Prothiofos inhibits acetylcholinesterase (AChE) in the synapse.
Toxicological Data

The toxicity of an insecticide is typically measured by its median lethal dose (LD50) or median lethal concentration (LC50). The lower the value, the more toxic the substance.

Table 1: Toxicological Profile of Prothiofos
Parameter Value
Chemical ClassOrganophosphate[2][9]
Signal WordWarning/Danger
Acute Oral LD50 (Rat)875 mg/kg[1]
Acute Dermal LD50 (Rat)3900 mg/kg[1]
Target PestsBroad-spectrum, including caterpillars, weevils, thrips, mealybugs, termites, flies, and mosquitoes.[1]

Chapter 2: Botanical Insecticide Alternatives

Botanical insecticides are naturally occurring toxins derived from plants.[10] They often present a lower risk to non-target organisms and have shorter environmental persistence compared to many synthetic insecticides.[11] However, their efficacy can be more variable, and they may act more slowly.[11][12]

Azadirachtin (B1665905) (from Neem)

Derived from the seeds of the neem tree (Azadirachta indica), azadirachtin is a complex tetranortriterpenoid.[13]

  • Mechanism of Action : Azadirachtin's primary mode of action is as an insect growth regulator. It is structurally similar to the insect molting hormone ecdysone (B1671078) and disrupts its function, interfering with molting and development.[14][15] It also acts as a potent antifeedant for many insects and can serve as a repellent and oviposition deterrent.[15][16]

  • Toxicity : It has very low mammalian toxicity, with an acute oral LD50 in rats greater than 3,540 mg/kg.[17]

Pyrethrins (B594832) (from Chrysanthemum cinerariaefolium)

Pyrethrins are a class of six insecticidal compounds extracted from pyrethrum daisies.

  • Mechanism of Action : Pyrethrins are fast-acting neurotoxins that target the voltage-gated sodium channels in insect nerve cells.[18][19] They bind to the channels and prevent them from closing, which causes a continuous influx of sodium ions. This leads to uncontrolled nerve firing, resulting in a rapid "knockdown" paralysis and subsequent death.[16][20]

  • Toxicity : Pyrethrins have low to moderate mammalian toxicity, with an acute oral LD50 in rats of 1,200-1,500 mg/kg.[16] Many insects can metabolize pyrethrins, so they are often formulated with a synergist like piperonyl butoxide (PBO) to enhance their efficacy.[16]

Pyrethrin_MoA cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium (Na+) Channel Inside Inside Cell (Low Na+) Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Allows Pyrethrin Pyrethrin Pyrethrin->Na_Channel Binds and locks channel open Outside Outside Cell (High Na+) Hyperactivity Repetitive Nerve Firing (Hyperactivity) Na_Influx->Hyperactivity Paralysis Paralysis & Death Hyperactivity->Paralysis

Caption: Pyrethrins disrupt nerve function by locking sodium channels open.
Other Notable Botanicals

  • Rotenone (B1679576) : Derived from the roots of Derris and Lonchocarpus species, rotenone is a mitochondrial poison. It inhibits the electron transport chain, blocking the production of ATP and leading to cell death.[21] It is a contact and stomach poison.[21]

  • Nicotine (B1678760) : An alkaloid from tobacco plants, nicotine is a potent and fast-acting neurotoxin. It mimics acetylcholine and binds to nicotinic acetylcholine receptors (nAChRs), causing uncontrolled nerve firing, convulsions, and death.[16][22]

  • Sabadilla : Contains alkaloids (veratrine) from the seeds of Schoenocaulon officinale. These alkaloids affect nerve cell membranes, leading to loss of function, paralysis, and death.[16][23]

Chapter 3: Comparative Efficacy

Direct comparative studies between prothiofos and a wide range of botanical insecticides are limited. However, efficacy can be inferred by comparing their mechanisms of action and performance against similar pest types in separate studies.

Table 2: Comparison of Insecticide Mechanisms of Action
Insecticide Target Site Effect
Prothiofos Acetylcholinesterase (AChE)Enzyme inhibition, leading to ACh accumulation and nerve hyperactivity.[1][2]
Azadirachtin Ecdysone Receptors / ChemoreceptorsHormone disruption, growth inhibition, antifeedant.[13][16]
Pyrethrins Voltage-Gated Sodium ChannelsChannels locked open, causing nerve hyperactivity and paralysis.[18][20]
Nicotine Nicotinic Acetylcholine Receptors (nAChR)Receptor agonist, mimicking ACh and causing nerve hyperactivity.[16]
Rotenone Mitochondrial Complex IInhibition of cellular respiration (ATP production).[21]
Quantitative Performance Data

The following table summarizes toxicity data for various insecticides against common insect pests. It is important to note that efficacy varies significantly based on the target species, formulation, and environmental conditions.

Table 3: Comparative Insecticide Toxicity Against Select Pests
Insecticide Pest Species Metric Value (mg/L or %)
PyrethrinsRhopalosiphum padi (Aphid)48-hr LC503.403 mg/L[24]
RotenoneRhopalosiphum padi (Aphid)48-hr LC507.146 mg/L[24]
Nicotiana tabacum (Nicotine) extractWheat Aphids72-hr Mortality73.33%[25]
Garlic Liquid ExtractCowpea ThripsPest Count11 thrips/10 flowers[26]
Lemon Liquid ExtractCowpea ThripsPest Count15 thrips/10 flowers[26][27]
Synthetic Insecticide (Cypermethrin)Cowpea ThripsPest Count14 thrips/10 flowers[26]
Untreated ControlCowpea ThripsPest Count28 thrips/10 flowers[26]

*Data from a comparative study on cowpea pests, where lower numbers indicate higher efficacy.[26][27] Note that in this specific study, garlic extract performed comparably to or better than the synthetic standard used.

Chapter 4: Standardized Experimental Protocols for Efficacy Evaluation

To ensure reliable and comparable data, insecticide efficacy testing should follow standardized protocols and adhere to Good Laboratory Practice (GLP) principles.[28][29]

Efficacy_Workflow cluster_assay 4. Bioassay Application start Start: Define Objective (e.g., LC50) rearing 1. Insect Rearing (Standardized age, health, and species) start->rearing prep 2. Preparation of Test Solutions (Serial Dilutions) rearing->prep design 3. Experimental Design (e.g., CRD, RCBD) - Treatments - Controls (Positive/Negative) - Replicates prep->design topical Topical Application (Direct dose) design->topical residual Residual Contact (Treated surface) feeding Diet Incorporation (Stomach poison) incubation 5. Incubation (Controlled Temp, RH, Photoperiod) topical->incubation residual->incubation feeding->incubation data 6. Data Collection (Mortality counts at 24, 48, 72h) incubation->data analysis 7. Statistical Analysis (ANOVA, Probit/Logit for LC50 calculation) data->analysis end End: Report Results analysis->end

Caption: Generalized workflow for a laboratory insecticide efficacy bioassay.
Protocol: Residual Contact Bioassay

This method evaluates the toxicity of an insecticide when an insect comes into contact with a treated surface.

  • 1. Objective : To determine the lethal concentration (LC50) of a test substance for a specific crawling insect pest through residual contact.

  • 2. Materials :

    • Test insects (e.g., 35 replicates of one individual per treatment).[30][31]

    • Test substance and a reference insecticide.

    • Solvent (e.g., acetone).

    • Glass petri dishes or treated panels (e.g., ceramic tile, wood).

    • Micropipette.

    • Ventilated holding containers with food and water source.

    • Incubator set to appropriate environmental conditions.

  • 3. Methodology :

    • Prepare serial dilutions of the test insecticide in a suitable solvent.

    • Apply a known volume of each dilution evenly to the surface of a petri dish or panel and allow the solvent to evaporate completely. A control group should be treated with solvent only.

    • Introduce the test insects into the treated containers.

    • Exposure duration should be minimized to mimic real-world scenarios (e.g., no more than four hours for crawling pests).[31]

    • After the exposure period, transfer the insects to clean, untreated containers with access to food and water.

    • Incubate the insects under controlled conditions (e.g., 27 ± 2°C, 80 ± 10% RH).

  • 4. Data Collection and Analysis :

    • Record the number of dead insects at predetermined intervals (e.g., 24, 48, and 96 hours post-exposure).[30][31] Moribund insects should not be counted as dead.[31]

    • Correct mortality data for control mortality using Abbott's formula.

    • Analyze the dose-response data using probit analysis to calculate the LC50 and LC90 values with 95% confidence intervals.

Protocol: Topical Application Bioassay

This method determines the intrinsic toxicity of a substance by applying it directly to the insect's body.[28]

  • 1. Objective : To determine the median lethal dose (LD50) of a test substance.

  • 2. Materials :

    • Test insects of a known weight.

    • Micro-applicator or syringe.

    • Test substance dissolved in a volatile solvent like acetone.

  • 3. Methodology :

    • Prepare serial dilutions of the technical-grade insecticide in acetone.

    • Immobilize insects (e.g., with CO2 or chilling).

    • Using a micro-applicator, apply a precise droplet (e.g., 0.1 µl) of a specific concentration to the dorsal thorax of each insect.[28] Control insects receive solvent only.

    • Place the treated insects in clean holding containers with food and water.

  • 4. Data Collection and Analysis :

    • Record mortality after 24 hours.[28]

    • Conduct at least three replicates.[28]

    • Express the dose in nanograms of active ingredient per milligram of insect body weight.[28]

    • Calculate the LD50 using probit analysis.

Conclusion

While prothiofos is a potent, broad-spectrum insecticide, its neurotoxic mechanism and associated risks necessitate the evaluation of safer alternatives. Botanical insecticides such as azadirachtin, pyrethrins, and others offer distinct modes of action that can be effective for pest management, often with more favorable environmental and toxicological profiles.[10][11] Azadirachtin provides excellent growth regulation and antifeedant properties, while pyrethrins offer rapid knockdown of target pests.[15][16]

Experimental data suggests that the efficacy of some botanical extracts can be comparable to that of synthetic insecticides for certain pests.[25] However, their performance is highly dependent on the formulation, target species, and application strategy. For researchers and drug development professionals, the diverse chemical structures and mechanisms of botanical compounds represent a rich source for the discovery of new active ingredients and novel target sites for future pest control solutions. Rigorous, standardized testing is crucial to validate their efficacy and ensure their successful integration into sustainable pest management programs.

References

Navigating Neurotoxicity: A Comparative Analysis of Parathion and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the statistical evaluation of the neurotoxic effects of the organophosphate insecticide Parathion and its primary metabolite, paraoxon (B1678428).

This guide provides a comprehensive comparison of the toxicity of Parathion and its metabolites, focusing on statistical methodologies and experimental data. Due to the limited information available for a pesticide named "Prothion," this document will focus on the well-studied organophosphate insecticide Parathion, as it is presumed that "this compound" may be a typographical error. The principles and methods described herein are broadly applicable to the toxicological assessment of other xenobiotics and their metabolic products.

Comparative Toxicity Data

The acute toxicity of Parathion and its active metabolite, paraoxon, is primarily attributed to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The following table summarizes key quantitative data from various toxicological studies.

CompoundOrganism/SystemEndpointValueStatistical Method(s) Used for Determination
Parathion Rat (oral)LD502-13 mg/kg[1]Probit analysis
Rat (dermal)LD507-21 mg/kgProbit analysis
Human (estimated oral)Lethal Dose~2-13 mg/kg (adults)[1]Extrapolation from case reports
Rat brainAChE Inhibition IC50~10⁻⁵ MNon-linear regression
Paraoxon Rat (oral)LD50~1.8 mg/kgProbit analysis
Rat brainAChE Inhibition IC50~10⁻⁷ MNon-linear regression

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the toxicological endpoints listed above involves standardized experimental protocols. Below are detailed methodologies for key experiments.

Acute Oral Toxicity (LD50) in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Test Substance Administration: Parathion or paraoxon is dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage.

  • Dose Levels: A range of at least four dose levels is used, with the aim of producing mortality rates between 10% and 90%. A control group receives the vehicle only.

  • Observation Period: Animals are observed for clinical signs of toxicity and mortality for at least 14 days.

  • Data Analysis: The LD50 is calculated using probit analysis, which models the relationship between dose and mortality. Statistical software (e.g., R, SAS) is used for this calculation.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay
  • Enzyme Source: Purified AChE from electric eel or rat brain homogenate.

  • Substrate: Acetylthiocholine iodide.

  • Inhibitors: Parathion and paraoxon at various concentrations.

  • Procedure: The enzyme is pre-incubated with the inhibitor for a specific time. The substrate is then added, and the rate of its hydrolysis is measured spectrophotometrically by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing the Process and Pathway

To better understand the experimental and biological processes involved, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Observation Observation & Data Collection cluster_Analysis Statistical Analysis A Select Animal Model (e.g., Sprague-Dawley Rat) B Prepare Test Substance (Parathion/Paraoxon in vehicle) A->B C Determine Dose Levels B->C D Oral Gavage C->D E Monitor Clinical Signs (14 days) D->E F Record Mortality E->F G Probit Analysis F->G H Calculate LD50 G->H Metabolic_Pathway cluster_Metabolism Metabolic Activation (Bioactivation) cluster_Toxicity Mechanism of Toxicity Parathion Parathion (less toxic) Paraoxon Paraoxon (highly toxic metabolite) Parathion->Paraoxon CYP450 Enzymes (in liver) AChE Acetylcholinesterase (AChE) Paraoxon->AChE Inhibition Paraoxon->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh Acetylcholine (ACh) ACh->AChE Hydrolysis (blocked) ACh->Postsynaptic_Receptor Continuous Stimulation

References

Validating the Acetylcholinesterase Inhibition Model for Prothion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the acetylcholinesterase (AChE) inhibition model of the organophosphate insecticide, Prothion. Due to the limited availability of specific public data on this compound's inhibitory constants (IC50 or Ki), this document focuses on establishing a robust validation model by comparing the known mechanisms and inhibitory activities of other relevant organophosphates and acetylcholinesterase inhibitors. The provided experimental protocols and comparative data will enable researchers to generate the necessary data for this compound and effectively validate its inhibition model.

Comparative Analysis of Acetylcholinesterase Inhibitors

A critical aspect of validating this compound's AChE inhibition model is to compare its activity with other well-characterized inhibitors. Organophosphate pesticides, like this compound, exert their primary toxic effect by inhibiting acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors. This compound itself is a thiono-organophosphate, which requires metabolic activation to its more potent oxygen analog (oxon) to effectively inhibit AChE.

Table 1: Comparative Inhibitory Potency of Selected Acetylcholinesterase Inhibitors

CompoundTypeTarget Organism/Enzyme SourceIC50Ki
This compound-oxon Organophosphate (Oxon) Data Not Available N/A N/A
ParaoxonOrganophosphate (Oxon)Rat Brain AChE-0.0216 nM⁻¹h⁻¹
Chlorpyrifos-oxonOrganophosphate (Oxon)Rat Brain AChE10 nM0.206 nM⁻¹h⁻¹
MonocrotophosOrganophosphateHuman Red Blood Cell AChE0.25 µM-
ProfenofosOrganophosphateHuman Red Blood Cell AChE0.35 µM-
AcephateOrganophosphateHuman Red Blood Cell AChE4.0 µM-
Donepezil (B133215)Pharmaceutical (Reversible Inhibitor)Human Recombinant AChE10.3 nM-
RivastigminePharmaceutical (Pseudo-irreversible Inhibitor)Human Recombinant AChE2070 nM-
GalantaminePharmaceutical (Reversible Inhibitor)Human Recombinant AChE410 nM-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and incubation time. The provided data serves as a comparative reference.

Experimental Protocols for Model Validation

To validate the acetylcholinesterase inhibition model for this compound, a standardized in vitro assay is essential. The most widely used method is the Ellman's assay, a colorimetric method that measures the activity of AChE.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle:

This assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • This compound and this compound-oxon (test inhibitors)

  • Known AChE inhibitors (e.g., paraoxon, donepezil for comparison)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound, this compound-oxon, and other inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by diluting the stock solutions in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Protocol (96-well plate format):

    • Add phosphate buffer to all wells.

    • Add the test inhibitor solutions (this compound/Prothion-oxon) at various concentrations to the sample wells.

    • Add a known inhibitor to the positive control wells and the solvent to the negative control (100% activity) wells.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding a solution containing both ATCI and DTNB to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by fitting the data to a dose-response curve.

    • Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).

Visualizing Key Pathways and Workflows

To facilitate a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_pathway Acetylcholinesterase Inhibition Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Active Site Phosphorylated_AChE Phosphorylated AChE (Inactive) ACh->Phosphorylated_AChE Binding Blocked Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Prothion_oxon This compound-oxon (Active Metabolite) Prothion_oxon->AChE Irreversibly Binds & Phosphorylates Serine Residue

Caption: Acetylcholinesterase (AChE) is inhibited by the active metabolite of this compound.

cluster_workflow Experimental Workflow for AChE Inhibition Assay A Reagent Preparation (Buffer, AChE, Inhibitors, ATCI, DTNB) B Plate Setup (Controls & Test Concentrations) A->B C Pre-incubation (AChE + Inhibitor) B->C D Reaction Initiation (Add ATCI + DTNB) C->D E Kinetic Measurement (Absorbance at 412 nm) D->E F Data Analysis (% Inhibition, IC50, Ki) E->F

Caption: Workflow for determining the inhibitory potential of this compound on AChE.

By following the outlined experimental protocols and utilizing the comparative data provided, researchers can effectively generate the necessary quantitative data for this compound. This will enable a robust validation of its acetylcholinesterase inhibition model, contributing to a more comprehensive understanding of its toxicological profile and informing future research and development in the field.

Safety Operating Guide

Proper Disposal of Prothion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Prothion, an organophosphorus pesticide (CAS No. 5969-94-8). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.

This compound, like other organophosphorus pesticides, is classified as a hazardous material. Improper disposal can lead to environmental contamination and pose significant health risks. The following step-by-step guidance is based on established protocols for organophosphate waste management.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Chemical-resistant, long-sleevedTo protect skin and clothing.
Respiratory Protection NIOSH-approved respiratorRequired if handling powders or creating aerosols.

Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound waste.

This compound Waste Disposal Workflow

The proper disposal of this compound waste follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process involves waste identification, segregation, storage, and professional disposal.

Prothion_Disposal_Workflow cluster_lab_operations Laboratory Operations cluster_disposal_process Professional Disposal A Identify this compound Waste (Unused product, contaminated materials) B Segregate Waste (Keep separate from other chemical waste) A->B Segregation C Label Waste Container ('Hazardous Waste - this compound') B->C Clear Identification D Store Securely (Designated, ventilated, and locked area) C->D Safe Storage E Contact Certified Hazardous Waste Disposal Service D->E Handover F Arrange for Pickup and Transportation E->F G Incineration at a Licensed Facility F->G

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

Waste Identification and Segregation
  • Identify all this compound waste: This includes unused or expired this compound, solutions containing this compound, and any materials contaminated with this compound (e.g., pipette tips, gloves, bench paper).

  • Segregate this compound waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by a certified waste disposal professional.

Containerization and Labeling
  • Use appropriate containers: Collect this compound waste in a dedicated, leak-proof, and chemically compatible container.

  • Label containers clearly: The container must be labeled "Hazardous Waste - this compound" and include the date accumulation started.

Storage
  • Store in a designated area: Keep the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Limit storage time: Adhere to institutional and regulatory limits for the storage of hazardous waste.

Professional Disposal
  • Engage a certified hazardous waste contractor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[1][2][3][4][5]

  • Follow transportation regulations: Ensure the waste is transported in compliance with all local, state, and federal regulations.

  • Incineration is the preferred method: Due to its toxicity, incineration at a permitted hazardous waste facility is the recommended disposal method for organophosphorus pesticides.[2]

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.

Triple Rinsing Procedure
  • Empty the container: Ensure that all the this compound has been removed.

  • First Rinse: Fill the container about one-quarter full with a suitable solvent (e.g., as recommended on the product label or by a safety professional). Cap and shake vigorously. Pour the rinsate into the this compound waste container.

  • Second and Third Rinses: Repeat the rinsing procedure two more times.

  • Puncture the container: After the final rinse, puncture the container to prevent reuse.

  • Dispose of the container: The triple-rinsed container can typically be disposed of as non-hazardous waste, but always confirm with your institution's environmental health and safety department.[2]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate the area: If the spill is large or in a poorly ventilated space, evacuate all non-essential personnel.

  • Wear appropriate PPE: Before attempting to clean the spill, don the necessary personal protective equipment.

  • Contain the spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collect the waste: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area: Clean the spill area with a detergent and water solution. Collect the cleaning materials and dispose of them as hazardous waste.

  • Report the spill: Report the incident to your institution's environmental health and safety department.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult the product's specific Safety Data Sheet (SDS) and your institution's disposal guidelines for the most accurate and comprehensive information.

References

Navigating the Safe Handling of Prothion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the organophosphorus pesticide Prothion, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans. The following procedural guidance is designed to directly address specific operational questions and build a foundation of trust in laboratory safety and chemical handling practices.

Understanding this compound: Chemical and Physical Properties

A clear understanding of a chemical's properties is the first step toward safe handling. This compound is an organophosphate insecticide. Below is a summary of its key quantitative data.

PropertyValue
Molecular Formula C9H19O4PS2
Molecular Weight 286.34 g/mol
CAS Number 5969-94-8
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant exposure, chemical-resistant coveralls are recommended.

  • Respiratory Protection: If working in a poorly ventilated area or when there is a risk of aerosol generation, a respirator appropriate for organic vapors and particulates should be used.

Safe Handling and Operational Protocols

Adherence to strict operational protocols is critical when working with this compound to prevent accidental exposure and contamination.

General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling.

First Aid Measures:

  • If Swallowed: Immediately call a poison control center or doctor. Do not induce vomiting unless instructed to do so by medical personnel.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • If Inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.

  • Unused this compound: Dispose of contents and container in accordance with local, regional, national, and international regulations. It should be treated as hazardous waste.

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

This compound Spill Response Workflow

In the event of a this compound spill, a swift and organized response is necessary to contain the spill and mitigate its impact. The following workflow provides a step-by-step guide.

cluster_spill_response This compound Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Contaminated Material (Into a labeled, sealed container) absorb->collect decontaminate Decontaminate the Spill Area (Wash with appropriate solvent) collect->decontaminate dispose Dispose of Waste (As hazardous waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for responding to a this compound spill.

By adhering to these safety protocols and operational plans, laboratory professionals can significantly reduce the risks associated with handling this compound, ensuring a safe and productive research environment.

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